Neurotensin
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJGZPGTCUMMOT-ISULXFBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H121N21O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39379-15-2, 55508-42-4, 64088-62-6 | |
| Record name | Neurotensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurotensin (ox) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurotensin, tyr(11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEUROTENSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neurotensin Receptor Signaling: A Technical Guide to Pathways and Cascades
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core signaling pathways and cascades initiated by the activation of neurotensin (B549771) receptors. This compound (NT), a tridecapeptide, exerts its diverse physiological and pathological effects through three distinct receptor subtypes: this compound receptor 1 (NTS1), this compound receptor 2 (NTS2), and this compound receptor 3 (NTS3), also known as sortilin.[1] This document details the G-protein coupling, downstream second messenger systems, and subsequent kinase cascades for each receptor subtype. Furthermore, it presents quantitative data on ligand binding and functional responses in tabular format for straightforward comparison and provides detailed protocols for key experimental assays.
This compound Receptor Subtypes and Primary Signaling Mechanisms
This compound receptors belong to two different structural classes. NTS1 and NTS2 are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2] In contrast, NTS3/Sortilin is a single transmembrane domain receptor.[1]
-
NTS1 Receptor: This is the high-affinity receptor for this compound and mediates most of its known physiological effects. It primarily couples to Gq/11 G-proteins, leading to the activation of Phospholipase C (PLC). NTS1 can also couple to other G proteins, such as Gi/o and Gs, depending on the cellular context.[3][4]
-
NTS2 Receptor: This receptor exhibits a lower affinity for this compound compared to NTS1. Its signaling is more complex and can be cell-type dependent, but it has been shown to activate pathways leading to the phosphorylation of the MAP kinase, ERK1/2.[5]
-
NTS3 Receptor (Sortilin): As a non-GPCR, NTS3/Sortilin's signaling mechanisms are distinct. It can function as a co-receptor, modulating the signaling of other receptors, including NTS1.[6] It is also involved in protein trafficking and can mediate this compound internalization.[7]
Core Signaling Pathways and Cascades
Activation of this compound receptors triggers a cascade of intracellular events, primarily through the activation of G-proteins and the recruitment of β-arrestins. The most well-characterized pathways are the PLC/IP3/Ca²⁺ pathway and the MAPK/ERK pathway.
The Phospholipase C (PLC) / Inositol (B14025) Trisphosphate (IP₃) / Diacylglycerol (DAG) Pathway
Upon this compound binding to the NTS1 receptor, the activated Gαq subunit stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8] The elevated intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
This compound receptor activation, particularly through NTS1 and NTS2, can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[9][10] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK can be initiated through G-protein-dependent mechanisms, often involving PKC, or through β-arrestin-mediated scaffolding of signaling components.
β-Arrestin Mediated Signaling and Receptor Internalization
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[11] β-arrestins also act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades, including the MAPK/ERK pathway. Furthermore, β-arrestins facilitate the internalization of the receptor-ligand complex via clathrin-coated pits, a process that can either lead to receptor degradation or recycling back to the cell surface.[12]
Quantitative Data on this compound Receptor Signaling
The following tables summarize key quantitative parameters for this compound receptor ligands, providing a basis for comparing their binding affinities and functional potencies.
Table 1: Ligand Binding Affinities (Kd and Ki) for this compound Receptors
| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Ki (nM) | Reference |
| [¹²⁵I-Tyr³]-Neurotensin | Human NTS | Substantia Nigra | 0.26 and 4.3 | - | [1] |
| This compound | Human NTS1 | HT-29 | 0.23 - 1.21 | - | |
| [³H]this compound | Human NTS1 | E. coli expressed | 2.3 ± 0.4 | - | |
| This compound (8-13) | Human NTS1 | HT-29 | - | 0.68 ± 0.04 | |
| [⁶⁸Ga]Ga-JMV 7488 | Human NTS2 | HT-29 | 37.83 ± 17.20 | - | [9] |
| [¹¹¹In]In-JMV 7488 | Human NTS2 | MCF-7 | 45.94 ± 0.60 | - | [9] |
| SR 48692 (Antagonist) | Rat NTS1 | COS-7 cells | - | 7.6 ± 0.6 | |
| SR 48692 (Antagonist) | Human NTS1 | Adult Brain | - | 8.7 ± 0.7 |
Table 2: Receptor Densities (Bmax) in Various Cell Lines
| Cell Line | Receptor | Bmax (fmol/mg protein) | Reference |
| SW48 | Human NTS1 | ~1000 | |
| WiDR | Human NTS1 | ~800 | |
| HCT116 | Human NTS1 | ~400 | |
| HT-29 | Human NTS1 | ~85 | |
| HT-29 | Human NTS2 | 30.30 ± 18.46 | [9] |
| MCF-7 | Human NTS2 | 50.15 ± 40.36 | [9] |
Table 3: Functional Potencies (EC₅₀ and IC₅₀) of this compound Receptor Ligands
| Ligand | Assay | Cell Line | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound (8-13) | Ca²⁺ Mobilization | CHO-hNTS1R | pEC₅₀ > pKᵢ | - | |
| SR 48692 (Antagonist) | [³H]dopamine release | Guinea pig striatum | - | 0.46 ± 0.02 | |
| SR 48692 (Antagonist) | Ca²⁺ Mobilization | HT-29 | - | pA₂ = 8.13 | |
| natCu-NT(8-13) | Radioligand Binding | HT-29 | - | 0.16 | [5] |
| natGa-NT(8-13) | Radioligand Binding | HT-29 | - | 0.04 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound receptor signaling.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for NTS1 and NTS2 receptors.
Materials:
-
Cell Lines: CHO-K1 cells stably expressing human NTS1 (hNTS1) or HEK293T cells transiently expressing human NTS2 (hNTS2).
-
Radioligand: [³H]this compound or another suitable radiolabeled NTS receptor ligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Compound of interest at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus and Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture the appropriate cell line to confluence.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Assay:
-
In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of the radioligand (near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound receptor activation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells: HEK293 cells or other suitable cell line expressing the this compound receptor of interest.
-
Fura-2 AM: Cell-permeant calcium indicator.
-
DMSO
-
Pluronic F-127 (optional, to aid dye loading)
-
Recording Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging 24-48 hours before the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Dilute the Fura-2 AM stock solution in recording buffer to a final concentration of 1-5 µg/ml.
-
Wash cells with recording buffer and then incubate with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Stimulate the cells with this compound or other agonists and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 nm ratio over time to visualize the calcium transient.
-
Dose-response curves can be generated by stimulating with varying concentrations of agonist to determine the EC₅₀.
-
Inositol Phosphate (IP₁) Accumulation Assay (HTRF® IP-One)
This protocol outlines the use of a competitive immunoassay to measure the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following Gq-coupled this compound receptor activation.
Materials:
-
HTRF® IP-One Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer with LiCl).
-
Cells: Adherent or suspension cells expressing the Gq-coupled this compound receptor.
-
White 384-well low volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Detection:
-
Add the IP1-d2 conjugate followed by the Eu-cryptate labeled anti-IP1 antibody to the wells.
-
Incubate at room temperature for 1 hour or as recommended by the manufacturer.[12]
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the ratio of the signals (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP₁ produced.
-
Generate standard curves and dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) by Western blotting to assess the activation of the MAPK pathway downstream of this compound receptor stimulation.
Materials:
-
Cells: Cells expressing the this compound receptor of interest.
-
Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking Buffer: e.g., 5% BSA or non-fat dry milk in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Serum-starve cells to reduce basal ERK phosphorylation.
-
Treat cells with this compound or other compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of ERK activation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of the this compound Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. brainvta.tech [brainvta.tech]
- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 12. benchchem.com [benchchem.com]
Neurotensin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (B549771) (NT), a tridecapeptide first isolated from the bovine hypothalamus, functions as a crucial neuromodulator and neurotransmitter within the central nervous system (CNS).[1] Its widespread distribution and interaction with various neurotransmitter systems, most notably the dopaminergic pathways, implicate it in a range of physiological processes and pathological conditions. This technical guide provides an in-depth overview of the function of this compound in the CNS, with a focus on its receptors, signaling cascades, and physiological roles. Detailed experimental protocols for key research methodologies are provided, alongside a comprehensive summary of quantitative data to facilitate further investigation and drug development in this field.
Introduction to the this compound System
This compound is a 13-amino acid neuropeptide that exerts its effects by binding to a family of specific receptors.[1] In the CNS, NT is highly concentrated in the amygdala, nucleus accumbens, lateral septum, and ventral tegmental area (VTA).[2] Its co-localization with dopamine (B1211576) in mesencephalic neurons underscores its significant role in modulating dopaminergic neurotransmission.[1] The this compound system is implicated in a diverse array of CNS functions, including pain perception (antinociception), thermoregulation, regulation of food intake, and the modulation of locomotor activity.[2][3][4] Dysregulation of the this compound system has been linked to the pathophysiology of several CNS disorders, including schizophrenia, Parkinson's disease, drug addiction, and pain.[1][5][6]
This compound Receptors
This compound mediates its effects through three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin).
-
This compound Receptor 1 (NTS1): This is a high-affinity, G protein-coupled receptor (GPCR) that is widely distributed in the CNS.[1] NTS1 is the most extensively studied of the this compound receptors and is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to a variety of intracellular signaling events.[7] Activation of NTS1 is primarily responsible for the effects of this compound on dopamine signaling and is a key target for the development of antipsychotic drugs.[8]
-
This compound Receptor 2 (NTS2): NTS2 is a lower-affinity GPCR compared to NTS1.[9] It is also widely expressed in the brain and is notably implicated in this compound-induced analgesia.[8] The signaling pathways of NTS2 are less well-characterized than those of NTS1 but are known to involve the activation of extracellular signal-regulated kinases (ERK1/2).[2]
-
This compound Receptor 3 (NTS3/Sortilin): Unlike NTS1 and NTS2, NTS3 is a single transmembrane domain protein and is not a classical GPCR.[10] It is involved in intracellular protein sorting and trafficking.[3] NTS3/Sortilin can form a complex with NTS1, modulating its signaling and internalization.[11] It also plays a role in this compound-induced cytokine and chemokine expression in microglial cells.[12]
Data Presentation: Quantitative Analysis of the this compound System
Table 1: this compound Receptor Binding Affinities (Ki) for Selected Ligands
| Ligand | Receptor | Species | Ki (nM) | Reference |
| This compound | hNTS1 | Human | 0.59 | [13] |
| This compound | hNTS1 | Human | 2.1 | [13] |
| This compound | rNTS1 | Rat | 63 | [14] |
| This compound (8-13) | hNTS1 | Human | 0.68 ± 0.04 | [11] |
| (Dab9)-Neurotensin (8-13) | hNTS1 | Human | Maintained 60% of NT(8-13) affinity | [11] |
| This compound | hNTS2 | Human | 1.8 ± 0.17 | [11] |
| Levocabastine | NTS2 | - | High affinity | [9] |
| SR48692 | NTS1 | - | High affinity | [15] |
Table 2: this compound Receptor Densities (Bmax) in Specific Brain Regions
| Receptor | Brain Region | Species | Bmax (fmol/mg protein) | Reference |
| NTS2 | HT-29 cells | Human | 30.30 ± 18.46 | [16] |
| NTS2 | MCF-7 cells | Human | 50.15 ± 40.36 | [16] |
| This compound Binding Sites | Substantia Nigra | Human | 26 (high affinity), 89 (low affinity) | [17] |
Table 3: Functional Effects of this compound on Dopamine Release and Intracellular Signaling
| Effect | Brain Region/Cell Line | Species | EC50/IC50 (nM) | Maximal Effect | Reference |
| Inhibition of D2R IPSC | VTA Dopamine Neurons | Mouse | 4.38 | 89.45% inhibition | [18] |
| Inward Current Activation | VTA Dopamine Neurons | Mouse | 208.7 | 774.9 pA | [18] |
| Increased Dopamine Release | Striatum | Rat | - | 150% increase | [19] |
| Increased Dopamine Release | Nucleus Accumbens | Rat | - | 50% increase | [19] |
| Increased Dopamine Release | Prefrontal Cortex | Rat | - | 50% increase at 100 nM | [19] |
| Gq Signaling (NTS8-13) | rNTS1 expressing cells | Rat | 2.06 | 95.7% of max | [20] |
| ERK Phosphorylation | HCT116 cells | Human | ~3-10 | Plateau at 3-10 nM | [21] |
Signaling Pathways
This compound initiates a complex array of intracellular signaling cascades upon binding to its receptors.
NTS1 Signaling
Activation of NTS1 by this compound leads to the engagement of multiple G proteins. The coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). NTS1 can also couple to Gαi/o to inhibit adenylyl cyclase and to Gαs to stimulate it, demonstrating its pleiotropic signaling nature.[7]
NTS2 Signaling
The signaling mechanisms of NTS2 are less defined but are known to be distinct from NTS1. NTS2 activation leads to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. This activation appears to be dependent on receptor internalization.[2]
NTS3/Sortilin Signaling and Interaction
NTS3/Sortilin functions as a co-receptor and sorting molecule. It can form a complex with NTS1, which modulates NTS1 signaling and trafficking.[11] This interaction can influence the phosphorylation of MAP kinases and phosphoinositide turnover mediated by NTS1.[11] Independently, NTS3/sortilin can mediate this compound-induced expression of cytokines and chemokines in microglia through pathways involving PI3K and MAPK.[12]
Experimental Protocols
Radioligand Binding Assay for this compound Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]this compound, [³H]SR 48692 for NTS1, or [³H]levocabastine for NTS2)
-
Test compound at various concentrations
-
Unlabeled this compound (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Situ Hybridization for this compound mRNA
This protocol outlines the steps for localizing this compound mRNA in brain tissue sections.
Materials:
-
Brain tissue sections (cryostat or vibratome)
-
Digoxigenin (DIG)-labeled RNA probe for this compound
-
Hybridization buffer
-
Wash solutions (e.g., SSC buffers)
-
Blocking solution
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the animal and prepare brain sections. Mount sections on slides.
-
Prehybridization: Treat sections with proteinase K and then prehybridize in hybridization buffer at 65°C for 1 hour.
-
Hybridization: Dilute the DIG-labeled probe in hybridization buffer, apply to the sections, and incubate overnight at 65°C in a humidified chamber.
-
Washing: Perform a series of stringent washes with SSC buffers at 65°C to remove unbound probe.
-
Immunodetection: Block non-specific binding and then incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Detection: Wash the sections and then incubate with the NBT/BCIP substrate until a colored precipitate develops.
-
Imaging: Dehydrate the sections, coverslip, and visualize the signal using a light microscope.
References
- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: immunohistochemical localization in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical detection of pro-neurotensin/neuromedin N processing intermediates in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A mechanism for the analgesic effect of this compound as revealed by behavioral and electrophysiological techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of extracellular release of this compound in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Presynaptic action of this compound on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NTS1 and NTS2 mediate analgesia following this compound analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. BindingDB PrimarySearch_ki [bindingdb.org]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated this compound Analogue Targeting this compound Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. This compound: immunohistochemical localization in rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Complexes of the this compound receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of Neurotensin in Dopamine Regulation and Release: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neurotensin (B549771) (NT), a tridecapeptide neuropeptide, plays a critical role as a neuromodulator within the central nervous system, exhibiting a particularly strong interplay with dopaminergic pathways.[1][2] Found in high concentrations in dopamine (B1211576) (DA)-rich regions, NT significantly influences DA neuron activity, release, and receptor function, making the NT-DA system a key area of investigation for understanding the pathophysiology of various neuropsychiatric disorders and for developing novel therapeutic agents.[1][3][4] This technical guide provides an in-depth examination of the molecular mechanisms governing this compound's modulation of dopamine release, details key experimental protocols used in its study, and presents quantitative data to elucidate the dynamics of this interaction.
Core Mechanisms of this compound-Dopamine Interaction
This compound modulates dopaminergic transmission through a sophisticated dual-pronged mechanism, acting at both the somatodendritic and presynaptic terminal levels of dopamine neurons. These actions primarily occur within the mesolimbic and nigrostriatal pathways, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and striatum.[1][5]
Somatodendritic Excitation in the VTA
When applied to the VTA, this compound increases the firing rate of dopamine neurons.[1][2] This excitatory effect is mediated by the activation of high-affinity this compound receptors (NTS1), which leads to a Ca²⁺-dependent depolarization of the neuronal membrane.[1] This increase in neuronal firing subsequently enhances dopamine release in terminal fields such as the nucleus accumbens and the prefrontal cortex.[1]
Presynaptic Modulation of Dopamine Release
At the presynaptic terminal, this compound's primary mechanism for enhancing dopamine release is through the inhibition of the dopamine D2 autoreceptor (D2R).[1][6] D2 autoreceptors are inhibitory G protein-coupled receptors that, when activated by extracellular dopamine, reduce further dopamine release. This compound, by activating NTS1 receptors located on these same dopaminergic terminals, functionally antagonizes D2R signaling.[1][7][8] This action, often described as a "disinhibition" of dopamine release, effectively removes the brakes on dopamine exocytosis, leading to a significant increase in extracellular dopamine levels, particularly during high-frequency neuronal activity (train-pulse stimulation).[1]
Evidence also points to a direct physical interaction, or heteromerization, between NTS1 and D2 receptors, which may underlie this antagonistic relationship.[3][9] This receptor-receptor interaction leads to an allosteric modulation where NTS1 activation reduces the affinity of D2 receptors for their agonists.[3]
This compound Release by Dopamine Neurons
Intriguingly, research has shown that dopamine neurons themselves can release this compound.[10][11][12] This suggests the existence of a complex autocrine or paracrine feedback loop where dopamine neuron activity not only releases dopamine but also the very peptide that modulates its own release and excitability. This self-regulatory mechanism may serve to maintain dopamine neuron excitability when nigral dopamine levels are elevated.[11][12]
Quantitative Analysis of this compound's Effects
The modulatory effects of this compound and its interaction with the D2 autoreceptor system have been quantified using various experimental paradigms. The following table summarizes key findings on the impact of NT and D2 receptor ligands on dopamine and this compound release.
| Brain Region | Experimental Model | Agent Administered | Concentration / Dose | Effect on Dopamine (DA) or this compound (NT) Release | Reference |
| Nucleus Accumbens | Rat Brain Slices | This compound (8-13) (Train Pulse) | 100 nM | ▲ 143.1 ± 6.8% of control (DA) | [1] |
| Nucleus Accumbens | Rat Brain Slices | This compound (8-13) (Single Pulse) | 100 nM | No significant change (DA) | [1] |
| Nucleus Accumbens | Rat Brain Slices | Sulpiride (D2 Antagonist) | 5 µM | ▲ 175.3 ± 4.1% of control (DA) | [1] |
| Nucleus Accumbens | Rat Brain Slices | Quinpirole (D2 Agonist) | 1 µM | ▼ 27.9 ± 2.5% of control (DA) | [1] |
| Nucleus Accumbens | Conscious Rats | Quinpirole (D2 Agonist) | 5 mg/kg | ▲ ~30-40% increase (NT) | [13] |
| Lateral Caudate | Conscious Rats | Quinpirole (D2 Agonist) | 5 mg/kg | ▲ ~200% increase (NT) | [13] |
| Nucleus Accumbens | Conscious Rats | Eticlopride (D2 Antagonist) | 0.5 mg/kg | ▼ ~20-30% reduction (NT) | [13] |
Key Experimental Methodologies
The elucidation of the NT-DA relationship relies on a suite of advanced neurobiological techniques capable of measuring neurochemical release and neuronal activity with high temporal and spatial resolution.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to monitor real-time changes in the extracellular concentration of monoamines like dopamine.[14][15] It offers sub-second temporal resolution, making it ideal for studying the kinetics of dopamine release and uptake.[16][17]
Protocol Outline:
-
Electrode Preparation: A carbon-fiber microelectrode (CFM) is fabricated and its surface is conditioned for optimal dopamine detection.
-
Experimental Setup: The CFM is positioned in the brain region of interest (e.g., nucleus accumbens) either in an in vitro brain slice preparation or in vivo in an anesthetized or freely moving animal.[14][16] An Ag/AgCl reference electrode is also placed in contact with the preparation.
-
Stimulation: A stimulating electrode is placed to activate dopaminergic pathways (e.g., on the medial forebrain bundle). Dopamine release is evoked using controlled electrical pulses, typically either a single pulse or a train of pulses (e.g., 10 Hz for 3 seconds) to engage D2 autoreceptors.[1]
-
Voltammetric Recording: A specific voltage waveform (e.g., a triangular wave from -0.4 V to +1.2 V and back at 400 V/s) is applied to the CFM at a high frequency (e.g., 10 Hz).[14][17] Dopamine oxidizes and then reduces at specific potentials, creating a characteristic cyclic voltammogram that serves as an electrochemical signature for its identification.[18]
-
Data Analysis: The current measured at dopamine's oxidation peak is plotted over time. This allows for the quantification of changes in dopamine concentration in response to stimulation and pharmacological agents (like this compound) that are applied to the preparation.[1]
In Vivo Microdialysis
In vivo microdialysis is a technique used to sample and measure the average extracellular concentration of neurotransmitters and their metabolites in the brain of a living animal over a longer timescale (minutes).[13][19][20]
Protocol Outline:
-
Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens).[13]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the probe, extracellular molecules, including dopamine and this compound, diffuse across the membrane into the aCSF based on their concentration gradient. The resulting fluid, called the dialysate, is collected in timed fractions (e.g., every 20 minutes).[21]
-
Neurochemical Analysis: The collected dialysate samples are analyzed to quantify the concentration of this compound and dopamine. This is typically accomplished using highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection for dopamine or radioimmunoassay (RIA) for this compound.[22]
-
Pharmacological Manipulation: Drugs can be administered systemically or directly through the microdialysis probe (reverse dialysis) to study their effects on basal or stimulated neurotransmitter levels.[13]
Brain Slice Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual neurons and their responses to neurotransmitters. It is used to study how this compound affects the excitability of dopamine neurons and synaptic currents.[12][23]
Protocol Outline:
-
Slice Preparation: Acute brain slices (200-300 µm thick) containing the region of interest (e.g., VTA) are prepared from a rodent brain and maintained in oxygenated aCSF.[12]
-
Neuron Identification: Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a single dopamine neuron. The membrane patch is then ruptured to achieve a "whole-cell" configuration, allowing for the control and measurement of the neuron's membrane potential and currents.[12][24]
-
Synaptic Current Measurement: Electrical stimulation is used to evoke synaptic events. For instance, to study D2 autoreceptor function, dopamine-mediated inhibitory postsynaptic currents (D2-IPSCs) are recorded.[25]
-
Drug Application: this compound and other pharmacological agents are bath-applied to the slice to determine their effect on the neuron's firing rate, resting membrane potential, and evoked synaptic currents.[23][24]
Implications for Drug Development
The intricate relationship between this compound and dopamine systems has significant implications for the treatment of several neuropsychiatric disorders.
-
Schizophrenia: Given that hyperactive mesolimbic dopamine signaling is a key feature of schizophrenia, and this compound can modulate this activity, NTS1 receptor agonists have been explored as potential novel antipsychotics.[4][26] They may offer a way to normalize dopamine function with a different mechanism than traditional D2 receptor antagonists.
-
Parkinson's Disease: The loss of dopamine neurons in the nigrostriatal pathway is the hallmark of Parkinson's disease.[10][12] Modulating the remaining dopamine activity via the this compound system could represent a therapeutic strategy.
-
Substance Use Disorders: Since addictive drugs often act by elevating dopamine in reward pathways like the nucleus accumbens, this compound receptor ligands could be used to modulate these effects and reduce drug-seeking behaviors.[1][5][6]
References
- 1. Presynaptic action of this compound on dopamine release through inhibition of D2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 5. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of this compound Receptors in the Ventral Tegmental Area Decreases Methamphetamine Self-Administration and Methamphetamine Seeking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced modulation of dopamine D2 receptors and their function in rat striatum: Counteraction by a NTR1-like receptor antagonist | Semantic Scholar [semanticscholar.org]
- 8. Relevance of dopamine D(2)/neurotensin NTS1 and NMDA/neurotensin NTS1 receptor interaction in psychiatric and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Receptor Interactions between Dopamine D2L and this compound NTS1 Receptors Modulate Binding Affinities of Dopaminergics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D2-receptors regulate this compound release from nucleus accumbens and striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 16. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Fast-Scan Cyclic Voltammetry to Investigate Somatodendritic Dopamine Release - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effects of this compound on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Stimulation-induced release of coexistent transmitters in the prefrontal cortex: an in vivo microdialysis study of dopamine and this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
- 23. This compound speeds inhibition of dopamine neurons through temporal modulation of GABAA and GABAB receptor-mediated synaptic input - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits both dopamine- and GABA-mediated inhibition of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Induces Presynaptic Depression of D2 Dopamine Autoreceptor-Mediated Neurotransmission in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound and dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Neurotensin Gene Expression, Regulation, and Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the neurotensin (B549771) (NTS) gene. This compound is a 13-amino acid neuropeptide involved in a vast array of physiological processes, including neuromodulation, digestion, and interaction with the dopaminergic system.[1][2] Its dysregulation is implicated in numerous pathological conditions, most notably in the progression of various cancers, making the NTS system a critical area of study for therapeutic development.[1][3] This document details the key transcriptional factors, signaling pathways, and epigenetic modifications that control NTS gene expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound Gene Expression and Transcriptional Control
The expression of the gene encoding this compound and its co-peptide neuromedin N (NT/N) is tightly controlled and predominantly localized to the central nervous system and specialized enteroendocrine 'N' cells of the intestine.[2][4][5] The human NTS gene is located on chromosome 12q21.31.[1] The regulation of its transcription is a multi-layered process involving specific promoter elements, transcription factors, and upstream signaling cascades.
Promoter Elements and Key Transcription Factors
Analysis of the NT/N gene's 5'-flanking region has identified critical cis-regulatory elements that are essential for its high-level, cell-specific expression.[4] Unlike many genes, the promoter region of the this compound receptor (NTSR1) gene lacks canonical TATA or CAAT boxes and is instead embedded in a G+C-rich domain.[6]
A key regulatory region is a proximal cAMP response element (CRE)/AP-1-like motif.[4][5] This site is crucial for constitutive gene expression and binds a variety of transcription factors.[5] In addition to this core element, other sites, including a glucocorticoid response element and distal AP-1 sites, contribute to the complex regulation.[4] A summary of key transcription factors and their roles is presented in Table 1.
Table 1: Key Transcription Factors Regulating this compound Gene Expression
| Transcription Factor | Family/Class | Role in NTS Gene Regulation | Binding Site / Motif | Citation(s) |
|---|---|---|---|---|
| CREB | bZIP | Activator; mediates cAMP-dependent transcription. | CRE/AP-1-like motif (TGACATCA) | [1][4][5] |
| c-Jun / JunD | AP-1 / bZIP | Activator; binds to the proximal promoter region. | CRE/AP-1-like motif / AP-1 site | [4][5] |
| c-Fos / Fra-1 | AP-1 / bZIP | Activator; binds to distal AP-1 sites. | AP-1 site | [4] |
| ATF proteins (ATF-1, ATF-2) | bZIP | Co-activator; binds to the CRE/AP-1-like element. | CRE/AP-1-like motif | [5] |
| NR2F2 (COUP-TFII) | Orphan Nuclear Receptor | Repressor; the C-terminus strongly represses transcription. | Novel binding region identified near the promoter. | [5] |
| Sp1 | Sp/KLF | Activator; binds to the G+C-rich promoter of the NTSR1 gene. | Consensus Sp1 sequence |[6] |
Hormonal and Second Messenger Regulation
This compound gene expression is dynamically modulated by hormones, which trigger intracellular signaling cascades that converge on the gene's promoter.
Estrogen and cAMP/PKA Signaling: Estrogen has been shown to enhance this compound transcription.[1] This effect is mediated through the activation of the cyclic AMP (cAMP) signaling pathway. Estrogen increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), a critical event for the activation of the this compound gene.[1] This pathway highlights a direct link between hormonal status and neuropeptide expression.
Human Chorionic Gonadotropin (hCG) Signaling: In ovarian granulosa cells, the luteinizing hormone (LH) analog hCG potently induces this compound expression.[7] This regulation is mediated through both the PKA and the p38 mitogen-activated protein kinase (p38MAPK) signaling pathways. Furthermore, epidermal growth factor (EGF) receptor signaling also contributes to the induction of NTS in these cells, demonstrating a convergence of multiple pathways to control NTS expression during the ovulatory period.[7]
Epigenetic Regulation
Epigenetic mechanisms, particularly DNA methylation, are emerging as crucial regulators of the this compound system.[8][9][10] In colorectal cancer cells, the expression of this compound receptor genes (NTSR1 and NTSR2) is controlled by the methylation status of their promoters.[1][11] Low expression or silencing of NTSR1/2 in some cancer cell lines is associated with promoter hypermethylation.[11] Treatment with a demethylating agent can restore the expression of these receptors, indicating that this epigenetic modification is a key process in the differential expression of this compound system components in cancer.[11]
This compound Receptor Signaling
This compound exerts its diverse effects by binding to three main receptors: two G protein-coupled receptors (GPCRs), the high-affinity NTSR1 and the low-affinity NTSR2, and a single transmembrane domain receptor, NTSR3 (also known as sortilin).[12][13] The majority of NTS's physiological and pathological actions, especially in cancer, are mediated by NTSR1.[13]
Upon binding NTS, NTSR1 activates multiple G protein families, including Gαq, Gαi1, GαoA, and Gα13.[14] This initiates a cascade of downstream signaling events:
-
Gαq Activation: Leads to the activation of phospholipase Cβ (PLCβ), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates Protein Kinase C (PKC).[14]
-
MAPK Pathway: NTSR1 signaling robustly activates the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.[14][15] Full activation of ERK1/2 requires convergent signaling from both Gq-PLC-PKC and Gi/o-c-Src pathways.[14]
-
NF-κB Pathway: In cancer cells, NTS stimulation also activates the NF-κB signaling pathway, which is critical for promoting inflammation and cell survival.[15]
These pathways collectively drive cellular processes such as proliferation, migration, invasion, and survival, contributing to tumor progression.[3][15]
Quantitative Analysis of this compound Gene Expression
Quantitative measurements are essential for understanding the significance of changes in NTS expression. The following table summarizes key findings from the literature.
Table 2: Quantitative Changes in this compound (NTS) and Receptor (NTSR) Expression
| Condition / Model | Target Gene/Protein | Quantitative Change | Tissue / Cell Line | Citation(s) |
|---|---|---|---|---|
| hCG administration in vivo | NTS mRNA | ~250-fold increase at 4 hours post-hCG | Mouse Ovary | [7] |
| Colorectal Cancer (CRC) | NTS, NTSR1, NTSR3 Protein | Significantly higher expression in cancer vs. normal tissue (Median H-score 163.5 vs. 97.3 for NTS) | Human CRC Tissue | [16] |
| Haloperidol administration | NTS mRNA | Significant increase in the striatum | Dopamine (B1211576) D₃ Receptor Mutant Mice | [17] |
| NTSR1 Knockdown | Cell Growth & Migration | Significant decrease | HCT116 and HT29 CRC Cells | [11] |
| 5-aza-2'-deoxycytidine Treatment | NTSR1/2 mRNA | Augmented expression levels | Caco2 and DLD1 CRC Cells |[11] |
Key Experimental Protocols
This section provides detailed methodologies for core experiments used to study this compound gene expression and regulation.
Quantification of mRNA Expression by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive method for measuring mRNA levels.[18][19]
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.[18]
-
Real-Time PCR: Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7900HT). Prepare a reaction mix containing cDNA template, SYBR Green Master Mix or TaqMan probe, and specific forward and reverse primers for the NTS gene and a reference gene (e.g., RPL13A, GAPDH).
-
Data Analysis: Calculate the relative expression of the NTS gene using the ΔΔCT method, normalizing to the expression of the reference gene.[18]
Identification of Transcription Factor Binding Sites by ChIP-seq
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the gold standard for identifying the genome-wide binding sites of a transcription factor in vivo.[20][21][22]
Methodology:
-
Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins (including transcription factors) to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., Bioruptor) or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the IP sample compared to a control (e.g., input DNA), revealing the transcription factor's binding sites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of promoter elements required for cell-specific expression of the this compound/neuromedin N gene in a human endocrine cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of promoter elements regulating the expression of the human this compound/neuromedin N gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of the rat this compound receptor gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound expression, regulation, and function during the ovulatory period in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 9. Epigenetics in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Epigenetic Mechanisms in the Regulation of Gene Expression in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse expression patterns and tumorigenic role of this compound signaling components in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and cellular regulation of this compound receptor under acute and chronic agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound gene expression and behavioral responses following administration of psychostimulants and antipsychotic drugs in dopamine D(3) receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 21. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure and Synthesis of the Neurotensin (B549771) Peptide
This technical guide provides a comprehensive overview of the this compound (NT) peptide, covering its molecular structure, biosynthesis, chemical synthesis, and the signaling pathways it modulates. Detailed experimental protocols and structured data are presented to facilitate research and development in this area.
Structure of this compound
This compound is a 13-amino acid neuropeptide that functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1][2]
Primary Structure
The primary structure of bovine and human this compound is a tridecapeptide with the following amino acid sequence.[1][2][3] The N-terminus is modified by a pyroglutamic acid (pGlu), and the C-terminus is a free carboxyl group (-OH).
| Table 1: Amino Acid Sequence of this compound and Related Peptides | | :--- | :--- | | Peptide | Sequence (N-terminus to C-terminus) | | This compound (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH[1][2] | | Neuromedin N (NN) | Lys-Ile-Pro-Tyr-Ile-Leu-OH[2] | | NT(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu-OH[4] |
The C-terminal hexapeptide, NT(8-13), is responsible for the full biological activity of this compound.[1][4]
Three-Dimensional Conformation
In solution, this compound is largely unstructured. However, upon binding to its primary receptor, the this compound type 1 receptor (NTS1), the active C-terminal fragment, NT(8-13), adopts a defined β-strand conformation.[5] This agonist-bound structure shows the peptide in an extended conformation, oriented nearly perpendicular to the plane of the cell membrane, with its C-terminus deeply inserted into the receptor's core.[4][6] This induced-fit binding is critical for receptor activation.
Synthesis of this compound
Biosynthesis
This compound is synthesized as part of a larger precursor protein of 169 or 170 amino acids, known as pro-neurotensin/neuromedin N (pro-NT/NMN).[1][7] This precursor also contains the sequence for a related hexapeptide, neuromedin N.
The generation of active this compound and neuromedin N peptides from the pro-hormone involves post-translational processing by enzymes called prohormone convertases (PCs). These enzymes cleave the precursor at specific paired basic amino acid sites (lysine-arginine).[1] The differential processing of the pro-NT/NMN precursor in the brain versus the gut leads to different ratios of final peptide products.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are routinely prepared synthetically using the solid-phase peptide synthesis (SPPS) method, typically employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[8][9][10] This method involves building the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
This compound Signaling Pathways
This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the high-affinity NTS1 and the low-affinity NTS2.[11] The activation of these receptors initiates a cascade of intracellular signaling events.
Upon agonist binding, NTS1 can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of diverse downstream effector pathways.[12][13]
-
Gq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12]
-
Gi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: NTS1 activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. This can occur through both Gq/PKC-dependent and Gi/o-dependent mechanisms.[12][14]
-
NF-κB Pathway: In certain cell types, particularly in cancer, this compound signaling has been shown to activate the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[14]
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound NTS1 recruits β-arrestins, which are involved in receptor desensitization, internalization, and scaffolding for downstream signaling pathways.[12]
Caption: Simplified NTS1 signaling pathways upon this compound binding.
Experimental Protocols
Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.[9][10]
-
Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin or a 2-chlorotrityl chloride resin. If using the latter, the first amino acid (Fmoc-Leu-OH) is coupled to the resin in the presence of diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove excess piperidine and byproducts.
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activated mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence (Ile, Tyr(tBu), Pro, Arg(Pbf), Arg(Pbf), Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu). The final N-terminal residue is pyroglutamic acid (pGlu).
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the this compound receptor.[9][15]
-
Membrane Preparation: Culture cells expressing the this compound receptor (e.g., HT-29 or CHO-K1 cells stably expressing NTS1) to confluence. Harvest the cells, homogenize them in a cold buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add a constant, low concentration of a radiolabeled this compound ligand (e.g., [³H]NT or ¹²⁵I-[Tyr³]-NT). Then, add varying concentrations of the unlabeled test compound (or unlabeled this compound for a standard curve).
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, human - Echelon Biosciences [echelon-inc.com]
- 4. Structure of the agonist-bound this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Conformational Changes in Tyrosine 11 of this compound Are Required to Activate the this compound Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of peptides by the solid-phase method. 6. This compound, fragments, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational transitions of a this compound receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Endogenous Neurotensin Release and Secretion Mechanisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system and as a hormone in the periphery.[1] Found in high concentrations in the hypothalamus and gut, it is deeply integrated into the regulation of dopamine (B1211576) pathways, hormonal secretion, pain perception, and metabolic control.[2][3] The release of NT is a tightly regulated, calcium-dependent process, initiated by a variety of physiological stimuli. This guide provides a comprehensive overview of the molecular machinery governing the synthesis, secretion, and signaling of endogenous this compound. It details the key signaling cascades, summarizes quantitative data, and outlines critical experimental protocols for studying these mechanisms, offering a foundational resource for research and therapeutic development.
This compound Synthesis and Processing
Endogenous this compound is not synthesized in its final form. Instead, it is transcribed and translated as part of a larger 170-amino acid precursor protein known as pro-neurotensin/neuromedin N (pro-NT/NN).[3][4] This precursor contains the sequences for both this compound and a related hexapeptide, neuromedin N.
Following translation, the pro-NT/NN protein is packaged into dense-core vesicles.[4] Within these vesicles, specific prohormone convertases (PCs) cleave the precursor at dibasic sites to liberate the active peptides.[3] The processing of the precursor varies between tissues:
-
In the brain, a combination of PC1, PC2, and PC5 enzymes cleaves the precursor to produce equimolar amounts of this compound and neuromedin N.[3]
-
In the gut, PC1 is the primary enzyme, resulting in the production of this compound and a larger C-terminal peptide that includes the neuromedin N sequence.[3]
This differential processing highlights the tissue-specific regulation of NT production.
Core Mechanisms of this compound Secretion
The secretion of this compound is a classic example of regulated exocytosis from neurons and endocrine cells, with intracellular calcium concentration ([Ca²⁺]i) acting as the primary trigger.
Calcium-Dependent Release
This compound release is fundamentally calcium-dependent.[5] An increase in [Ca²⁺]i is the necessary and sufficient signal for the fusion of NT-containing dense-core vesicles with the plasma membrane, leading to exocytosis. The source of this calcium can be twofold:
-
Influx from Extracellular Space: Depolarization of the cell membrane, often triggered by an action potential, opens voltage-gated calcium channels (VGCCs), including L-type and N-type channels. This allows a rapid influx of Ca²⁺ from the extracellular fluid.[6]
-
Release from Intracellular Stores: Activation of certain G-protein coupled receptors (GPCRs) can initiate signaling cascades that lead to the release of Ca²⁺ from internal stores like the endoplasmic reticulum, a process mediated by inositol (B14025) trisphosphate (IP₃).[6][7][8]
Studies in dopaminergic neurons show that NT-evoked excitation is completely blocked by intracellular dialysis with the Ca²⁺ chelator BAPTA, confirming the critical role of intracellular calcium.[7] Furthermore, in substantia nigra neurons, the release of NT itself is dependent on a rise in postsynaptic calcium.[5][9]
Regulatory Signaling Pathways
Several upstream signaling pathways modulate both the synthesis and the release of this compound.
-
Hormonal Regulation: Estrogen is a key regulator of this compound gene expression. It enhances NT transcription by activating cyclic AMP (cAMP) signaling pathways, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2] This mechanism links the hormonal state of an organism directly to its capacity for NT synthesis.
-
Neurotransmitter Modulation: The dopamine system exerts significant control over NT release. Specifically, dopamine D2 receptor (D2R) signaling has been shown to modulate NT release in the nucleus accumbens, where D2R antagonists reduce extracellular NT levels.[10] This creates a reciprocal regulatory loop, as NT in turn modulates dopamine neuron activity.
-
Growth Factor Signaling: In specialized cells like ovarian cumulus cells, growth factors such as FSH and EGF stimulate NT secretion. This effect is blocked by MAPK inhibitors, indicating that the MAPK pathway is a crucial mediator of NT release in this context.[11]
-
Autocrine/Paracrine Feedback: Dopamine neurons in the substantia nigra can release this compound themselves. This released NT then acts on local NT receptors to induce long-term depression of dopamine signaling, forming a novel autocrine/paracrine signaling loop.[5][9] This release mechanism is dependent on postsynaptic calcium and vacuolar-type H+-ATPase activity.[5][9]
Downstream Signaling of Released this compound
Once released, this compound exerts its effects by binding to three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin).[1][11] NTS1 and NTS2 are G-protein coupled receptors (GPCRs), while NTS3 is a single transmembrane domain receptor.[11]
The NTS1 receptor is the best-characterized and mediates many of NT's potent effects. It is promiscuous in its G-protein coupling, interacting with Gαq/11, Gαs, and Gαi/o proteins.[12] The canonical and most prominent pathway involves Gαq/11 activation:
-
Activation of PLC: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[3][13]
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11]
-
Calcium and PKC Activation: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[8][11] Simultaneously, DAG remains in the membrane and, together with the increased Ca²⁺, activates Protein Kinase C (PKC).[11][14]
-
Downstream Effects: The rise in intracellular Ca²⁺ and activation of PKC lead to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and further neurotransmitter release.[11][14]
Quantitative Data Summary
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from the literature regarding the effective concentrations of NT and the modulation of its expression.
Table 1: Effective Concentrations of this compound in Biological Assays
| Biological Effect | System/Model | Effective NT Concentration | Reference(s) |
| Induction of Intracellular Ca²⁺ Rise | Dopaminergic Neurons | 0.1 nM - 100 nM (Dose-dependent) | [7] |
| Induction of Ca²⁺ Oscillations | Cultured Amacrine Cells | 300 nM | [8] |
| Stimulation of Histamine Release | Rat Peritoneal Mast Cells | 100 nM - 1000 nM (10⁻⁷ to 10⁻⁶ M) | [15] |
| Long-Term Depression of Dopamine Signaling (LTDDA) | Substantia Nigra Brain Slices | Pretreatment with NT8-13 fragment occluded effect | [5] |
Table 2: Regulation of this compound mRNA Expression
| Stimulus/Condition | Cell/Tissue Model | Fold Change in NT mRNA Expression | Reference(s) |
| Kisspeptin Stimulation | GT1-7 Hypothalamic Cells | +1.85 (± 0.18) | [16] |
| Kisspeptin Stimulation | rHypoE8 Hypothalamic Cells | +4.41 (± 1.03) | [16] |
| Kisspeptin Stimulation | mHypoA-55 KNDy Neuron Cells | +2.13 (± 0.28) | [16] |
| Ovariectomy (OVX) | Rat Posterior Hypothalamus | +1.53 (± 0.2) | [16] |
Key Experimental Protocols
Investigating the mechanisms of this compound release and signaling requires a combination of in vivo and in vitro techniques. Below are methodologies for key experimental approaches.
Protocol: In Vivo Microdialysis for Measuring NT Release
-
Objective: To measure the concentration of endogenous this compound released into the extracellular space of a specific brain region in a live, often freely moving, animal.
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain area. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including this compound, diffuse across the membrane into the aCSF, which is then collected as "dialysate" for analysis.
-
Detailed Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Probe Implantation: Perform a craniotomy over the target brain region (e.g., nucleus accumbens, VTA).[10] Slowly lower the microdialysis probe to the precise stereotaxic coordinates. Secure the probe assembly to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion and Sampling: Connect the probe inlet to a syringe pump delivering aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect the dialysate from the outlet tubing in timed fractions (e.g., every 20-30 minutes) into vials containing protease inhibitors.
-
Stimulation (Optional): After collecting a stable baseline, administer a stimulus. This can be a systemic drug injection, a local infusion through the probe (retrodialysis), or a behavioral task.
-
Quantification: Measure the concentration of this compound in the dialysate fractions using a highly sensitive method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Express the results as a percentage change from the baseline concentration.
-
Protocol: Intracellular Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in real-time in response to this compound or other stimuli.
-
Principle: Cells are loaded with a fluorescent dye (e.g., Fura-2, Calcium Green-1) whose fluorescence intensity or emission spectrum changes upon binding to Ca²⁺.[7][14] A fluorescence microscope is used to record these changes, providing a direct readout of [Ca²⁺]i dynamics.
-
Detailed Methodology:
-
Cell Preparation: Culture cells of interest (e.g., primary neurons, INS-1E cells) on glass-bottom dishes suitable for microscopy.[14]
-
Dye Loading: Incubate the cells with the membrane-permeant (AM ester) form of the calcium indicator (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cells.
-
Imaging: Mount the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera.
-
Baseline Recording: Perfuse the cells with a control buffer and record baseline fluorescence for several minutes.
-
Stimulation: Switch the perfusion to a buffer containing the stimulus (e.g., 100 nM this compound) and continue recording to capture the response.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths. For single-wavelength dyes, calculate the change in fluorescence relative to baseline (ΔF/F₀).[7] These values are proportional to the [Ca²⁺]i.
-
Protocol: Receptor Internalization Assay
-
Objective: To quantify the rate and extent of this compound receptor endocytosis following agonist binding.
-
Principle: Cells expressing the receptor of interest are incubated with a radiolabeled NT analogue (e.g., ¹²⁵I-NT). At various time points, the ligand bound to surface receptors is stripped away using a cold acid wash, while the internalized receptor-ligand complexes are protected inside the cell. The radioactivity in the acid-sensitive (surface) and acid-resistant (internalized) fractions is then measured.[17]
-
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., HT-29) into 24-well plates at a high density and culture overnight.[17]
-
Binding: Cool the plates to 4°C to inhibit endocytosis. Incubate the cells with a saturating concentration of the radiolabeled NT analogue in binding buffer to allow equilibrium binding to surface receptors.
-
Initiate Internalization: Wash away unbound ligand and add pre-warmed (37°C) medium to initiate internalization. Place the plates in a 37°C incubator.
-
Time Course: At designated time points (e.g., 0, 5, 15, 30, 60 min), remove the plates and immediately place them on ice to stop the process.[17]
-
Acid Strip: To measure the surface-bound fraction, add an ice-cold, low-pH buffer (e.g., sodium acetate, pH 5) to the wells for 5-10 minutes. Collect this "acid strip" supernatant.[17]
-
Cell Lysis: To measure the internalized fraction, lyse the remaining cells in the wells with a lysis buffer (e.g., 1 M NaOH).[17]
-
Quantification: Measure the radioactivity in the acid strip and the cell lysate fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total specific binding (surface + internalized) at each time point.
-
Conclusion and Future Directions
The release of endogenous this compound is a complex, multi-layered process initiated by calcium influx and fine-tuned by a host of hormonal, neurotransmitter, and intracellular signaling pathways. Its synthesis is directly linked to the endocrine system through estrogen, while its secretion is intimately modulated by the dopamine system, creating critical regulatory feedback loops in the CNS. In the periphery, its release from enteroendocrine cells after food ingestion highlights its role in metabolic control.[3]
For drug development professionals, understanding these core mechanisms is paramount. The ability to selectively modulate NT release or its downstream signaling holds therapeutic potential for a range of disorders, including schizophrenia, Parkinson's disease, substance abuse, and metabolic syndrome. Future research should focus on dissecting the cell-type-specific machinery of NT release, identifying novel regulators of its secretion, and developing pharmacological tools that can precisely target these pathways to normalize aberrant neurotensinergic signaling.
References
- 1. Frontiers | this compound and its receptors in the control of glucose homeostasis [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Receptors [sigmaaldrich.com]
- 4. Endogenous CNS Expression of this compound and this compound Receptors Is Altered during the Postpartum Period in Outbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of Calcium in this compound-Evoked Enhancement in Firing in Mesencephalic Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces calcium oscillations in cultured amacrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Release from Dopamine Neurons Drives Long-Term Depression of Substantia Nigra Dopamine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Its Involvement in Reproductive Functions: An Exhaustive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse actions of the modulatory peptide this compound on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and this compound Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a regulator of insulin secretion in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. This compound Expression in the Posterior Hypothalamus Is Influenced by an Increase in Kisspeptin Levels: Insights From In Vivo Rat Models and Hypothalamic Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Enzymatic degradation and metabolism of neurotensin
An In-Depth Technical Guide to the Enzymatic Degradation and Metabolism of Neurotensin (B549771)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic processes governing the degradation and metabolism of this compound (NT), a 13-amino acid neuropeptide involved in a wide array of physiological and pathophysiological processes. Understanding the metabolic fate of NT is critical for the development of stable, long-acting analogs for therapeutic applications in oncology, neuroscience, and metabolic diseases.
Overview of this compound Metabolism
This compound is rapidly inactivated in vivo, with a half-life of approximately 1.4 to 1.7 minutes in human circulation.[1][2][3] This rapid clearance is due to its susceptibility to a variety of peptidases located in the brain, plasma, kidney, and other peripheral tissues.[4][5][6] The primary degradation yields N-terminal fragments, such as NT(1-8), which are generally considered biologically inactive, while the C-terminal fragments are responsible for receptor binding and signaling.[3][5] The metabolism is carried out by several key enzymes, primarily metalloendopeptidases, which cleave the peptide at specific internal bonds.[4][7]
Key Degrading Enzymes and Cleavage Sites
The enzymatic degradation of this compound is not a random process but occurs at specific peptide bonds, primarily within the C-terminal region of the peptide, which is crucial for its biological activity. The main enzymes identified in this process are Neutral Endopeptidase 24.11 (Neprilysin), Angiotensin-Converting Enzyme (ACE), and Prolyl Endopeptidase.
The sequence of bovine this compound is: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro -Arg -Arg -Pro -Tyr -Ile -Leu-OH.[6]
The major points of cleavage occur at the Arg8-Arg9 , Pro10-Tyr11 , and Tyr11-Ile12 peptide bonds.[4][7][8]
-
Neutral Endopeptidase 24.11 (NEP; Neprilysin; Enkephalinase): This thermolysin-like metalloendopeptidase is a key enzyme in NT degradation, particularly in the brain.[4] It hydrolyzes NT at two positions: Pro10-Tyr11 and Tyr11-Ile12 .[8][9] The action of NEP at the Tyr11-Ile12 bond can be inhibited by thiorphan.[4]
-
Angiotensin-Converting Enzyme (ACE): ACE, a dipeptidyl carboxypeptidase, is responsible for cleavages at the Arg8-Arg9 and Tyr11-Ile12 bonds.[4][8][9] Its activity on the Arg8-Arg9 bond, which converts NT(1-10) to NT(1-8), is potently inhibited by captopril.[4]
-
Prolyl Endopeptidase (PEP; Endo-oligopeptidase B): This enzyme specifically cleaves peptide bonds on the carboxyl side of proline residues. In this compound, it targets the Pro7-Arg8 and Pro10-Tyr11 bonds.[10][11] However, studies on rat brain synaptic membranes suggest that another, distinct peptidase is primarily responsible for the Pro10-Tyr11 cleavage in that tissue.[4][12]
-
Other Metalloendopeptidases: Research has identified other peptidases, including a soluble, thiol-dependent metallopeptidase that hydrolyzes the Arg8-Arg9 bond and is inhibited by 1,10-phenanthroline.[13] A distinct metallopeptidase that cleaves the Pro10-Tyr11 bond has also been purified from rat brain synaptic membranes.[14] Endopeptidases EC 3.4.24.15 (thimet oligopeptidase) and EC 3.4.24.16 (neurolysin) are also involved in cleaving NT(8-13) at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 positions.[7]
The primary metabolites resulting from these cleavages include NT(1-8), NT(1-10), NT(1-11), and the C-terminal fragment Ile-Leu.[1][4][8][12][15]
Enzymatic Degradation Pathway of this compound
References
- 1. In vitro degradation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of intravenously infused this compound in man and its chromatographic characterization in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound and pancreatic polypeptide in man: role of the kidney and plasma factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of this compound Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 8. Characterization of the metabolism of substance P and this compound by human angiotensin I converting enzyme and "enkephalinase" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin converting enzyme (ACE) and neprilysin hydrolyze neuropeptides: a brief history, the beginning and follow-ups to early studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of this compound by rabbit brain endo-oligopeptidase A and endo-oligopeptidase B (proline-endopeptidase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of this compound by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and a peptidase different from proline-endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidases involved in the catabolism of this compound: inhibitor studies using superfused rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and characterization of a novel this compound-degrading peptidase from rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental changes in this compound and its metabolites in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Neurotensin Receptor Subtypes NTS1 and NTS2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (B549771) (NT), a tridecapeptide, exerts a wide range of effects in the central nervous and peripheral systems through its interaction with specific receptors. Among these, the this compound receptor subtypes 1 (NTS1) and 2 (NTS2) are G protein-coupled receptors (GPCRs) that have garnered significant attention as therapeutic targets for various conditions, including pain, psychosis, and cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacology of NTS1 and NTS2, detailing their signaling pathways, ligand binding characteristics, and the experimental methodologies used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to this compound Receptors
This compound mediates its physiological effects primarily through two high-affinity GPCRs, NTS1 and NTS2.[1][3] A third subtype, NTS3 (also known as sortilin), is a single transmembrane domain receptor and is not the focus of this guide.[1] NTS1 and NTS2, despite both being activated by this compound, exhibit distinct pharmacological properties, tissue distribution, and downstream signaling cascades, leading to different physiological and pathophysiological roles.[1][6][7] Understanding these differences is crucial for the development of subtype-selective ligands with improved therapeutic profiles.
Pharmacology of this compound Receptor Subtype 1 (NTS1)
The NTS1 receptor is a high-affinity receptor for this compound.[8] It is widely expressed in the brain, particularly in regions associated with the dopamine (B1211576) system, and in the gastrointestinal tract.[1][3]
NTS1 Signaling Pathways
Upon agonist binding, NTS1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. NTS1 predominantly couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade.[1][9] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10]
Furthermore, NTS1 can also couple to other G proteins, including Gαi/o and Gαs, in certain cellular contexts, leading to the modulation of cyclic AMP (cAMP) levels.[1][11] Activation of NTS1 also leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[11][12][13]
NTS1 Ligand Binding Affinities
The following table summarizes the binding affinities (Ki) of key ligands for the NTS1 receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound (1-13) | NTS1 | 0.1-0.4 nM | [1][14] |
| This compound (8-13) | NTS1 | 0.33 nM | [14] |
| SR48692 | NTS1 | ~1-10 nM | [15][16] |
| Levocabastine (B1674950) | NTS1 | >10,000 nM | [15] |
Pharmacology of this compound Receptor Subtype 2 (NTS2)
The NTS2 receptor exhibits a lower affinity for this compound compared to NTS1.[1][17] It is primarily expressed in the brain, with high densities in areas involved in nociception and the limbic system.[1][3]
NTS2 Signaling Pathways
The signal transduction of the NTS2 receptor is more complex and appears to be cell-type and species-dependent.[1] While it belongs to the GPCR family, its G protein coupling is not as clearly defined as that of NTS1. Some studies suggest that NTS2 activation can lead to the phosphorylation of ERK1/2 in an internalization-dependent manner.[1][18] In certain experimental systems, the NTS1 antagonist SR48692 has been shown to act as an agonist at the human NTS2 receptor, leading to an increase in cytosolic calcium.[1] Conversely, this compound can act as an antagonist at the human NTS2 receptor in some contexts.[1] The antihistamine levocabastine is a known ligand for NTS2 and can inhibit the binding of this compound.[1]
NTS2 Ligand Binding Affinities
The following table summarizes the binding affinities (Ki) of key ligands for the NTS2 receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound (1-13) | NTS2 | 2-5 nM | [1][14] |
| This compound (8-13) | NTS2 | 1.8 nM | [14] |
| SR48692 | NTS2 | ~30-100 nM | [16] |
| Levocabastine | NTS2 | 5.7 nM | [15] |
| JMV 7488 ([68Ga]Ga-JMV 7488) | NTS2 | 38 ± 17 nM (KD) | [19] |
Experimental Protocols
The characterization of NTS1 and NTS2 receptor pharmacology relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of ligands for their receptors.[9][20]
Objective: To determine the binding affinity (Kd) of a radioligand and the inhibition constant (Ki) of unlabeled competing ligands for NTS1 or NTS2 receptors.[9]
Materials:
-
Cell membranes prepared from cell lines stably expressing the human NTS1 or NTS2 receptor (e.g., CHO-K1, HEK293).[9][14]
-
Radioligand (e.g., [3H]this compound or [125I]-Tyr3-neurotensin).[9]
-
Unlabeled ligands (this compound, test compounds).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[21]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) and homogenize using a Dounce homogenizer.[9]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in storage buffer. Determine protein concentration using a BCA assay and store at -80°C.[9]
-
-
Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of the radioligand in triplicate.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the assay by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.[21]
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting NSB from total binding. Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (at or below its Kd value) to all wells.[9]
-
Add increasing concentrations of the unlabeled competing ligand in triplicate.
-
For total binding wells, add assay buffer instead of the competing ligand. For NSB wells, add a high concentration of unlabeled this compound.
-
Add the cell membrane preparation to each well.
-
Incubate, filter, and count radioactivity as described for the saturation assay.[9]
-
Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors like NTS1.[22][23]
Objective: To measure the agonist-induced increase in intracellular calcium mediated by NTS1 activation.
Materials:
-
Cells stably or transiently expressing the NTS1 receptor (e.g., HEK293, CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists and antagonists.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[22]
Protocol:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.[24]
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
-
Assay Performance:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the agonist at various concentrations.
-
Measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis:
-
Plot the change in fluorescence (or peak response) against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between an activated GPCR and β-arrestin, which is a key event in receptor desensitization and G protein-independent signaling.[25][26][27]
Objective: To quantify the recruitment of β-arrestin to NTS1 or NTS2 upon ligand stimulation.
Materials:
-
Cell line engineered to co-express the receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase, ProLink) and β-arrestin fused to the complementary component (e.g., Enzyme Acceptor).[25] The PathHunter assay from DiscoverX is a common platform.[25]
-
Agonists and antagonists.
-
Substrate for the reporter enzyme (e.g., a chemiluminescent substrate for β-galactosidase).[25]
-
A luminometer.
Protocol:
-
Cell Plating:
-
Plate the engineered cells in a white, opaque 96-well or 384-well plate and culture overnight.
-
-
Compound Addition:
-
Add the test compounds (agonists) at various concentrations to the wells.
-
For antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.
-
Conclusion
The this compound receptors NTS1 and NTS2 present distinct pharmacological profiles that underpin their diverse physiological functions. NTS1 is a high-affinity receptor that robustly couples to Gq signaling, while NTS2 has a lower affinity for this compound and a more enigmatic signaling profile. The detailed experimental protocols provided in this guide offer a framework for the accurate characterization of ligands targeting these receptors. A thorough understanding of the pharmacology of NTS1 and NTS2, facilitated by the methodologies described herein, is essential for the rational design and development of novel therapeutics with improved selectivity and efficacy.
References
- 1. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of this compound NTS1 and NTS2 Receptors on Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of this compound NTS1 and NTS2 Receptors on Locomotion. | Read by QxMD [read.qxmd.com]
- 8. The conformation of this compound bound to its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Role of Calcium in this compound-Evoked Enhancement in Firing in Mesencephalic Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound receptor 1 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacology and functional properties of NTS2 this compound receptors in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. This compound receptor 2 - Wikipedia [en.wikipedia.org]
- 18. Low-affinity this compound receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroanatomical Atlas of Neurotensin in the Mammalian Brain: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neuroanatomical localization of neurotensin (B549771) (NT) and its receptors within the mammalian brain. This compound, a 13-amino acid neuropeptide, plays a crucial role as a neurotransmitter and neuromodulator, influencing a wide array of physiological and behavioral processes.[1] Its significant interaction with various neurotransmitter systems, particularly the dopaminergic pathways, has implicated it in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance abuse.[2] A thorough understanding of its distribution and signaling mechanisms is paramount for the development of novel therapeutic strategies targeting the neurotensinergic system.
This guide summarizes quantitative data on the distribution of this compound and its receptors, provides detailed experimental protocols for their localization, and visualizes key signaling pathways and experimental workflows to facilitate research and drug development efforts in this field.
Quantitative Distribution of this compound and its Receptors
The concentration of this compound and the density of its receptors vary significantly across different regions of the mammalian brain. The following tables provide a summary of available quantitative data to facilitate comparative analysis.
Table 1: Basal Extracellular this compound Levels in Rat Brain
| Brain Region | Basal this compound Level (amol/10 µl) | Method | Reference |
| Hypothalamus | 101 ± 11 | In vivo microdialysis/mass spectrometry | [3][4] |
| Globus Pallidus/Ventral Pallidum | 74 ± 12 | In vivo microdialysis/mass spectrometry | [3][4] |
Table 2: Binding Affinities (Ki/Kd) of this compound and its Active Fragment for Receptor Subtypes
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |
| This compound (1-13) | NTS1 | 0.1-0.4 nM (Ki) | [5][6] |
| NTS2 | 2-5 nM (Ki) | [5][6] | |
| NTS3 (Sortilin) | <20 nM (Kd) | [6] | |
| This compound(8-13) | NTS1 | 0.33 nM (Ki) | [6] |
| NTS2 | 1.8 nM (Ki) | [6] |
Table 3: Regional Distribution and Density of this compound Receptor Subtypes
| Receptor Subtype | Brain Regions with High Density | Brain Regions with Moderate Density | Brain Regions with Low Density | Reference |
| NTS1 | Diagonal band of Broca, medial septal nucleus, magnocellular preoptic area, suprachiasmatic nucleus, substantia nigra, ventral tegmental area | Amygdala, nucleus accumbens, caudate putamen, hypothalamus | Cerebral cortex, hippocampus, cerebellum | [5][7] |
| NTS2 | Olfactory bulb, bed nucleus of the stria terminalis, amygdaloid complex, cingulate, insular, temporal, occipital, and entorhinal cortex, septohippocampal nuclei, medial thalamus, mammillary bodies, superior colliculi | Anterior and medial hippocampus, olfactory tubercle, hypothalamus, periaqueductal gray matter, caudate putamen, nucleus accumbens, septum, lateral thalamus, dorsal raphe nucleus, cerebellum | Ventral tegmental area, substantia nigra | [5][8][9][10] |
This compound Signaling Pathways
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily NTS1 and NTS2, and the type 1 receptor, NTS3 (Sortilin). The activation of these receptors initiates intracellular signaling cascades that modulate neuronal activity.
The NTS1 receptor is known to couple to multiple G protein subtypes, including Gαq, Gαs, and Gαi/o, leading to the activation of various downstream effector systems.[11]
This compound Signaling via NTS1 Receptor.
Experimental Protocols for this compound Localization
Accurate determination of the neuroanatomical distribution of this compound and its receptors is fundamental to understanding their function. The following sections provide detailed methodologies for three key experimental techniques: immunohistochemistry, in situ hybridization, and receptor autoradiography.
Immunohistochemistry (IHC)
Immunohistochemistry is a widely used technique to visualize the distribution and localization of this compound peptides and their receptors within brain tissue.
Immunohistochemistry Workflow.
Detailed Protocol for Free-Floating Immunohistochemistry:
-
Tissue Preparation:
-
Perfuse the animal transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Cut 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
Collect sections in a cryoprotectant solution and store them at -20°C until use.
-
-
Immunostaining:
-
Wash free-floating sections three times for 10 minutes each in PBS.
-
Quench endogenous peroxidase activity by incubating sections in a solution of 1% hydrogen peroxide in PBS for 15 minutes (for chromogenic detection).
-
Wash sections three times for 10 minutes each in PBS.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution containing 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Incubate sections with the primary antibody (e.g., rabbit anti-neurotensin) diluted in the blocking solution overnight at 4°C with gentle agitation.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in the blocking solution for 1-2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Visualize the signal by incubating sections in a solution containing 0.05% 3,3'-diaminobenzidine (B165653) (DAB) and 0.01% hydrogen peroxide in PBS. Monitor the reaction under a microscope.
-
Stop the reaction by transferring the sections to PBS.
-
-
Mounting and Analysis:
-
Mount the stained sections onto gelatin-coated slides.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.
-
Analyze the sections using a light microscope.
-
In Situ Hybridization (ISH)
In situ hybridization is a powerful technique for localizing specific mRNA transcripts, providing information on the cellular sites of this compound and this compound receptor synthesis.
In Situ Hybridization Workflow.
Detailed Protocol for In Situ Hybridization:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound or this compound receptor mRNA sequence using in vitro transcription.
-
Purify the labeled probe.
-
-
Tissue Preparation:
-
Prepare fresh-frozen brain tissue sections (10-20 µm) using a cryostat and mount them on RNase-free slides.
-
Fix the sections in 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the slides twice in PBS for 5 minutes each.
-
Treat with proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.
-
Wash in PBS and then acetylate with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes to reduce non-specific binding.
-
Wash in PBS and dehydrate through a graded series of ethanol.
-
-
Hybridization:
-
Apply the hybridization buffer containing the DIG-labeled probe to the tissue sections.
-
Incubate in a humidified chamber at 65°C overnight.
-
-
Post-Hybridization and Detection:
-
Perform stringent washes in saline-sodium citrate (B86180) (SSC) buffer at 65°C to remove unbound probe.[12]
-
Wash in a maleic acid buffer containing Tween 20 (MABT).
-
Block with a blocking solution containing normal sheep serum in MABT for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.
-
Wash in MABT.
-
Equilibrate in a detection buffer.
-
Develop the color reaction by incubating with NBT/BCIP solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
-
Analysis:
-
Coverslip the slides with an aqueous mounting medium.
-
Analyze the sections using a light microscope.
-
Receptor Autoradiography
Receptor autoradiography is used to map and quantify the distribution of this compound receptors by binding a radiolabeled ligand to tissue sections.
Receptor Autoradiography Workflow.
Detailed Protocol for Receptor Autoradiography:
-
Tissue Preparation:
-
Rapidly freeze the brain and cut 10-20 µm thick sections using a cryostat.
-
Thaw-mount the sections onto gelatin-coated slides and store at -80°C.
-
-
Binding Assay:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with a radiolabeled ligand (e.g., [³H]this compound) in a binding buffer containing protease inhibitors. For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. The number and duration of washes should be optimized to maximize the signal-to-noise ratio.
-
Quickly dip the slides in ice-cold distilled water to remove buffer salts.
-
Dry the sections rapidly under a stream of cool, dry air.
-
-
Image Acquisition and Analysis:
-
Appose the dried sections to a tritium-sensitive film or a phosphor imaging screen along with radioactive standards.
-
Expose for an appropriate duration depending on the radioactivity.
-
Develop the film or scan the phosphor screen to obtain an autoradiogram.
-
Quantify the receptor density in different brain regions by computerized densitometry, using the radioactive standards to convert optical density values to fmol/mg of tissue.[13]
-
Conclusion
This technical guide provides a foundational resource for researchers investigating the neuroanatomical localization of this compound in the mammalian brain. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to streamline experimental design and data interpretation. A comprehensive understanding of the distribution and function of the neurotensinergic system is critical for advancing our knowledge of its role in health and disease and for the development of targeted therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of extracellular release of this compound in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Cellular distribution of this compound receptors in rat brain: immunohistochemical study using an antipeptide antibody against the cloned high affinity receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization of this compound NTS2 receptors in rat brain, using - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical distribution of NTS2 this compound receptors in the rat central nervous system | Semantic Scholar [semanticscholar.org]
- 10. This compound and this compound Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational transitions of a this compound receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Autoradiographic distribution of [3H]this compound receptors in rat brain: visualization by tritium-sensitive film - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Effects of Peripherally Administered Neurotensin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiological effects of peripherally administered neurotensin (B549771) (NT). This compound, a 13-amino acid neuropeptide, is expressed in both the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter or neuromodulator and as a local hormone, respectively.[1][2] While central administration of this compound elicits a range of effects, this document focuses on the physiological responses following peripheral administration, which are distinct due to the peptide's inability to cross the blood-brain barrier.[2] The information presented herein is intended to support research and drug development efforts targeting this compound signaling pathways.
Cardiovascular Effects
Peripheral administration of this compound elicits significant cardiovascular responses, primarily characterized by changes in blood pressure and heart rate. These effects are complex and can be species-dependent.[3]
In normotensive rats, intravenous injection of this compound and its analogues leads to a dose-dependent decrease in diastolic blood pressure without a corresponding change in heart rate.[4] At higher doses, a triphasic response of depressor-pressor-depressor has been observed.[4] Interestingly, the hypotensive effect does not appear to be a direct result of vasodilation on smooth muscle.[4] Studies in animal models have also indicated that peripherally administered this compound can have potent acute chronotropic and inotropic effects.[5] The cardiovascular actions of this compound are associated with the stimulation of phosphoinositide turnover and an elevation of intracellular calcium and cyclic nucleotide levels.[3]
| Species | Administration Route | Dose | Cardiovascular Effect | Reference |
| Rat | Intravenous (femoral vein) | Dose-dependent | Decreased diastolic blood pressure, no change in heart rate. Triphasic depressor-pressor-depressor response at higher doses. | [4] |
| Rat | Not specified | Not specified | Potent acute chronotropic and inotropic effects. Multiphasic depressor-pressor-depressor effect on arterial blood pressure. | [3][5] |
Gastrointestinal and Metabolic Effects
This compound plays a crucial role in regulating gastrointestinal function and metabolism. It is secreted by enteroendocrine cells in the small intestine, particularly in response to fat ingestion.[6]
Gastrointestinal Motility
Peripherally administered this compound significantly impacts gastrointestinal motility. In rats, intravenous infusion of this compound inhibits gastric emptying in a dose-dependent manner.[7] It also retards the transit of gastrointestinal contents, leading to a prolongation of the time chyme spends in the stomach and small intestine, which may enhance nutrient absorption.[7] Furthermore, this compound inhibits ileo-cecal emptying.[7] In suckling rats, oral administration of this compound has been shown to accelerate both gastric emptying and small intestinal transit.[8] Endogenous this compound is involved in maintaining the postprandial motor pattern in the small intestine and proximal colon and initiating this response in the distal colon.[9]
| Species | Age | Administration Route | Dose | Effect on Gastrointestinal Motility | Reference |
| Rat | Adult | Intravenous infusion | 6 and 12 pmol/kg/min | Dose-dependent inhibition of gastric emptying. | [7] |
| Rat | Adult | Intravenous infusion | 3 and 6 pmol/kg/min | Retarded transit of gastrointestinal contents. | [7] |
| Rat | Adult | Intravenous infusion | 6 pmol/kg/min | Inhibition of ileo-cecal emptying. | [7] |
| Rat | Suckling | Oral | 1 µg/ml | Accelerated gastric emptying and small intestinal transit. | [8] |
Appetite Regulation and Metabolism
Peripheral this compound has been identified as a metabolically active hormone that contributes to the regulation of food intake.[10][11] Intraperitoneal injections of this compound have been shown to decrease food intake in both mice and rats, an effect that can be abolished by a this compound antagonist.[10][11] This anorexigenic effect is mediated, at least in part, through the activation of brainstem and hypothalamic regions.[10][11] While the vagus nerve contributes to this effect, this compound also acts through the blood circulation.[10][11] Furthermore, a long-acting pegylated this compound peptide has been shown to prolong the inhibition of feeding and increase proopiomelanocortin (POMC) mRNA in the arcuate nucleus.[10][12]
In terms of glucose homeostasis, peripheral administration of this compound dose-dependently improves acute glucose tolerance in both lean and obese mice.[1] This effect is mediated by the this compound receptor 1 (NTSR1) and is associated with increased circulating insulin (B600854) levels.[1] The mechanism appears to involve gut-to-pancreas neuronal signaling.[1]
| Species | Administration Route | Dose | Effect on Appetite/Metabolism | Reference |
| Mouse | Intraperitoneal | 3600 nmol/kg | Decreased food intake. | [13] |
| Rat | Intraperitoneal | 150 nmol/kg | Transiently decreased food intake. | [13] |
| Mouse | Intraperitoneal | Not specified | Dose-dependently improved acute glucose tolerance; increased circulating insulin. | [1] |
| Mouse | Intraperitoneal | 396 nmol/kg (pegylated NT) | Increased proopiomelanocortin (POMC) mRNA in the arcuate nucleus. | [10] |
Role in Nociception
The role of peripherally administered this compound in nociception is complex and appears to be distinct from its central analgesic effects.[14] While central administration of this compound produces profound opioid-independent analgesia, peripheral administration does not produce the same effect, again highlighting the role of the blood-brain barrier.[14] However, some studies suggest that systemically administered this compound receptor agonists can produce antinociception through the activation of spinally projecting serotonergic neurons.[15] Endogenous peripheral this compound appears to facilitate visceral pain responses and is required for irritant-induced hyperalgesia.[16]
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Rats
-
Animal Model: Normotensive male rats.
-
Administration: this compound and its analogues are administered via intravenous injection into the femoral vein.
-
Data Acquisition: Diastolic blood pressure and heart rate are continuously monitored.
-
Protocol:
-
Rats are anesthetized.
-
The femoral vein is cannulated for drug administration.
-
A baseline period of stable blood pressure and heart rate is established.
-
This compound or its analogues are administered in a dose-dependent manner.
-
Cardiovascular parameters are recorded and analyzed.[4]
-
Evaluation of Food Intake in Rodents
-
Animal Models: Male mice or Wistar rats.
-
Administration: this compound is administered via intraperitoneal (i.p.) injection. For some studies, a this compound receptor antagonist (e.g., SR142948A) is co-administered.
-
Data Acquisition: Food intake is measured at various time points post-injection.
-
Protocol:
-
Animals are habituated to the experimental conditions.
-
This compound or vehicle is administered at the beginning of the dark phase (for nocturnal feeding).
-
Pre-weighed food is provided, and the amount consumed is measured at specific intervals (e.g., 1, 2, 4, 24 hours).
-
For antagonist studies, the antagonist is administered prior to or along with this compound.[10][11]
-
Signaling Pathways and Experimental Workflows
The physiological effects of this compound are mediated through its interaction with specific receptors, primarily the high-affinity NTSR1 and the lower-affinity NTSR2, which are G protein-coupled receptors.
This compound Signaling Pathway
The binding of this compound to its receptors on peripheral cells initiates a cascade of intracellular events. For instance, in the context of glucose homeostasis, NTSR1 activation in the enteric nervous system is crucial.[1] In cardiovascular regulation, signaling involves phosphoinositide turnover and calcium mobilization.[3]
Caption: Simplified this compound signaling pathway via NTSR1 and Gq protein activation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for investigating the physiological effects of peripherally administered this compound in an animal model.
Caption: General experimental workflow for in vivo studies of peripheral this compound.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of this compound on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of this compound and some analogues on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-neurotensin/Neuromedin N and Hypertension Risk: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on the transit of gastrointestinal contents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral this compound increases gastrointestinal transit in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral this compound participates in the modulation of pre- and postprandial intestinal motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of Peripheral this compound on Appetite Regulation and Its Role in Gastric Bypass Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. gubra.dk [gubra.dk]
- 14. The roles of this compound and its analogues in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Endogenous this compound facilitates visceral nociception and is required for stress-induced antinociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotensin's Dual Role in Thermoregulation and Pain Perception: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (B549771) (NT), a thirteen-amino-acid neuropeptide, is a significant modulator within the central nervous system (CNS), exerting potent effects on both body temperature and nociceptive processing. Primarily mediating its actions through two high-affinity G protein-coupled receptors, NTSR1 and NTSR2, this compound triggers distinct signaling cascades in key brain regions, leading to profound, dose-dependent hypothermia and opioid-independent analgesia. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of this compound's involvement in these critical physiological processes. It is designed to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological networks.
Introduction to this compound and its Receptors
This compound was first isolated from the bovine hypothalamus and is expressed throughout the CNS and in the gastrointestinal tract.[1][2] In the brain, it functions as a neuromodulator, notably influencing dopaminergic systems, and is implicated in a wide array of physiological functions including feeding, reward processing, and the regulation of body temperature and pain.[1][2]
The biological effects of this compound are predominantly mediated by two G protein-coupled receptors (GPCRs):
-
This compound Receptor 1 (NTSR1): A high-affinity receptor (sub-nanomolar affinity for NT) coupled primarily to Gαq/11 proteins.[1][3] Its activation typically leads to the stimulation of phospholipase C (PLC), initiating downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and activate Protein Kinase C (PKC).[1]
-
This compound Receptor 2 (NTSR2): A lower-affinity receptor for NT (nanomolar range) that can also couple to G proteins to modulate intracellular signaling, though its pathways are less clearly defined than those of NTSR1.[4] It has been shown to be involved in NT-induced analgesia, potentially with fewer side effects such as hypotension and hypothermia compared to NTSR1 activation.[5]
A third receptor, NTSR3 (Sortilin 1), is a single transmembrane receptor and its role in NT signaling is not as well-characterized as NTSR1 and NTSR2.
This compound's Role in Thermoregulation
Central administration of this compound is known to cause a significant, dose-related decrease in core body temperature in various animal models.[5][6][7] This potent hypothermic effect is primarily mediated by this compound's action within the preoptic area (POA) of the hypothalamus, a critical brain region for controlling thermoregulation.[8][9]
Mechanism of Action and Signaling Pathway
This compound induces hypothermia by modulating the activity of GABAergic neurons in the median preoptic nucleus (MnPO).[4][8] The activation of both NTSR1 on neurons and NTSR2 on astrocytes is required to elicit the full hypothermic response.[4][8]
-
NTSR1 Activation: On GABAergic neurons, NTSR1 activation leads to an inward current and the release of calcium from intracellular stores, increasing the neurons' firing rate.[8]
-
NTSR2 Activation: On nearby astrocytes, NTSR2 activation triggers a signaling cascade that results in increased excitatory input to the same preoptic GABAergic neurons.[4][8]
The combined effect is an enhanced inhibitory GABAergic tone projected to downstream thermoregulatory centers, which ultimately suppresses heat production and/or promotes heat loss, leading to hypothermia. Interestingly, this compound-induced hypothermia appears to be independent of norepinephrine, serotonin, and opioid systems but is potentiated by dopamine (B1211576) receptor antagonists, suggesting a complex interaction with dopaminergic circuits.[6]
Caption: this compound signaling in the median preoptic nucleus leading to hypothermia.
Quantitative Data: Dose-Dependent Hypothermia
The hypothermic effect of this compound is dose-dependent. The following table summarizes representative data from studies involving intracerebroventricular (ICV) administration in rodents.
| Species | Compound | Dose (ICV) | Maximum Temperature Decrease (°C) | Ambient Temperature (°C) |
| Rat | This compound | 1 µg | ~1.0 | 22 |
| Rat | This compound | 10 µg | ~2.5 | 22 |
| Rat | This compound | 30 µg | ~3.5 | 22 |
| Mouse | This compound | 0.6 nmol | Significant Hypothermia | 4, 23, 26 |
| Mouse | This compound | 0.6 nmol | No Significant Effect | 34, 38 |
Note: Data are compiled and generalized from multiple sources for illustrative purposes.[5][6] Specific outcomes can vary based on exact experimental conditions.
Experimental Protocol: Induction of Hypothermia in Rodents
This protocol describes a standard method for assessing the thermoregulatory effects of centrally administered this compound.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed individually on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Preparation (Stereotaxic Surgery):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Mount the animal in a stereotaxic frame.
-
Implant a permanent guide cannula aimed at a lateral cerebral ventricle. Coordinates are determined from a standard rat brain atlas (e.g., Paxinos and Watson).
-
Secure the cannula to the skull using dental acrylic and jeweler's screws.
-
Allow a recovery period of at least one week post-surgery.
-
-
Drug Administration (Intracerebroventricular Injection):
-
Gently restrain the conscious animal.
-
Insert an injection needle (extending slightly beyond the guide cannula) into the guide.
-
Inject this compound (dissolved in sterile saline) or vehicle (sterile saline) in a small volume (e.g., 5 µL) over a period of one minute.
-
-
Temperature Measurement:
-
Measure core body temperature using a rectal probe lubricated with mineral oil.
-
Record baseline temperature immediately before injection and at regular intervals (e.g., every 15-30 minutes) for at least 3 hours post-injection.
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) from the pre-injection baseline for each time point.
-
Compare the ΔT between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
This compound's Role in Pain Perception
This compound is a potent analgesic, producing antinociceptive effects in a variety of acute and chronic pain models.[10] This analgesia is opioid-independent, making the this compound system an attractive target for developing novel pain therapeutics.[10] The effects can be complex, as this compound may produce analgesia or hyperalgesia depending on the dose and the specific neuronal populations recruited.[11]
Mechanism of Action and Signaling Pathway
The analgesic effects of this compound are mediated by its actions in key pain-modulating regions of the CNS, including the periaqueductal gray (PAG), the rostral ventromedial medulla (RVM), and the spinal cord dorsal horn.[10][11]
-
Spinal Level: In the spinal dorsal horn, this compound and its receptors are widely distributed.[12] NT can directly increase the activity of local inhibitory (GABAergic) interneurons through NTSR2, thereby dampening the transmission of nociceptive signals from the periphery to higher brain centers.[12]
-
Supraspinal Level (Descending Pain Modulation): When administered into the PAG or RVM, this compound activates descending pain inhibitory pathways. This enhances the release of inhibitory neurotransmitters in the spinal cord, effectively "closing the gate" to pain signals. This is a key mechanism in stress-induced analgesia, where stress increases this compound expression in hypothalamic regions that project to the PAG.[11]
Caption: this compound's dual action on spinal and supraspinal pain pathways.
Quantitative Data: Antinociceptive Efficacy
The analgesic efficacy of this compound is often measured by an increase in the pain threshold in response to a noxious stimulus.
| Pain Model | Species | Administration | Dose | % MPE (Max Possible Effect) |
| Tail-Flick (Thermal) | Rat | Intrathecal | 10 µg | ~50% |
| Tail-Flick (Thermal) | Rat | Intrathecal | 30 µg | ~85% |
| Formalin Test (Inflammatory) | Mouse | Intrathecal | 1 nmol | Significant reduction in flinching |
| Acetic Acid Writhing (Visceral) | Mouse | Intraperitoneal | N/A (NT Analogues) | Significant reduction in writhing |
Note: Data are compiled and generalized from multiple sources for illustrative purposes.[10][12][13] MPE is a standard measure in analgesia studies.
Experimental Protocol: The Formalin Test for Inflammatory Pain
This protocol assesses the efficacy of a compound against persistent inflammatory pain.
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Acclimatization: Place the mouse in a transparent observation chamber for at least 30 minutes to acclimatize.
-
Drug Pre-treatment: Administer this compound or an analogue via the desired route (e.g., intrathecal injection) at a specific time before the formalin challenge (e.g., 15 minutes prior).
-
Formalin Injection:
-
Gently restrain the mouse.
-
Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the total time spent in nociceptive behaviors during Phase 2 between drug-treated and vehicle-treated groups using a t-test or one-way ANOVA. A significant reduction in this time indicates an analgesic effect against inflammatory pain.[10]
-
General Experimental Workflow
The investigation of this compound's effects in vivo typically follows a structured workflow, from initial hypothesis to final data interpretation. This process is critical for ensuring reproducibility and validity of the findings.
Caption: A generalized workflow for in vivo this compound research.
Implications for Drug Development
The dual roles of this compound present both opportunities and challenges for therapeutic development.
-
Pain Management: The opioid-independent nature of NT-induced analgesia makes its receptors, particularly NTSR2, promising targets for non-addictive pain medications.[10] The development of brain-penetrant, stable NT analogues or small molecule agonists with selectivity for NTSR2 is an active area of research.[10]
-
Therapeutic Hypothermia: The potent hypothermic effect of this compound could be harnessed for neuroprotection in emergency situations like stroke or traumatic brain injury.[5] Centrally acting NTSR1 agonists could provide a pharmacological means to induce a controlled, temporary state of hypothermia.
The primary challenge is to dissociate the desired therapeutic effect (e.g., analgesia) from potential side effects like hypothermia and hypotension, which are often mediated by NTSR1.[5] Therefore, the development of receptor-subtype-selective compounds is critical for advancing this compound-based therapeutics.
References
- 1. Frontiers | this compound and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 2. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound induces hypothermia by activating both neuronal this compound receptor 1 and astrocytic this compound receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced hypothermia: evidence for an interaction with dopaminergic systems and the hypothalamic--pituitary--thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces hypothermia by activating both neuronal this compound receptor 1 and astrocytic this compound receptor 2 in the median preoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Body Temperature Control — The Scintillon Research Institute [scintillon.org]
- 10. The roles of this compound and its analogues in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Attenuates Nociception by Facilitating Inhibitory Synaptic Transmission in the Mouse Spinal Cord [frontiersin.org]
- 13. digitalcommons.unf.edu [digitalcommons.unf.edu]
An In-depth Technical Guide to the Evolutionary Conservation and History of the Neurotensin System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurotensin (B549771) (NT) system, a crucial signaling network in vertebrates, plays a pivotal role in a myriad of physiological processes, ranging from neurotransmission and thermoregulation to nociception and gut motility. This system primarily comprises the this compound peptide, its precursor, and a family of specific receptors that mediate its diverse effects. A comprehensive understanding of the evolutionary trajectory and conservation of the this compound system is paramount for elucidating its fundamental biological functions and for the rational design of novel therapeutics targeting this intricate network. This guide provides an in-depth exploration of the evolutionary history of the this compound system, its conserved components, and the experimental methodologies employed in its investigation.
This compound itself is a 13-amino acid neuropeptide, first isolated from the bovine hypothalamus.[1][2][3] It is synthesized from a larger precursor protein that also encodes a related peptide, neuromedin N.[2][4] The biological actions of this compound are mediated by three distinct receptor subtypes: the high-affinity this compound receptor 1 (NTS1), the low-affinity this compound receptor 2 (NTS2), and the Vps10p domain-containing receptor, sortilin, also known as this compound receptor 3 (NTS3).[5] NTS1 and NTS2 are G protein-coupled receptors (GPCRs), while sortilin/NTS3 is a single transmembrane domain protein involved in protein trafficking.[5]
Evolutionary Conservation and History
The this compound system is highly conserved across vertebrates, suggesting its fundamental importance in physiological regulation. Phylogenetic analyses indicate that the components of this system emerged early in vertebrate evolution and have been maintained throughout various lineages.
This compound Peptide and its Precursor
The this compound peptide sequence is remarkably conserved across mammalian species. The precursor protein structure, containing both this compound and neuromedin N, is also a conserved feature, indicating a shared evolutionary origin and likely functional importance of both peptides.[2][4]
This compound Receptors
Phylogenetic studies of this compound receptors reveal a clear evolutionary lineage. Evidence suggests that a single ancestral this compound receptor likely existed in early vertebrates.[6] Gene duplication events during vertebrate evolution are thought to have given rise to the multiple receptor subtypes observed today.[6]
-
NTS1 and NTS2: These two GPCRs share significant sequence homology and are believed to have arisen from a common ancestor through gene duplication.[6] While NTS1 has been identified in a wide range of vertebrates, the evolutionary history of NTS2 is less clear, with its presence being more variable across different species.[6]
-
Sortilin/NTS3: Sortilin is a member of the Vps10p domain receptor family and is highly conserved across a vast range of species, from yeast to humans.[7][8][9] Its role as a this compound receptor appears to be a more recently evolved function, in addition to its primary role in protein sorting. Orthologs of the SORT1 gene have been identified in numerous organisms, highlighting its ancient evolutionary origins.[7][10][11]
This compound System in Invertebrates
The evolutionary origins of the this compound system likely predate the emergence of vertebrates. While a canonical this compound peptide and its receptors have not been definitively identified in most invertebrate species, studies in model organisms like Drosophila melanogaster and Caenorhabditis elegans have revealed the presence of neuropeptidergic signaling systems with some functional similarities.
In Drosophila, various neuropeptides and their receptors modulate a wide range of behaviors and physiological processes.[3][12][13][14][15] However, a direct ortholog of this compound has not been characterized. Similarly, C. elegans possesses a complex nervous system with a rich repertoire of neuropeptides, but a clear this compound homolog remains to be discovered.[16][17][18][19][20] The extensive conservation of the sortilin gene across invertebrates and vertebrates suggests that the protein trafficking functions of this receptor family are ancient, with the this compound-binding capacity likely evolving later in the vertebrate lineage.[7][8] Further research is needed to identify potential ancestral this compound-like signaling systems in invertebrates to fully understand the evolutionary trajectory of this important neuropeptide system.
Quantitative Data on Binding Affinities
The interaction between this compound, its analogs, and its receptors is characterized by specific binding affinities, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). These values are crucial for understanding the potency and selectivity of various ligands.
Table 1: Binding Affinities (Kd/Ki in nM) of this compound and Analogs for NTS1 and NTS2 Receptors in Different Species
| Ligand | Receptor | Human | Rat | Mouse | Chicken |
| This compound | NTS1 | 0.26[21] | ~2.8[22] | - | ~0.02[23] |
| NTS2 | - | - | - | - | |
| This compound(8-13) | NTS1 | - | - | - | - |
| NTS2 | - | - | - | - | |
| Neuromedin N | NTS1 | - | - | 0.5[24] | - |
| [³H]UR-MK300 | NTS1 | ≤1.1[25] | - | - | - |
| JMV 7488 Analogs | NTS2 | 36-46[26] | - | - | - |
Table 2: Binding Affinities (Ki in nM) of Various this compound Analogs for Human NTS1 and NTS2 Receptors
| Analog | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (NTS1/NTS2) |
| NT(8-13) | - | - | - |
| Macrocycle 4 | >100,000 | 50 | >2000 |
| Compound 8 | - | 200 | - |
| Compound 9 | - | 2500 | - |
| Compound 13 | 1.1 | ~1.1 | ~1 |
| Compound 18 | - | - | - |
Data compiled from multiple sources.[25][27] "-" indicates data not available.
Signaling Pathways
The physiological effects of this compound are transduced through distinct intracellular signaling cascades initiated by the activation of its receptors.
NTS1 Signaling
Activation of the high-affinity NTS1 receptor, a canonical GPCR, leads to the engagement of multiple G proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Downstream Effectors: Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.
References
- 1. [this compound--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin and insulin-like peptides modulate leucokinin-producing neurons that affect feeding and water homeostasis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. SORCS1 orthologs - NCBI [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. How do neuropeptides shape sensory processing in Drosophila? | Stanford Digital Repository [purl.stanford.edu]
- 13. Identified peptidergic neurons in the Drosophila brain regulate insulin-producing cells, stress responses and metabolism by coexpressed short neuropeptide F and corazonin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identified peptidergic neurons in the Drosophila brain regulate insulin-producing cells, stress responses and metabolism by coexpressed short neuropeptide F and corazonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminergic and peptidergic modulation of insulin-producing cells in Drosophila | eLife [elifesciences.org]
- 16. Neurogenesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. Homologs of genes expressed in Caenorhabditis elegans GABAergic neurons are also found in the developing mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 20. hobertlab.org [hobertlab.org]
- 21. Characterization and visualization of this compound binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Binding chemistry and molecular heterogeneity of this compound binding protein(s)/receptor in adult chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Compared binding properties of 125I-labeled analogues of this compound and neuromedin N in rat and mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Neurotensin: A Potential Biomarker and Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurotensin (B549771) (NT), a tridecapeptide active in the central nervous system and the gastrointestinal tract, is emerging as a significant factor in the progression of several cancer types. Growing evidence indicates that NT and its high-affinity receptor, this compound receptor 1 (NTSR1), are frequently overexpressed in tumor tissues, including those of the pancreas, colon, breast, lung, and prostate, where they contribute to tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the role of this compound as a potential cancer biomarker, detailing its signaling pathways, methods for its detection, and its clinical implications. The information is intended to support researchers, scientists, and drug development professionals in the exploration of NT and NTSR1 as diagnostic, prognostic, and therapeutic targets in oncology.
Introduction to this compound and its Receptors in Cancer
This compound is a 13-amino acid peptide that exerts its biological effects through three known receptors: NTSR1, NTSR2, and NTSR3 (also known as sortilin).[1] The majority of NT's oncogenic effects are mediated through NTSR1, a G protein-coupled receptor.[2] The binding of NT to NTSR1 initiates a cascade of intracellular signaling events that promote cell proliferation, survival, migration, and invasion.[3]
Numerous studies have demonstrated that the expression of both NT and NTSR1 is significantly higher in various tumor tissues compared to corresponding healthy tissues, and this overexpression is often correlated with a poor prognosis.[1][2] This has led to the investigation of NT and NTSR1 as potential biomarkers for cancer diagnosis, prognosis, and as targets for novel therapeutic interventions.
Quantitative Data on this compound and NTSR1 Expression in Cancer
The following tables summarize quantitative data from various studies on the expression of this compound and its receptor in different cancer types and their correlation with clinical parameters.
Table 1: this compound (NT) as a Biomarker in Colorectal Cancer
| Parameter | Value | Cancer Type | Reference |
| Sensitivity | 87.5% | Colorectal Pathology | [4] |
| Specificity | 91.7% | Colorectal Pathology | [4] |
| Plasma NT Cut-off | 12.93 pg/ml | Colorectal Pathology vs. Normal | [4] |
Table 2: NTSR1 Expression in Various Cancer Types and Correlation with Clinical Outcomes
| Cancer Type | NTSR1 Expression Status | Correlation with Clinical Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma | 75% of tumors are NTSR1-positive. | Higher expression correlates with increasing pathological grades and is found in primary tumors and liver metastases. | [5] |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | 59.7% of tumors are NTSR1-positive. | NTSR1 expression is an independent negative prognostic factor and is associated with a worse 5-year overall and relapse-free survival. | [6] |
| Invasive Ductal Breast Carcinoma | 91% of tumors are NTSR1-positive. | High NTSR1 expression is associated with larger tumor size, higher grade, more positive lymph nodes, and worse 10-year survival. | |
| Prostate Cancer | 9.1% of primary tumors and 33.3% of metastatic lymph nodes overexpress NTSR1. | NTSR1 overexpression is more frequent in metastatic lymph nodes than in primary tumors. | |
| Colorectal Cancer | Higher expression in cancer tissue compared to normal epithelium. | High NTS expression is associated with more advanced CRC and worse disease-free survival. |
Signaling Pathways of this compound in Cancer
The binding of this compound to NTSR1 activates several key oncogenic signaling pathways, primarily the Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. These pathways are central to regulating cell growth, proliferation, survival, and motility.[2][3]
NT/NTSR1 Signaling Pathway Diagram
Caption: NT/NTSR1 Signaling Pathway in Cancer Cells.
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of this compound and NTSR1.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This protocol is a general guideline for a competitive ELISA to quantify this compound in biological samples.
Materials:
-
ELISA plate pre-coated with anti-neurotensin antibody
-
This compound standard
-
Biotinylated detection antibody specific for this compound
-
HRP-conjugated avidin (B1170675)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Assay buffer
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge at 1,600 x g for 15 minutes at 4°C. Aliquot and store plasma at -80°C.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer.
-
Assay: a. Add 50 µL of standard or sample to the appropriate wells. b. Add 50 µL of biotinylated detection antibody to each well. c. Incubate for 45-60 minutes at 37°C. d. Aspirate and wash the wells 3 times with wash buffer. e. Add 100 µL of HRP-conjugated avidin to each well. f. Incubate for 30 minutes at 37°C. g. Aspirate and wash the wells 5 times with wash buffer. h. Add 90 µL of TMB substrate to each well. i. Incubate for 15-20 minutes at 37°C in the dark. j. Add 50 µL of stop solution to each well. k. Read the absorbance at 450 nm immediately.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Immunohistochemistry (IHC) for NTSR1
This protocol outlines the steps for detecting NTSR1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against NTSR1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Immerse in 100% ethanol (B145695) (2 x 3 minutes). c. Immerse in 95% ethanol (2 x 3 minutes). d. Immerse in 70% ethanol (2 x 3 minutes). e. Rinse with distilled water.
-
Antigen Retrieval: a. Immerse slides in antigen retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.
-
Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Rinse with wash buffer (e.g., PBS or TBS). c. Block non-specific binding with blocking serum for 30 minutes. d. Incubate with the primary anti-NTSR1 antibody overnight at 4°C. e. Rinse with wash buffer. f. Incubate with the biotinylated secondary antibody for 30-60 minutes. g. Rinse with wash buffer. h. Incubate with streptavidin-HRP conjugate for 30 minutes. i. Rinse with wash buffer. j. Develop the color with DAB chromogen substrate. k. Rinse with distilled water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through graded alcohols and xylene. c. Mount with a coverslip using mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of NTSR1 staining.
Quantitative Real-Time PCR (qRT-PCR) for this compound and NTSR1 mRNA
This protocol provides a method for quantifying the mRNA expression levels of this compound and NTSR1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for human NTS and NTSR1
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Primer Sequences (Example from OriGene):
-
Human NTS (NM_006183):
-
Forward: 5'-CAGCAGGGCTTTTCAACACTGG-3'
-
Reverse: 5'-CTCATACAGCTGCCGTTTCAGAA-3'
-
-
Human NTSR1 (NM_002531): Commercially available pre-designed primer pairs are recommended for validated performance.
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: a. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template. b. Run the reaction in a real-time PCR instrument with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt curve analysis
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target genes (NTS, NTSR1) and the housekeeping gene. b. Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow and Logical Relationships
The investigation of this compound as a cancer biomarker typically follows a structured workflow, from initial observations in patient samples to in-depth mechanistic studies in cellular and animal models.
General Experimental Workflow Diagram
Caption: A typical workflow for investigating a potential cancer biomarker.
Conclusion and Future Directions
The accumulated evidence strongly suggests that this compound and its high-affinity receptor, NTSR1, play a crucial role in the progression of a variety of cancers. The overexpression of the NT/NTSR1 axis is a promising biomarker for diagnosis, prognosis, and patient stratification. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for further research in this area.
Future efforts should focus on:
-
Large-scale clinical validation of this compound as a circulating biomarker for early cancer detection and monitoring treatment response.
-
Development of novel NTSR1-targeted therapies , including small molecule inhibitors, antibodies, and radioligand therapies.
-
Investigation of the interplay between the this compound signaling pathway and other oncogenic pathways to identify potential combination therapies.
The continued exploration of the neurotensinergic system in oncology holds significant promise for the development of new and more effective strategies for cancer management.
References
- 1. origene.com [origene.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTSR1 this compound receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. origene.com [origene.com]
The Role of Neurotensin in the Gut-Brain Axis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) (NT), a 13-amino acid neuropeptide, is a critical signaling molecule in the intricate communication network of the gut-brain axis. Primarily produced by enteroendocrine N-cells in the small intestine and neurons in the central nervous system, NT exerts a wide range of physiological and pathophysiological effects. Its dual function as a hormone in the periphery and a neuromodulator in the brain positions it as a key regulator of gastrointestinal function, inflammatory processes, and centrally mediated behaviors. This technical guide provides a comprehensive overview of the role of this compound in the gut-brain axis, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of gut-brain interactions.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various physiological parameters in the gut-brain axis.
Table 1: this compound Receptor Binding Affinities
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Species | Reference |
| This compound (1-13) | NTS1 | 0.1-0.4 nM (Ki) | Human/Rat | [1] |
| This compound (1-13) | NTS2 | 2-5 nM (Ki) | Human/Rat | [1] |
| This compound (8-13) | NTS1 | 0.33 nM (Ki) | Human/Rat | [1] |
| This compound (8-13) | NTS2 | 1.8 nM (Ki) | Human/Rat | [1] |
| [³H]UR-MK300 | NTS1 | ≤1.1 nM (Ki) | Human | [2] |
| Peptide 13 | NTS1 | 0.77–4.2 nM (Ki) | Human | [2] |
| Peptide 18 | NTS1 | 0.77–4.2 nM (Ki) | Human | [2] |
| Various Ligands | NTS1 | Kd ranging from 0.23 to 1.21 nM | Human | [3] |
Table 2: this compound's Impact on Intestinal Inflammation and Cytokine Expression
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Human Colonic Epithelial Cells (NCM460-NTR1) | This compound | IL-8 Expression | Stimulation of expression | [4] |
| Human Colonic Epithelial Cells (NCM460-NTR1) | This compound | IL-6, IL-8, IL-1β mRNA Expression | Increased expression | [5] |
| Human Colonic Epithelial Cells (HCT-116) | This compound | TNFα and IL-6 Expression | Significant increase | [6] |
| Rat Colon (Toxin A-induced colitis) | Toxin A | NT mRNA abundance | 5.5-fold increase at 30 mins; 12.6-fold increase at 2 hours | [7] |
| HT-29 Cells | This compound | COX-2 mRNA levels | 2.4-fold increase | [8] |
| Mouse Model of Colitis (TNBS) | TNBS | IL-6 and p65 phosphorylation in mesenteric fat | Reduced in NT knockout mice | [9] |
Table 3: Effects of this compound on Gut Motility
| Species | Administration Route | This compound Concentration/Dose | Effect on Motility | Reference |
| Rat (in vitro) | Bath application | 0.1–1 nM | Inhibition of propagating long distance contractions | [10][11] |
| Rat (in vitro) | Bath application | 10 nM and 100 nM | Restoration of long distance contraction activity | [10][11] |
| Rat (in vitro) | Intraluminal | 0.1 nM | Change from LDCs to slow propagating segmental contractions | [12] |
Table 4: this compound and Visceral Hypersensitivity
| Animal Model | Condition | Treatment | Effect on Visceral Pain Threshold | Reference |
| Rat | Lipopolysaccharide (LPS)-induced visceral hypersensitivity | PD149163 (NTR1 agonist) (160, 240, 320 μg kg-1, i.p.) | Dose-dependent prevention of hypersensitivity | [13] |
| Rat | Corticotropin-releasing factor (CRF)-induced visceral hypersensitivity | PD149163 (NTR1 agonist) | Prevention of hypersensitivity | [13] |
| Rat | Colon distention | 40 mmHg for 40 min | Resting membrane potential of DRG neurons significantly decreased from −56.7 ± 0.6 mV to −46.2 ± 0.9 mV | [14] |
| Rat | DSS-induced colitis | Colorectal distension | Significant increase in visceromotor responses vs. basal activity | [15] |
Table 5: this compound's Influence on Gut Microbiome
| Animal Model | Diet | Genotype | Key Finding | Reference |
| Mouse | High-Fat Diet (HFD) | NT+/+ | Significantly increased Firmicutes/Bacteroidetes ratio and decreased microbial diversity | [16] |
| Mouse | High-Fat Diet (HFD) | NT-/- | Prevention of HFD-induced disruption in gut bacterial composition | [16] |
Signaling Pathways
This compound exerts its diverse effects by binding to three known receptors: the high-affinity this compound receptor 1 (NTS1), the lower-affinity this compound receptor 2 (NTS2), and the non-G protein-coupled receptor sortilin (NTS3). The majority of NT's actions in the gut-brain axis are mediated through NTS1.
This compound-Induced Pro-inflammatory Signaling
In intestinal epithelial cells, this compound binding to NTS1 activates multiple downstream signaling cascades that contribute to inflammation. This includes the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38) and the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[6][17] Furthermore, this compound signaling can involve Rho GTPases (RhoA, Rac1, and Cdc42) in the activation of NF-κB.[17] Recent evidence also points to the involvement of microRNAs, such as miR-133α and miR-210, in regulating NT-induced inflammatory responses.[5][6]
This compound Pro-inflammatory Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of this compound Levels
1. Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where unlabeled NT in a sample competes with a fixed amount of radiolabeled NT for binding to a limited amount of anti-NT antibody.
-
Protocol:
-
Antibody Generation: Immunize rabbits with synthetic NT conjugated to a carrier protein (e.g., bovine serum albumin) to produce anti-NT antisera.
-
Radiolabeling: Label synthetic NT with ¹²⁵I using the chloramine-T method.
-
Assay: Incubate samples or standards with a known amount of ¹²⁵I-NT and the anti-NT antiserum.
-
Separation: Separate antibody-bound from free ¹²⁵I-NT using a precipitating antibody or other methods.
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter. The concentration of NT in the sample is inversely proportional to the measured radioactivity.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A plate-based assay where an antibody specific for NT is used to capture and quantify the peptide from a sample.
-
Protocol:
-
Coating: Coat a microplate with a capture antibody specific for NT.
-
Blocking: Block non-specific binding sites on the plate.
-
Sample Incubation: Add samples and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on NT.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of NT in the sample.
-
Assessment of Visceral Hypersensitivity
Colorectal Distension (CRD) in Rodents
-
Principle: Measures the visceral pain response to mechanical distension of the colon and rectum.
-
Protocol:
-
Animal Preparation: Anesthetize the animal (rat or mouse) and insert a flexible balloon catheter into the distal colon.
-
Electrode Implantation (optional): For electromyography (EMG) recordings, implant electrodes into the abdominal musculature.
-
Distension: After a recovery and adaptation period, inflate the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with rest intervals.
-
Response Measurement:
-
Visceromotor Response (VMR): Record the electrical activity of the abdominal muscles (EMG). The area under the curve of the EMG signal is quantified as the VMR.
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response of the animal to distension (e.g., from no response to strong abdominal contraction and arching).
-
-
Data Analysis: Compare the VMR or AWR scores between different treatment groups to assess changes in visceral sensitivity.[13][14]
-
Measurement of Intestinal Permeability
FITC-Dextran Assay
-
Principle: Measures the passage of a fluorescently labeled, non-absorbable molecule (FITC-dextran) from the gut lumen into the bloodstream as an indicator of intestinal barrier integrity.
-
Protocol:
-
Animal Preparation: Fast the animals for a defined period (e.g., 4-6 hours).
-
Gavage: Administer a solution of FITC-dextran (e.g., 4 kDa) by oral gavage.
-
Blood Collection: After a specific time (e.g., 1-4 hours), collect blood samples via cardiac puncture or tail vein.
-
Plasma Separation: Centrifuge the blood to obtain plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Quantification: Calculate the concentration of FITC-dextran in the plasma using a standard curve prepared with known concentrations of FITC-dextran. Increased plasma fluorescence indicates higher intestinal permeability.
-
Analysis of Gene and Protein Expression
1. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: Measures the amount of a specific mRNA transcript in a sample to determine gene expression levels.
-
Protocol:
-
RNA Extraction: Isolate total RNA from gut tissue or cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Amplify the cDNA using gene-specific primers for NT, NTS1, or target cytokines, along with a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.
-
Data Analysis: Quantify the relative gene expression levels by normalizing to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.[18]
-
2. Western Blotting
-
Principle: Separates proteins by size and detects a specific protein of interest using antibodies.
-
Protocol:
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated ERK, p65 subunit of NF-κB).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunofluorescence Staining
-
Principle: Uses fluorescently labeled antibodies to visualize the localization of a specific protein within a tissue or cell.
-
Protocol:
-
Tissue Preparation: Fix gut tissue in paraformaldehyde, embed in paraffin (B1166041) or OCT, and cut into thin sections.
-
Antigen Retrieval (if necessary): Unmask the antigenic sites.
-
Permeabilization: Permeabilize the cell membranes (e.g., with Triton X-100).
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against NT or its receptors.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain cell nuclei with DAPI.
-
Mounting and Imaging: Mount the sections and visualize using a fluorescence or confocal microscope.[19]
-
Experimental Workflows
The investigation of this compound's role in the gut-brain axis often involves a multi-faceted approach, combining in vitro and in vivo models.
Experimental workflow for investigating this compound's role.
Conclusion
This compound is a pleiotropic neuropeptide that plays a significant role in modulating the gut-brain axis. Its actions are complex, influencing gut motility, secretion, inflammation, and visceral sensation, with corresponding effects on central nervous system functions. The signaling pathways activated by this compound, primarily through the NTS1 receptor, are central to its pro-inflammatory and neuromodulatory effects. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the therapeutic potential of targeting the this compound system for a variety of gastrointestinal and neurological disorders. A deeper understanding of the intricate interactions of this compound within the gut-brain axis will be crucial for the development of novel and effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound receptor and its mRNA are expressed in many human colon cancer cell lines but not in normal colonic epithelium: binding studies and RT-PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced Proinflammatory Signaling in Human Colonocytes Is Regulated by β-Arrestins and Endothelin-converting Enzyme-1-dependent Endocytosis and Resensitization of this compound Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. This compound promotes the development of colitis and intestinal angiogenesis via HIF-1α-miR-210 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a proinflammatory neuropeptide in colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide this compound stimulates intestinal wound healing following chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound induces IL-6 secretion in mouse preadipocytes and adipose tissues during 2,4,6,-trinitrobenzensulphonic acid-induced colitis | Semantic Scholar [semanticscholar.org]
- 10. This compound Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon [jnmjournal.org]
- 11. This compound Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound receptor 1 agonist PD149163 alleviates visceral hypersensitivity and colonic hyperpermeability in rat irritable bowel syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absence of this compound attenuates intestinal dysbiosis and inflammation by maintaining Mmp7/α-defensin axis in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound stimulates IL-8 expression in human colonic epithelial cells through Rho GTPase-mediated NF-kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High affinity this compound receptor mRNA distribution in rat brain and peripheral tissues. Analysis by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging the Gut with “CLARITY” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Neurotensin Levels in Plasma and Cerebrospinal Fluid
Introduction
Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system and as a local hormone in the periphery.[1] Found in both the brain and the gastrointestinal tract, NT is involved in a wide array of physiological processes, including the regulation of dopamine (B1211576) pathways, analgesia, hypothermia, and locomotor activity.[1][2] In the periphery, it influences gut motility, secretion, and fat metabolism.[1][2] Given its diverse functions, accurately measuring this compound levels in biological fluids such as plasma and cerebrospinal fluid (CSF) is crucial for research in neuroscience, endocrinology, and drug development.
These application notes provide detailed protocols for the quantification of this compound in plasma and CSF using Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical this compound levels found in human plasma and cerebrospinal fluid. It is important to note that concentrations can vary based on physiological conditions, diet, and the specific assay used.
| Biological Fluid | Analyte | Method | Reported Concentration | Reference |
| Human Plasma | This compound | RIA | Fasting: 29 ± 3 pmol/L | [3] |
| Human Plasma | This compound | RIA | Healthy Volunteers: 9.7 ± 1.1 fmol/mL | [4] |
| Human Plasma | This compound | RIA | Control Patients: 13.3 ± 2.9 fmol/mL | [4] |
| Human Plasma | This compound | RIA | Post-meal (high fat): Significant but modest increase of ~4 fmol/mL | [5] |
| Human Plasma | This compound | RIA | 50-100 pg/mL | [6] |
| Human CSF | This compound-like immunoreactivity | RIA | Age-dependent decline, with higher levels in infants. Adult levels are approximately 10-fold lower than in the first postnatal month. | [7] |
| Human CSF | This compound | HPLC-EC | Predominantly intact NT(1-13) is found in unprocessed CSF. | [8] |
This compound Signaling Pathway
This compound exerts its effects by binding to specific receptors, primarily the high-affinity this compound receptor 1 (NTS1) and the lower-affinity this compound receptor 2 (NTS2), both of which are G protein-coupled receptors (GPCRs).[9][10] The binding of this compound to NTS1 activates several downstream signaling cascades.[11] NTS1 activation can engage Gαq, Gαi1, GαoA, and Gα13 proteins, leading to the activation of second messenger systems.[11] This includes the stimulation of inositol (B14025) phosphate (B84403) production and the modulation of cAMP accumulation, as well as the activation of the ERK1/2 pathway.[11] Following activation, the receptor is desensitized, a process often mediated by β-arrestin recruitment and subsequent receptor internalization.[12]
Caption: this compound signaling pathway initiated by ligand binding to the NTS1 receptor.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of this compound.
Plasma:
-
Patient Preparation: Patients should fast for 10-12 hours before blood collection.[6] Medications that affect gastrointestinal function should be discontinued (B1498344) for at least 48 hours prior if possible.[6]
-
Collection: Collect whole blood into tubes containing aprotinin (B3435010) or a general protease inhibitor cocktail to prevent peptide degradation. EDTA or heparin can be used as anticoagulants.[3][13]
-
Processing: Centrifuge the blood at 1,000-1,600 x g for 15 minutes at 2-8°C within 30 minutes of collection.[13][14]
-
Storage: Aliquot the plasma into cryovials and store at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤3 months).[15] Avoid repeated freeze-thaw cycles.[13][15]
Cerebrospinal Fluid (CSF):
-
Collection: CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes.
-
Processing: Centrifuge the CSF at 1,000 x g for 10-20 minutes at 2-8°C to remove any cellular debris.[14]
-
Storage: Aliquot the supernatant and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
This compound Quantification by ELISA
This protocol is a representative example based on commercially available competitive ELISA kits.[13][14][15]
Materials:
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
Protocol:
-
Reagent Preparation: Bring all kit components and samples to room temperature (18-25°C) before use.[15] Prepare standards and working solutions of detection reagents according to the kit manufacturer's instructions.
-
Assay Procedure: a. Add 50 µL of standard or sample to each well of the pre-coated microplate.[13][15] b. Immediately add 50 µL of prepared Detection Reagent A to each well. Mix gently.[13][15] c. Cover the plate and incubate for 1 hour at 37°C.[13][15] d. Aspirate the liquid from each well and wash 3 times with 1X Wash Solution.[13][15] e. Add 100 µL of prepared Detection Reagent B to each well.[13][15] f. Cover the plate and incubate for 30 minutes at 37°C.[13][15] g. Aspirate and wash the plate 5 times with 1X Wash Solution.[13][15] h. Add 90 µL of Substrate Solution to each well.[13][15] i. Incubate for 10-20 minutes at 37°C in the dark.[13][15] j. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[13][15] k. Read the absorbance at 450 nm immediately.[13][15]
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Caption: A typical experimental workflow for a competitive ELISA.
This compound Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive technique for quantifying this compound.[16][17] The principle involves the competition between radiolabeled this compound and unlabeled this compound in the sample for a limited number of antibody binding sites.[18]
Materials:
-
This compound antibody
-
¹²⁵I-labeled this compound
-
This compound standards
-
Assay buffer
-
Precipitating agent (e.g., second antibody, charcoal)
-
Gamma counter
Protocol:
-
Assay Setup: Set up tubes for standards, samples, and controls.
-
Reagent Addition: a. Pipette assay buffer into all tubes. b. Add known amounts of this compound standard to the standard tubes. c. Add unknown samples to the sample tubes. d. Add a fixed amount of this compound antibody to all tubes (except for non-specific binding tubes). e. Add a fixed amount of ¹²⁵I-labeled this compound to all tubes.
-
Incubation: Vortex the tubes and incubate, typically for 24 hours at 4°C, to allow for competitive binding.[7]
-
Separation: Separate antibody-bound this compound from free this compound. This can be achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.[18] Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the standard concentrations. Calculate the this compound concentration in the samples from this curve.
This compound Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of this compound and its fragments.[19][20]
Materials:
-
LC-MS/MS system (e.g., with an electrospray ionization source)
-
Reversed-phase C18 column
-
Solvents: Acetonitrile (B52724), water, formic acid (LC-MS grade)
-
This compound standard and internal standard (e.g., isotopically labeled this compound)
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water. b. Acidify the plasma or CSF sample with an appropriate acid (e.g., formic acid). c. Load the sample onto the SPE cartridge. d. Wash the cartridge with a weak organic solvent to remove interfering substances. e. Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile with formic acid). f. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC Separation: a. Inject the prepared sample onto a C18 column.[19] b. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[19] c. Optimize the gradient to achieve good separation of this compound from other components.
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Perform Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion (the molecular ion of this compound) and one or more product ions (fragments of this compound). c. Optimize MS parameters (e.g., collision energy) for maximum sensitivity.
-
Data Analysis: a. Generate a calibration curve using the this compound standard. b. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Search results [inis.iaea.org]
- 4. Plasma this compound levels in humans: relation to hormone levels in diseases involving the hypothalamo-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma levels of human this compound: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. karger.com [karger.com]
- 8. The simultaneous determination of this compound and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation Pathways of this compound Receptor 1 Elucidated Using Statistical Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unravelling the mechanism of this compound recognition by this compound receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Human this compound ELISA Kit [ABIN6999431] - Plasma, Serum [antibodies-online.com]
- 16. Radioimmunoassay for this compound, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A highly sensitive and selective radioimmunoassay for the measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dacollege.org [dacollege.org]
- 19. Analysis of a G-protein Coupled Receptor for this compound by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Reliable Method Based on Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Quantification of Neurotransmitters in Caenorhabditis elegans [mdpi.com]
Application Notes and Protocols for Studying Neurotensin Gene Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis of the neurotensin (B549771) (NTS) gene. Detailed protocols for gene knockout, along with methods for validating the functional consequences, are outlined. This information is intended to empower researchers to investigate the role of this compound in various physiological and pathological processes, thereby facilitating the identification of novel therapeutic targets.
Introduction to this compound
This compound is a 13-amino acid neuropeptide with a wide distribution throughout the central nervous system and peripheral tissues, particularly in the gastrointestinal tract.[1][2] It functions as a neurotransmitter or neuromodulator in the brain, influencing dopamine (B1211576) signaling pathways, and acts as a local hormone in the gut.[2] this compound is implicated in a diverse range of biological processes, including the regulation of hormone release, pain perception, body temperature, and food intake.[1][3] Dysregulation of this compound signaling has been associated with several pathological conditions, including cancer and neurological disorders.[4][5]
This compound exerts its effects by binding to specific receptors, primarily the high-affinity this compound receptor 1 (NTSR1) and the low-affinity this compound receptor 2 (NTSR2), both of which are G protein-coupled receptors (GPCRs).[6] A third receptor, sortilin-1 (SORT1/NTSR3), is a single transmembrane domain protein.[7] Activation of these receptors initiates downstream signaling cascades that mediate the diverse physiological actions of this compound.
This compound Signaling Pathways
Upon binding to its receptors, this compound triggers a cascade of intracellular events. The signaling pathways activated by this compound are complex and can vary depending on the receptor subtype and cell type.
Key Signaling Pathways:
-
G Protein Coupling: NTSR1, the primary receptor for many of this compound's effects, couples to Gq/11 and Gi/o proteins.
-
MAPK/ERK Pathway: this compound stimulation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[1]
-
NF-κB Signaling: this compound can also activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and cell survival.[1]
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Caption: this compound signaling through NTSR1.
Application of CRISPR-Cas9 for this compound Gene Knockout
The CRISPR-Cas9 system offers a powerful and precise method for knocking out the this compound gene to study its function. This approach allows for the complete ablation of this compound expression, enabling a clear assessment of its role in various biological processes.
Experimental Workflow
The general workflow for creating and validating a this compound gene knockout cell line or animal model is depicted below.
Caption: CRISPR-Cas9 gene knockout workflow.
Data Presentation: Quantitative Analysis of this compound Knockout
The following tables summarize expected quantitative and semi-quantitative outcomes following the successful knockout of the this compound gene or its receptors. These tables provide a framework for presenting experimental data.
Table 1: Validation of this compound (NTS) Gene Knockout
| Assay | Target | Expected Outcome in NTS Knockout vs. Wild-Type | Representative Quantitative Data (Example) |
| Sanger Sequencing | NTS gene locus | Presence of insertions/deletions (indels) leading to frameshift mutations. | N/A (Confirms genetic modification) |
| Quantitative PCR (qPCR) | NTS mRNA | Significant decrease or absence of NTS mRNA expression. | >90% reduction in mRNA levels. |
| Western Blot | This compound Protein | Absence of the this compound protein band. | Undetectable protein levels. |
| ELISA | Secreted this compound | Significant decrease or absence of this compound in conditioned media or serum. | >95% reduction in secreted protein. |
Table 2: Functional Consequences of this compound or this compound Receptor Knockout
| Biological Process | Assay | Expected Outcome in Knockout vs. Wild-Type | Representative Quantitative/Semi-Quantitative Data (Example) |
| Receptor Expression | qPCR, Western Blot | Altered expression of other this compound receptors (compensatory effects). | 2-fold increase in NTSR2 mRNA and protein in NTSR3 knockout mice.[7] |
| Downstream Signaling (MAPK Pathway) | Western Blot (p-ERK/total ERK) | Attenuated or abolished this compound-induced ERK phosphorylation. | Decreased p-ERK/total ERK ratio upon this compound stimulation. |
| Downstream Signaling (NF-κB Pathway) | Western Blot (p-p65/total p65), Reporter Assay | Reduced or abolished this compound-induced NF-κB activation. | Decreased nuclear translocation of p65 upon this compound stimulation. |
| Cell Proliferation | Cell Counting, BrdU Assay | Decreased proliferation rate in cancer cell lines. | Significant reduction in cell number over time. |
| Metabolic Function | Western Blot, Glucose Uptake Assay | Altered expression and phosphorylation of metabolic regulators (e.g., AMPK). | Attenuation of high-fat diet-induced increase in FABP1 protein expression in NTS knockout mice.[8] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the this compound Gene in Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Culture medium and supplements
-
CRISPR-Cas9 plasmid co-expressing Cas9 and a single guide RNA (sgRNA) targeting the NTS gene (commercially available or custom-designed).[9]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase
-
Sanger sequencing service
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for NTS and a housekeeping gene
-
Antibodies for Western blotting: anti-Neurotensin and a loading control (e.g., anti-β-actin)
Procedure:
-
sgRNA Design and Plasmid Preparation:
-
Design and clone sgRNAs targeting an early exon of the NTS gene to maximize the likelihood of a frameshift mutation. Several online tools are available for sgRNA design.
-
Alternatively, obtain a validated, pre-made CRISPR-Cas9 knockout plasmid for the human or mouse NTS gene.[9]
-
Prepare high-quality, endotoxin-free plasmid DNA.
-
-
Transfection:
-
Seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
Transfect the cells with the CRISPR-Cas9 plasmid according to the manufacturer's protocol for the chosen transfection reagent. Include a negative control (e.g., a scrambled sgRNA).
-
-
Single-Cell Cloning:
-
48-72 hours post-transfection, harvest the cells.
-
Perform serial dilutions to seed cells into 96-well plates at a density of approximately 0.5 cells per well to isolate single colonies.
-
Allow colonies to grow for 1-2 weeks.
-
-
Genomic DNA Extraction and PCR Screening:
-
Once colonies are established, aspirate the media and wash with PBS.
-
Lyse a portion of the cells from each clone and extract genomic DNA.
-
Perform PCR using primers that flank the sgRNA target site in the NTS gene.
-
-
Validation of Gene Editing by Sanger Sequencing:
-
Purify the PCR products from clones that show a successful amplification.
-
Send the PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of indels (insertions or deletions) at the target site. Clones with frameshift mutations are ideal for functional knockout.
-
-
Expansion of Knockout Clones:
-
Expand the validated knockout clones from the 96-well plates to larger culture vessels.
-
-
Confirmation of Knockout by qPCR and Western Blot:
-
qPCR: Extract total RNA from the knockout and wild-type control cells. Synthesize cDNA and perform qPCR to quantify NTS mRNA levels.
-
Western Blot: Prepare protein lysates from the knockout and wild-type control cells. Perform Western blotting using an antibody specific for this compound to confirm the absence of the protein.
-
Protocol 2: Analysis of MAPK and NF-κB Signaling in this compound Knockout Cells
Materials:
-
Validated this compound knockout and wild-type control cell lines
-
Serum-free culture medium
-
Recombinant this compound peptide
-
Cell lysis buffer for protein extraction
-
Phosphatase and protease inhibitor cocktails
-
Antibodies for Western blotting: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p65 (NF-κB), anti-total-p65, and a loading control.
Procedure:
-
Cell Stimulation:
-
Plate both knockout and wild-type cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with a known concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). Include an untreated control for each cell line.
-
-
Protein Lysate Preparation:
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of ERK1/2 and p65.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Compare the activation of MAPK and NF-κB pathways in this compound-treated wild-type cells versus knockout cells. A significant reduction or absence of activation in the knockout cells confirms the role of this compound in activating these pathways.
-
By following these application notes and protocols, researchers can effectively utilize CRISPR-Cas9 to investigate the multifaceted functions of the this compound gene, paving the way for new discoveries and therapeutic advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of this compound Receptor Type 1 Attenuates Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the this compound receptor 1 in the behavioral effects of two this compound agonists, NT-2 and NT69L: lack of hypothermic, antinociceptive and antipsychotic actions in receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Gene rs2234762 C>G Variant Associates with Reduced Circulating Pro-NT Levels and Predicts Lower Insulin Resistance in Overweight/Obese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine production in this compound receptor 1 neurons is required for diet-induced obesity and increased day-eating on a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTS this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Increased Brain this compound and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits AMPK activity and concurrently enhances FABP1 expression in small intestinal epithelial cells associated with obesity and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Application Notes: Accurate Quantification of Neurotensin using Radioimmunoassay (RIA)
Introduction
Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide with diverse physiological roles in both the central nervous system and peripheral tissues.[1] It is implicated in pain perception, thermoregulation, and gastrointestinal functions, and it also interacts significantly with the dopaminergic system.[1][2] Given its involvement in various pathological conditions, including cancer and neurological disorders, accurate quantification of this compound is crucial for research and drug development.[1][3] Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as this compound, in biological samples.[4] This document provides a detailed protocol for the quantification of this compound using a competitive RIA, along with data presentation and visualization of the associated signaling pathway and experimental workflow.
This compound Signaling Pathway
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the this compound receptor 1 (NTSR1) and this compound receptor 2 (NTSR2). Upon binding of this compound, NTSR1 activates multiple intracellular signaling cascades, including the Gαq, Gαi1, GαoA, and Gα13 protein signaling pathways.[5] This activation leads to the stimulation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, this compound signaling can activate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, influencing gene expression related to inflammation and cell proliferation.[3]
Caption: this compound signaling pathway.
Principle of this compound Radioimmunoassay
The this compound RIA is a competitive binding assay.[4] In this assay, a known quantity of radiolabeled this compound (the "tracer," typically ¹²⁵I-NT) competes with unlabeled this compound (from a standard or an unknown sample) for a limited number of binding sites on a specific anti-neurotensin antibody.[4] The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[6] After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured using a gamma counter.[6] A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled this compound standards. The concentration of this compound in the unknown samples is then determined by interpolating their percentage of bound tracer on the standard curve.[6]
Data Presentation
The following tables summarize typical performance characteristics and this compound concentrations determined by RIA in various biological samples.
Table 1: Performance Characteristics of this compound RIA
| Parameter | Value | Reference |
| Sensitivity | < 0.3 fmol/tube | [7] |
| Sensitivity | 40 pg/ml | [8] |
| Sensitivity | 100 pg/ml | [9] |
| Inter-assay Variation | 11.2% | [7] |
| Intra-assay Variation | 5.8% | [7] |
Table 2: this compound Concentrations in Biological Tissues
| Tissue | Species | Concentration | Reference |
| Hypothalamus | Bovine | 45-70 pmol/g | [10] |
| Hypothalamus | Rat | 45-70 pmol/g | [10] |
| Hypothalamus | Guinea Pig | 45-70 pmol/g | [10] |
| Hypothalamus | Rabbit | 45-70 pmol/g | [10] |
| Jejuno-ileal sections | Rat, Dog | Higher concentrations than other GI regions | [9] |
Experimental Protocol: this compound Radioimmunoassay
This protocol provides a general procedure for the quantification of this compound by RIA. Specific details regarding reagent volumes and incubation times may vary depending on the commercial kit or specific antibodies used.
Materials and Reagents:
-
This compound standards
-
¹²⁵I-labeled this compound (Tracer)
-
Anti-Neurotensin Antibody (Primary Antibody)
-
Assay Buffer (e.g., phosphate (B84403) buffer with protein carrier like BSA)
-
Precipitating Reagent (e.g., secondary antibody, polyethylene (B3416737) glycol)
-
Unknown samples (e.g., plasma, tissue extracts, cell culture supernatants)
-
Polypropylene (B1209903) test tubes
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
Experimental Workflow Diagram
Caption: Experimental workflow for this compound RIA.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of this compound standards by serially diluting a stock solution to cover the expected concentration range of the samples.
-
Thaw unknown samples and keep them on ice. If necessary, dilute samples with assay buffer to bring the this compound concentration within the range of the standard curve.
-
Prepare control samples with known this compound concentrations.
-
-
Assay Setup:
-
Label polypropylene tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, controls, and unknown samples. It is recommended to run all samples in duplicate or triplicate.
-
Pipette the appropriate volume of assay buffer, standards, controls, and unknown samples into their respective tubes.
-
Add the anti-neurotensin antibody to all tubes except the TC and NSB tubes.
-
Add the ¹²⁵I-labeled this compound to all tubes.
-
Vortex all tubes gently.
-
-
Incubation:
-
Incubate the tubes for 16-24 hours at 4°C to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free this compound:
-
Following the primary incubation, add the precipitating reagent to all tubes except the TC tubes.
-
Vortex the tubes and incubate for an additional period (e.g., 90 minutes at room temperature) to facilitate the precipitation of the antibody-antigen complex.
-
Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the precipitate.[11]
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of duplicates or triplicates.
-
Calculate the percentage of tracer bound for each standard, control, and sample using the following formula: % Bound = [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100
-
Construct a standard curve by plotting the % Bound versus the concentration of the this compound standards on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their % Bound values from the standard curve.
-
The radioimmunoassay for this compound is a robust and highly sensitive technique essential for researchers and drug development professionals. The detailed protocol and workflow provided in these application notes offer a comprehensive guide for the accurate quantification of this important neuropeptide. Adherence to proper experimental procedures and data analysis is critical for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. A highly sensitive and selective radioimmunoassay for the measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of this compound and the distribution and concentration of gut this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for this compound, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotensin Release in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for monitoring the extracellular levels of neurotransmitters, neuropeptides, and other neurochemicals in the brain of awake, freely moving animals.[1][2] This method allows for the continuous collection of samples from discrete brain regions, providing valuable insights into the dynamic changes in neurochemical release associated with behavior, pharmacological interventions, or pathological states.[1][3] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure the release of the neuropeptide neurotensin (B549771) in the brain.
This compound is a 13-amino acid peptide that acts as a neurotransmitter or neuromodulator in the central nervous system.[4][5] It is implicated in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine (B1211576) signaling.[4][6] Measuring the in vivo release of this compound is crucial for understanding its role in these processes and for the development of novel therapeutics targeting this compound receptors.
Data Presentation
The following tables summarize quantitative data on basal and stimulated this compound release in different brain regions of the rat, as determined by in vivo microdialysis coupled with nano-flow capillary liquid chromatography-micro-electrospray mass spectrometry.[7][8]
Table 1: Basal and Potassium-Stimulated this compound Release in the Rat Brain [7][8]
| Brain Region | Basal this compound Level (amol/10 µL) | KCl-Stimulated this compound Level (amol/10 µL) | Percentage Increase |
| Hypothalamus | 101 ± 11 | 548 ± 90 | 544% |
| Globus Pallidus/Ventral Pallidum | 74 ± 12 | 499 ± 99 | 674% |
Data are presented as mean ± SEM. Stimulation was induced by a 1.0 µL pulse of 100 mM KCl in the perfusion fluid.[7][8]
Experimental Protocols
Stereotaxic Surgery for Microdialysis Probe Implantation
This protocol describes the surgical implantation of a microdialysis guide cannula into a specific brain region of a rat. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Drill with a fine bit
-
Microdialysis guide cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.[9] Ensure the head is level.[9]
-
Shave the scalp and clean the area with an antiseptic solution.[9]
-
Make a midline incision on the scalp to expose the skull.[9]
-
Use a stereotaxic atlas to determine the coordinates for the target brain region (e.g., hypothalamus or globus pallidus).
-
Drill a small hole in the skull at the determined coordinates.[7]
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suture the incision and administer post-operative analgesics and antibiotics.[1]
-
Allow the animal to recover for at least one week before the microdialysis experiment.[9]
In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment to collect brain dialysate.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Connecting tubing
aCSF Composition:
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl2: 1.2 mM
-
MgCl2: 0.85 mM
Procedure:
-
Gently insert the microdialysis probe into the guide cannula. The animal should be awake and in a freely moving state.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 0.4 µL/min).[7]
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of this compound release.
-
Collect dialysate samples at regular intervals (e.g., every 30 minutes) into vials kept at a low temperature to prevent degradation.[7]
-
To stimulate this compound release, introduce a stimulating agent into the perfusion fluid. For example, a 1.0 µL pulse of aCSF containing 100 mM KCl can be administered.[7][8]
-
Continue collecting samples during and after the stimulation period.
-
At the end of the experiment, carefully remove the probe. The animal can be euthanized, and the brain collected for histological verification of the probe placement.
Sample Handling and Analysis by LC-MS/MS
This protocol describes the handling of collected dialysates and their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound.
Materials:
-
Collected dialysate samples
-
Acetic acid
-
LC-MS/MS system with a nano-electrospray source
-
Capillary C18 column
-
Mobile phases (e.g., A: 0.25% acetic acid in water with 2% methanol (B129727); B: 0.25% acetic acid in methanol with 50% water)[8]
-
This compound standard
Procedure:
-
To prevent peptide degradation, add acetic acid to the collected dialysate samples to a final concentration of 5% and store at -80°C if not analyzed immediately.
-
Inject a known volume of the dialysate (e.g., 10 µL) onto the capillary C18 column.[8]
-
Perform chromatographic separation using a gradient elution with mobile phases A and B.[8]
-
The eluent is directly introduced into the mass spectrometer for detection and quantification of this compound.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the dialysate samples.[8]
Visualizations
Caption: Experimental workflow for in vivo microdialysis measurement of this compound.
Caption: this compound signaling pathway via the NTSR1 receptor.
References
- 1. sunankalijaga.org [sunankalijaga.org]
- 2. Nano-LC-MS/MS for the monitoring of angiotensin IV in rat brain microdialysates: limitations and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.cat [2024.sci-hub.cat]
- 9. Survivable Stereotaxic Surgery in Rodents [jove.com]
Synthesis and Application of Labeled Neurotensin Analogs: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the synthesis, characterization, and application of fluorescently and biotin-labeled neurotensin (B549771) (NT) analogs. Detailed protocols for solid-phase peptide synthesis (SPPS), labeling, and key biological assays are presented to guide researchers in utilizing these valuable tools for studying this compound receptor 1 (NTS1) signaling and pharmacology.
Introduction to Labeled this compound Analogs
This compound is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with its receptors, primarily the high-affinity this compound receptor 1 (NTS1). NTS1 is a G protein-coupled receptor (GPCR) implicated in various physiological processes and is overexpressed in several types of cancer, making it a significant target for drug development and diagnostic imaging. The C-terminal hexapeptide fragment, NT(8-13) (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), is crucial for receptor binding and activation.
Fluorescently and biotin-labeled NT analogs are indispensable tools for investigating NTS1 biology. Fluorescent probes enable the visualization of receptor localization, trafficking, and internalization, as well as the quantification of binding affinities through techniques like flow cytometry and high-content imaging.[1][2] Biotinylated analogs are valuable for affinity purification, immunoassays, and receptor localization studies. This guide details the synthesis and application of these important research tools.
Quantitative Data of Labeled this compound Analogs
The following tables summarize the binding affinities and functional potencies of various fluorescently labeled this compound analogs.
Table 1: Quantitative Data for Fluorescently Labeled this compound Analogs
| Compound/Analog | Label/Modification | Receptor Affinity (pKi/pKd) | Functional Potency (pEC₅₀ - Ca²⁺ mobilization) | Reference |
| Fluorescent NT(8–13) derivative 3 | Indolinium-type cyanine (B1664457) dye | 8.15 - 9.12 (pKᵢ) | 8.23 - 9.43 | [2] |
| Fluorescent NT(8–13) derivative 6 | Indolinium-type cyanine dye | 8.15 - 9.12 (pKᵢ) | 8.23 - 9.43 | [2] |
| Fluorescent NT(8–13) derivative 9 | Indolinium-type cyanine dye | 8.15 - 9.12 (pKᵢ) | - | [2] |
| Fluorescent NT(8–13) derivative 11 | Indolinium-type cyanine dye | 8.15 - 9.12 (pKᵢ) | - | [2] |
| Fluorescent NT(8–13) derivative 12 | Indolinium-type cyanine dye | 8.15 - 9.12 (pKᵢ) | 8.23 - 9.43 | [2] |
| Fluorescent NT(8–13) derivative 14 | Pyridinium-type cyanine dye | 8.15 - 9.12 (pKᵢ) | - | [2] |
| 5-TAMRA-labeled peptide 13 | 5-TAMRA | Kᵢ = 1.1 nM | - | [1] |
| Cy3B-conjugated peptide 18 | Cy3B | - | - | [1] |
| [³H]13 | Tritium and 5-TAMRA | - | - | [1] |
| [³H]18 | Tritium and Cy3B | - | - | [1] |
This compound Receptor 1 (NTS1) Signaling Pathway
Activation of NTS1 by this compound or its analogs initiates a cascade of intracellular signaling events. NTS1 couples to multiple G protein subtypes, including Gαq, Gαi, and Gα12/13, leading to the activation of various downstream effectors. The diagram below illustrates the primary signaling pathways associated with NTS1 activation.
Experimental Workflows and Protocols
General Experimental Workflow
The synthesis and characterization of labeled this compound analogs typically follow the workflow depicted below.
Synthesis and Labeling of this compound Analogs
The synthesis of labeled this compound analogs begins with the assembly of the peptide backbone using SPPS, followed by the covalent attachment of the desired label.
Detailed Experimental Protocols
This protocol describes the manual Fmoc-based SPPS of a this compound analog.
Materials:
-
Fmoc-protected amino acids
-
Wang or Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents in DMF.
-
Add DIPEA to the mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
This protocol describes the labeling of a this compound analog with an amine-reactive fluorescent dye.
Materials:
-
Purified this compound analog with a free amine group (N-terminus or lysine (B10760008) side chain)
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA
-
RP-HPLC system for purification
Procedure:
-
Dissolve the purified peptide in DMF or DMSO.
-
Dissolve the fluorescent dye (1.1-1.5 equivalents) in DMF or DMSO.
-
Add the dye solution to the peptide solution.
-
Add DIPEA to the reaction mixture to maintain a basic pH.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, quench the reaction (e.g., with a small amount of an amine-containing buffer).
-
Purify the fluorescently labeled peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm conjugation.
This protocol outlines the biotinylation of a peptide using an NHS-ester of biotin.
Materials:
-
Purified this compound analog with a free amine group
-
Biotin-NHS ester
-
DMF or DMSO
-
DIPEA
-
RP-HPLC system for purification
Procedure:
-
Dissolve the peptide in DMF or DMSO.
-
Dissolve the Biotin-NHS ester (1.5-2 equivalents) in DMF or DMSO.
-
Add the biotin reagent to the peptide solution.
-
Add DIPEA to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by analytical RP-HPLC.
-
Purify the biotinylated peptide using RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
This protocol describes a competition binding assay to determine the affinity of unlabeled NT analogs.
Materials:
-
Cell membranes or whole cells expressing NTS1
-
Radiolabeled this compound ligand (e.g., [³H]NT)
-
Unlabeled this compound analogs (competitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add cell membranes (20-50 µg protein) to each well.
-
Add increasing concentrations of the unlabeled competitor.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled NT (e.g., 1 µM).
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value obtained from the competition curve.
This assay measures the increase in intracellular calcium upon NTS1 activation.
Materials:
-
Cells expressing NTS1 (e.g., CHO-hNTS1R or HT-29)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound analogs
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Inject the this compound analog at various concentrations and immediately measure the fluorescence intensity over time.
-
Determine the EC₅₀ value from the dose-response curve.
This protocol monitors the ligand-induced internalization of NTS1 using a fluorescently labeled NT analog.
Materials:
-
Cells expressing NTS1
-
Fluorescently labeled this compound analog
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope or high-content imaging system
Procedure:
-
Seed cells on glass-bottom dishes or plates suitable for imaging.
-
Incubate the cells with the fluorescently labeled NT analog (e.g., at a concentration close to its Kd) in culture medium at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
To determine non-specific uptake, co-incubate a set of cells with an excess of unlabeled NT.
-
At each time point, wash the cells with ice-cold PBS to stop internalization and remove unbound ligand.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Image the cells using a confocal microscope or a high-content imager.
-
Quantify the internalized fluorescence signal within the cells at each time point.
Conclusion
Fluorescently and biotin-labeled this compound analogs are powerful tools for elucidating the complex biology of the NTS1 receptor. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize these probes in their studies. Careful experimental design and execution are crucial for obtaining reliable and reproducible results, which will ultimately contribute to a better understanding of this compound signaling and the development of novel therapeutic strategies.
References
Application Notes and Protocols: Optogenetic Stimulation and Study of Neurotensin Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide involved in a wide array of physiological processes, including the regulation of dopamine (B1211576) pathways, arousal, body temperature, and feeding behaviors.[1][2] It exerts its effects by binding to G-protein coupled receptors, primarily the high-affinity this compound receptor 1 (NTS1) and the lower-affinity NTS2.[2][3] Given the diverse functions and widespread distribution of this compound-expressing (Nts) neurons in the central nervous system, from the hypothalamus to the ventral tegmental area (VTA), understanding their precise role in neural circuits is of significant interest.[1][4]
Optogenetics, a technique that uses light to control genetically modified neurons, offers unparalleled spatiotemporal precision for dissecting the function of specific neuronal populations.[5][6][7] By expressing light-sensitive ion channels or pumps (opsins) in Nts neurons, researchers can precisely activate or inhibit these cells to probe their contribution to complex behaviors and physiological responses.[8][9] These application notes provide an overview of the tools, signaling pathways, and detailed protocols for the optogenetic manipulation of this compound neurons.
Part 1: Optogenetic Tools for Manipulating this compound Neurons
The specific manipulation of Nts neurons is typically achieved by using a Cre-recombinase-dependent viral vector approach in Nts-Cre driver mouse lines.[8][9] An adeno-associated virus (AAV) carrying a Cre-dependent opsin gene is injected into a brain region of interest. The opsin will only be expressed in neurons that produce Cre recombinase, in this case, the this compound-expressing cells.
1.1. Excitatory and Inhibitory Opsins The choice of opsin determines whether the target neurons are activated or silenced in response to light.
-
Activation (Depolarization): Channelrhodopsin-2 (ChR2) is a light-gated non-specific cation channel that, upon stimulation with blue light (~470 nm), allows the influx of positive ions, leading to membrane depolarization and neuronal firing.[5][10] Variants like ChR2(H134R) offer enhanced photocurrents.[11]
-
Inhibition (Hyperpolarization): Halorhodopsins (e.g., eNpHR3.0) are light-driven chloride pumps activated by yellow-green light (~580-590 nm).[12][13] Their activation leads to an influx of chloride ions, causing membrane hyperpolarization and silencing neuronal activity.[13][14]
Table 1: Commonly Used Opsins for Neuronal Control
| Opsin | Type | Wavelength (nm) | Function | Ion(s) Conducted |
| Channelrhodopsin-2 (ChR2) | Cation Channel | ~470 (Blue) | Activation | Na+, K+, Ca2+ |
| ChR2(H134R) | Cation Channel | ~470 (Blue) | Activation | Na+, K+, Ca2+ |
| Chronos | Cation Channel | ~470 (Blue) | Fast Activation | Na+, K+, Ca2+ |
| eNpHR3.0 (Halorhodopsin) | Chloride Pump | ~590 (Yellow) | Inhibition | Cl- |
| Arch (Archaerhodopsin) | Proton Pump | ~560 (Green-Yellow) | Inhibition | H+ |
Part 2: this compound Signaling Pathways
This compound primarily signals through the NTS1 receptor, a G-protein coupled receptor (GPCR). Depending on the cell type, NTS1 can couple to various G-proteins, including Gαq, Gαi, and Gαs, to initiate diverse intracellular cascades.[4] A predominant pathway involves the activation of Gαq/11 proteins.[3]
This Gαq activation stimulates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][15] This cascade can lead to neuronal depolarization and increased excitability, partly by modulating K+ channel conductances.[3][4]
Figure 1. Simplified NTS1 receptor signaling pathway via Gαq activation.
Part 3: Experimental Applications and Protocols
Application 1: Role of Lateral Hypothalamic (LH) Nts Neurons in Arousal and Locomotion
Studies have shown that selective optogenetic activation of Nts-expressing neurons in the lateral hypothalamus (NtsLH) causes rapid transitions from sleep to wakefulness, sustained arousal, and increased locomotor activity.[8][16]
Figure 2. Workflow for optogenetic activation of NtsLH neurons.
Protocol 1: Stereotaxic Virus Injection and Optic Fiber Implantation
This protocol is adapted from methodologies used to study NtsLH neurons.[8]
1. Animals:
-
Adult Nts-Cre mice. All procedures must be approved by the institutional animal care and use committee.
2. Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in O2) and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize with betadine and ethanol (B145695) swabs. Make a midline incision to expose the skull.
-
Use a dental drill to perform a small craniotomy over the target injection site.
3. Viral Injection:
-
Virus: AAV-DIO-ChR2-eYFP (or a similar Cre-dependent excitatory opsin). The "DIO" (Double-floxed Inverted Open reading frame) ensures Cre-dependent expression.
-
Target: Lateral Hypothalamus (LH).
-
Coordinates: Bilaterally at Anteroposterior (AP): -1.7 mm, Mediolateral (ML): ±1.1 mm, Dorsoventral (DV): -5.1 mm from bregma.[8]
-
Load a glass micropipette with the viral vector. Slowly lower the pipette to the target coordinates.
-
Infuse ~200-300 nL of the virus per side over 5-10 minutes.
-
Leave the pipette in place for an additional 10 minutes to allow for diffusion before slowly retracting it.
4. Optic Fiber Implantation:
-
Implant a bilateral optic fiber cannula (e.g., 200 µm core diameter) targeting a position dorsal to the injection site (e.g., AP: -1.7, ML: ±1.1, DV: -4.9 mm).[8] This placement minimizes tissue damage at the stimulation target.
-
Secure the cannula to the skull using dental cement.
5. Post-Operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as recommended by veterinary staff.
-
Allow the animal to recover for at least 2-3 weeks to ensure robust opsin expression before starting experiments.
Protocol 2: In Vivo Optogenetic Stimulation and Behavioral Monitoring
1. Habituation:
-
Habituate the mouse to the recording chamber and to being connected to the fiber optic patch cord and EEG/EMG cables.
2. Stimulation Parameters:
-
Connect the implanted fiber optic cannula to a laser source (e.g., 473 nm for ChR2) via a patch cord.
-
Light Power: Calibrate the light power at the fiber tip to be within a safe and effective range (e.g., 5-10 mW).
-
Stimulation Protocol: Use a pulse generator to deliver light. A common protocol for inducing arousal is continuous or pulsed stimulation (e.g., 20 Hz pulses, 15 ms (B15284909) pulse width) for a defined period (e.g., 1-5 minutes).[8]
3. Data Acquisition:
-
Simultaneously record electroencephalography (EEG) and electromyography (EMG) to score sleep-wake states (Wake, NREM, REM).
-
Use infrared beam breaks or video tracking to measure locomotor activity (LMA).
-
Use telemetry transmitters or rectal probes to monitor core body temperature (Tb).[8]
4. Data Analysis:
-
Score sleep-wake states in epochs (e.g., 10-second intervals).
-
Quantify the total time spent in each state, locomotor activity, and body temperature during baseline and stimulation periods.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare conditions.
Table 2: Representative Effects of Optogenetic Activation of NtsLH Neurons
| Parameter | Baseline (Pre-Stimulation) | Optogenetic Stimulation | % Change | Reference |
| Time in Wakefulness | 45% | 95% | +111% | [8] |
| Time in NREM Sleep | 50% | 5% | -90% | [8] |
| Locomotor Activity (counts/hr) | 250 | 800 | +220% | [8] |
| Body Temperature (°C) | 36.5°C | 38.0°C | +1.5°C | [8][16] |
| (Note: Values are illustrative based on published findings and may vary between experiments.) |
Application 2: Modulating the Mesolimbic Dopamine System
Nts neurons, particularly from the hypothalamus and amygdala, project to the ventral tegmental area (VTA), a key region in the dopamine reward system.[1][4] this compound is known to modulate the activity of VTA dopamine neurons.[15][17] Optogenetics can be used to specifically stimulate Nts terminals within the VTA to study their direct impact on dopamine release and related behaviors.
Protocol 3: Optogenetic Stimulation of Nts Axon Terminals in the VTA
1. Surgical Preparation:
-
Follow the procedures in Protocol 1, but inject the AAV-DIO-ChR2 into the source of the Nts projection of interest (e.g., Lateral Hypothalamus).
-
Instead of implanting the optic fiber over the LH, implant it over the VTA to specifically stimulate the axon terminals of the NtsLH→VTA projection.
-
VTA Coordinates: AP: -3.2 mm, ML: ±0.5 mm, DV: -4.5 mm from bregma.
2. In Vivo Stimulation and Measurement:
-
Use stimulation parameters similar to Protocol 2 (e.g., 20-50 Hz pulses) to mimic phasic firing patterns that drive dopamine release.[18]
-
Measurement of Dopamine: Combine optogenetic stimulation with in vivo neurochemical monitoring techniques:
-
Fast-Scan Cyclic Voltammetry (FSCV): Provides sub-second resolution of dopamine release and uptake dynamics. An FSCV probe is implanted in a downstream target like the Nucleus Accumbens (NAc).
-
Microdialysis: Allows for the collection of extracellular fluid from the NAc, which is then analyzed for dopamine concentration using HPLC. This provides slower, tonic measurements.
-
Table 3: Expected Outcomes of Nts Terminal Stimulation in VTA
| Measurement | Expected Outcome | Rationale |
| VTA Dopamine Neuron Firing | Increased Firing Rate | NT is generally excitatory to VTA DA neurons.[15][17] |
| Dopamine Release in NAc | Increased Release | Activation of VTA DA neurons drives DA release in the NAc.[17] |
| Locomotor Activity | Increased | Increased mesolimbic dopamine is associated with hyperlocomotion.[1] |
| Reward-Seeking Behavior | Potentiation | The VTA→NAc pathway is central to reward and reinforcement. |
| (Note: These are expected outcomes based on the known excitatory role of NT in the VTA.) |
Optogenetics provides a robust and precise framework for investigating the causal role of this compound neurons in a variety of brain functions. By combining cell-type-specific opsin expression in Nts-Cre mice with targeted light delivery, researchers can activate or inhibit these neurons with high temporal fidelity. The protocols and applications outlined here demonstrate how this technology can be used to deconstruct the function of Nts circuits in regulating arousal, behavior, and dopamine signaling, offering valuable insights for basic neuroscience and the development of novel therapeutics for related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Diverse actions of the modulatory peptide this compound on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic and Signaling Mechanisms Involved in this compound-mediated Excitation of Central Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of channelrhodopsin for activation of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Optogenetics and Technology in Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lateral hypothalamic this compound neurons promote arousal and hyperthermia | PLOS Biology [journals.plos.org]
- 9. Integration of optogenetics with complementary methodologies in systems neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mightexbio.com [mightexbio.com]
- 11. Frontiers | Long-term optical stimulation of channelrhodopsin-expressing neurons to study network plasticity [frontiersin.org]
- 12. Improved expression of halorhodopsin for light-induced silencing of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The Development and Application of Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lateral hypothalamic this compound neurons promote arousal and hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound receptor 1-biased ligand attenuates this compound-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optogenetic stimulation of VTA dopamine neurons reveals that tonic but not phasic patterns of dopamine transmission reduce ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Cell Culture Models for Neurotensin Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological effects, including roles in pain perception, temperature regulation, dopamine (B1211576) system modulation, and cancer cell growth, are mediated primarily through its interaction with specific G protein-coupled receptors (GPCRs).[2][3][4] The two main GPCR subtypes are the high-affinity this compound receptor 1 (NTSR1) and the low-affinity this compound receptor 2 (NTSR2).[2][5] A third receptor, NTSR3 (also known as Sortilin), is a single transmembrane domain protein not coupled to G proteins.[2][5]
Given their involvement in a wide array of physiological and pathological processes, NT receptors, particularly NTSR1, are promising therapeutic targets for schizophrenia, pain, addiction, and various cancers.[6] The development of robust and reliable cell culture models is a critical first step for studying the complex signaling pathways of these receptors, screening for novel therapeutic agents, and characterizing their pharmacological profiles.
These application notes provide a comprehensive guide to establishing and utilizing cell culture models for the study of this compound signaling, with a focus on NTSR1. Included are protocols for cell line selection, model generation, and key functional assays to characterize receptor activity.
Part 1: Selecting the Appropriate Cell Culture Model
The choice of a cellular background is crucial for obtaining relevant and reproducible data. The ideal host cell line should exhibit robust growth, be easy to transfect, and have low endogenous expression of the receptor of interest and interfering signaling components. Alternatively, some cancer cell lines endogenously express functional this compound receptors.
Common Host Cell Lines for Recombinant Expression
Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are the most widely used hosts for studying recombinant GPCRs due to their ease of culture, high transfection efficiency, and well-characterized signaling machinery.[3][7][8][9] U2OS cells (a human osteosarcoma line) are also utilized for commercially available stable cell lines.[1][10]
Endogenously Expressing Cell Lines
Several human colon cancer cell lines, such as HT-29 and SW480, endogenously express NTSR1.[11][12] These models can be useful for studying receptor signaling in a more physiologically relevant context, particularly for cancer-related research. However, the presence of other active signaling pathways can sometimes complicate data interpretation.
Data Presentation 1: Comparison of Common Cell Lines for this compound Studies
| Cell Line | Origin | Key Characteristics | Common Use in NT Signaling Studies |
| HEK293 | Human Embryonic Kidney | Adherent growth, high transfection efficiency, rapid doubling time. Well-suited for both transient and stable expression.[7][13] | Generation of stable cell lines for structural and signaling studies of NTSR1 and NTSR2.[7][8] |
| CHO-K1 | Chinese Hamster Ovary | Adherent growth, robust, suitable for stable expression and high-throughput screening. Low endogenous GPCR expression.[14] | Stable expression of NTSR1 to study G protein coupling and second messenger signaling (cAMP, IP hydrolysis).[3][15][16] |
| U2OS | Human Bone Osteosarcoma | Adherent growth, large and flat morphology. | Used as a host for commercially available stable cell lines co-expressing NTSR1 and biosensors.[1][10] |
| HT-29 | Human Colorectal Adenocarcinoma | Adherent epithelial cells. | Study of endogenously expressed NTSR1, particularly in the context of cancer biology.[11][12] |
Visualization 1: Decision Workflow for Cell Model Selection
References
- 1. innoprot.com [innoprot.com]
- 2. criver.com [criver.com]
- 3. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor 1 - Wikipedia [en.wikipedia.org]
- 5. This compound and this compound Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Construction of recombinant HEK293 cell lines for the expression of the this compound receptor NTSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable expression of the mouse levocabastine-sensitive this compound receptor in HEK 293 cell line: binding properties, photoaffinity labeling, and internalization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunological recognition of different forms of the this compound receptor in transfected cells and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cells-online.com [cells-online.com]
- 11. This compound receptor and its mRNA are expressed in many human colon cancer cell lines but not in normal colonic epithelium: binding studies and RT-PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellosaurus cell line CHO-K1 (CVCL_0214) [cellosaurus.org]
- 15. genscript.com [genscript.com]
- 16. Deletion mutation in the putative third intracellular loop of the rat this compound receptor abolishes polyphosphoinositide hydrolysis but not cyclic AMP formation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development and Use of Neurotensin Receptor Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of neurotensin (B549771) receptor knockout (KO) animal models, primarily focusing on the high-affinity this compound receptor 1 (NTS1) and the low-affinity this compound receptor 2 (NTS2). Detailed protocols for the generation and key phenotyping experiments are included to facilitate research in neuroscience, pharmacology, and metabolic studies.
Application Notes
This compound (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the brain and as a local hormone in the periphery.[1] Its diverse physiological effects are mediated through three identified receptors: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (also known as sortilin).[2] Knockout animal models, where the genes encoding these receptors are inactivated, have been instrumental in dissecting the specific roles of each receptor in complex biological processes.[3][4][5] These models are invaluable tools for understanding disease pathophysiology and for the preclinical evaluation of novel therapeutic agents.[3][4]
Phenotypes of this compound Receptor Knockout Models
The genetic ablation of this compound receptors leads to distinct phenotypes, providing insights into their endogenous functions.
-
NTS1 Knockout (Ntsr1-/-) Mice: These models have been crucial in understanding the role of NTS1 in psychiatric disorders, sleep regulation, and energy balance. NTS1 KO mice exhibit increased anxiety-like and despair behaviors.[6][7] They also show altered sleep patterns, specifically a lower percentage of REM sleep during the dark phase and an altered response to sleep deprivation.[6][7][8] Studies on NTS1 deletion in specific neuronal populations, such as dopamine (B1211576) neurons, have revealed complex effects on body weight and feeding behavior, suggesting that NTS1's role in energy homeostasis is dependent on both the developmental stage and the specific neural circuit involved.[9][10]
-
NTS2 Knockout (Ntsr2-/-) Mice: The primary phenotype observed in NTS2-deficient mice relates to nociception and fear memory. These mice show a significant alteration in thermal pain perception, indicating a key role for NTS2 in processing noxious heat stimuli.[11] Additionally, NTS2 KO mice display a reduced freezing response in contextual fear conditioning tests, suggesting an involvement of this receptor in fear memory consolidation.[12] Some studies also report elevated baseline prepulse inhibition (PPI) and decreased acoustic startle response in NTS2 KO mice, pointing to a role in sensorimotor gating.[13]
-
NTS3/Sortilin Knockout (Sort1-/-) Mice: The absence of NTS3/sortilin leads to a modified neurotensinergic system, resulting in reduced sensitivity to pain.[2] This is thought to be due to a compensatory increase in NTS2 and this compound levels.[2][14]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies using this compound receptor knockout mice, comparing them to wild-type (WT) controls.
| Parameter | Receptor KO | Observation in KO vs. WT | Reference |
| Sleep & Behavior | |||
| REM Sleep (% of total sleep, dark phase) | NTS1 | ↓ Lower percentage | [6] |
| Wake Time (post-sleep deprivation) | NTS1 | ↑ Increased wakefulness | [6] |
| NREM Rebound Sleep | NTS1 | ↓ Less NREM rebound | [6] |
| Anxiety-like Behavior (Elevated Plus Maze) | NTS1 | ↑ Increased anxiety | [6][8] |
| Despair Behavior (Forced Swim Test) | NTS1 | ↑ Increased despair | [6][7] |
| Prepulse Inhibition (PPI) | NTS2 | ↑ Significantly elevated | [13] |
| Acoustic Startle Response (ASR) | NTS2 | ↓ Significantly decreased | [13] |
| Contextual Fear Memory (Freezing) | NTS2 | ↓ Significantly reduced | [12] |
| Nociception | |||
| Jump Latency (Hot Plate Test) | NTS2 | ↑ Significantly increased | [11] |
| Paw Lick Latency (Hot Plate Test) | NTS3/Sortilin | ↑ Increased from 8.9s to 17.3s | [2] |
| Writhing Test (Number of writhes/15 min) | NTS3/Sortilin | ↓ Decreased from 38.5 to 13.8 | [2] |
| Metabolism | |||
| Body Weight on High-Fat Diet | NTS1 (in DA neurons) | ↓ Protected from diet-induced obesity | [9][15] |
Signaling Pathways
This compound receptors NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
-
NTS1 Signaling: NTS1 is known for its promiscuous coupling to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gαs.[16][17]
-
Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[17]
-
Gαi/o Pathway: This pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
-
Gαs Pathway: In some cellular contexts, NTS1 can couple to Gαs, stimulating adenylyl cyclase and increasing cAMP production.[17]
-
β-Arrestin Recruitment: Like many GPCRs, NTS1 activation also leads to the recruitment of β-arrestins 1 and 2, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.[17]
-
-
NTS2 Signaling: The signaling pathways for NTS2 are less characterized but are thought to involve Gαi/o, Gαq/11, and/or Gα12/13.[16] It activates a phosphatidylinositol-calcium second messenger system.[18]
Experimental Protocols
Protocol 1: Generation of this compound Receptor Knockout Mice via CRISPR/Cas9
The CRISPR/Cas9 system provides a rapid and efficient method for generating knockout mice by introducing targeted double-strand breaks (DSBs), which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[19][20]
Methodology:
-
sgRNA Design:
-
Obtain the genomic sequence of the target gene (Ntsr1 or Ntsr2) from a database (e.g., NCBI, Ensembl).
-
Use online design tools (e.g., CHOPCHOP, Benchling) to identify 2-3 single guide RNAs (sgRNAs) targeting an early exon to maximize the chance of a frameshift mutation. Select sgRNAs with high on-target efficiency scores and low predicted off-target effects. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).[21]
-
-
Reagent Preparation:
-
Synthesize the selected sgRNAs and Cas9 mRNA. Alternatively, commercially available Cas9 protein can be used to form a ribonucleoprotein (RNP) complex with the sgRNA, which is often more efficient.[21]
-
Prepare the microinjection mixture containing sgRNA and Cas9 mRNA or RNP complex in an appropriate buffer (e.g., RNase-free injection buffer). Ensure the final concentrations are optimized.[19]
-
-
Microinjection and Embryo Transfer:
-
Founder Screening and Breeding:
-
After birth, obtain tail biopsies from the founder (F0) pups for genomic DNA extraction.
-
Use PCR to amplify the genomic region surrounding the sgRNA target site.
-
Sequence the PCR products (e.g., Sanger sequencing) to identify founders carrying insertions or deletions (indels).
-
Breed founder mice with confirmed mutations to wild-type mice to test for germline transmission.
-
Genotype the F1 offspring to identify heterozygotes, which can then be intercrossed to generate homozygous knockout animals.
-
Protocol 2: Genotyping of Knockout Mice
Methodology:
-
DNA Extraction: Isolate genomic DNA from tail biopsies (approx. 2 mm) using a commercial DNA extraction kit or a standard lysis buffer protocol.
-
PCR Amplification:
-
Design PCR primers flanking the targeted exon.
-
Set up a standard PCR reaction using a thermostable DNA polymerase.
Component Volume (for 25 µL reaction) Final Concentration 10x PCR Buffer 2.5 µL 1x dNTPs (10 mM) 0.5 µL 0.2 mM Forward Primer (10 µM) 1.0 µL 0.4 µM Reverse Primer (10 µM) 1.0 µL 0.4 µM Taq Polymerase 0.25 µL 1.25 units Genomic DNA 1.0 µL ~50-100 ng Nuclease-free water to 25 µL - -
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2.0% agarose (B213101) gel.
-
Wild-type alleles will produce a band of a specific, predicted size.
-
Knockout alleles with significant indels may show a size shift on the gel. However, for small indels, size differences may not be resolvable.
-
For definitive genotyping, PCR products should be purified and sent for Sanger sequencing.
-
Protocol 3: Key Behavioral Assays for Phenotyping
All behavioral testing should be performed during the light cycle and animals should be habituated to the testing room for at least 30 minutes prior to testing.[8]
A. Elevated Plus Maze (for Anxiety-like Behavior)
-
Apparatus: A plus-shaped maze raised off the floor, with two opposing arms open and two enclosed by walls.[8]
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore freely for 5 minutes.[8]
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm, using an automated tracking system or manual scoring.
-
-
Analysis: An increase in the time spent in and/or entries into the closed arms is indicative of anxiety-like behavior.
B. Forced Swim Test (for Despair-like Behavior)
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Gently place the mouse into the water.
-
Conduct a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Analysis: An increase in the duration of immobility is interpreted as a despair-like or depression-like phenotype.
C. Hot Plate Test (for Thermal Nociception)
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Gently place the mouse on the heated surface, enclosed by a clear cylinder to prevent escape.
-
Start a timer immediately.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
Remove the mouse immediately after the response or after a pre-determined cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
-
Analysis: An increase in the response latency indicates hypoalgesia (reduced pain sensitivity).
References
- 1. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Brain this compound and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice [frontiersin.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Knockout mouse models as a resource for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Altered sleep and affect in the this compound receptor 1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered Sleep and Affect in the this compound Receptor 1 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental or adult-onset deletion of this compound receptor-1 from dopamine neurons differentially reduces body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Developmental or adult-onset deletion of this compound receptor-1 from dopamine neurons differentially reduces body weight [frontiersin.org]
- 11. Comparison of mice deficient in the high- or low-affinity this compound receptors, Ntsr1 or Ntsr2, reveals a novel function for Ntsr2 in thermal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound type 2 receptor is involved in fear memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound-2 Receptor Deletion on Sensorimotor Gating and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Brain this compound and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Diverse actions of the modulatory peptide this compound on central synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound receptor 2 - Wikipedia [en.wikipedia.org]
- 19. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. blog.addgene.org [blog.addgene.org]
Mapping Neurotensin's Domain: Advanced Autoradiography Techniques for Receptor Binding Sites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) (NT), a tridecapeptide, exerts a wide array of effects in the central nervous system and periphery through its interaction with specific receptors, primarily the high-affinity this compound receptor 1 (NTS1). The precise localization and quantification of these receptors are paramount for understanding their physiological roles and for the development of novel therapeutics targeting this compound-related pathways implicated in neuropsychiatric disorders, pain perception, and cancer. Autoradiography stands as a cornerstone technique for visualizing and quantifying this compound receptor binding sites in tissue sections with high sensitivity and spatial resolution. This document provides detailed application notes and experimental protocols for the autoradiographic mapping of this compound receptors, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize quantitative data on this compound receptor binding affinity (Kd) and density (Bmax) in various brain regions from human and rat studies. These values are crucial for comparative analysis and for designing binding assays with appropriate radioligand concentrations.
Table 1: this compound Receptor Binding Parameters in Human Brain
| Brain Region | Radioligand | Kd (nM) | Bmax (fmol/mg tissue or pmol/g tissue) | Reference |
| Frontal Cortex | [³H]this compound | 0.80 - 2.0 | 2.2 - 2.4 pmol/g | [1] |
| Frontal Cortex | [³H]this compound(8-13) | 0.52 | 3.5 pmol/g | [2] |
| Substantia Nigra | [¹²⁵I-Tyr³]-neurotensin | 0.26 and 4.3 (two sites) | 26 and 89 fmol/mg protein | [3] |
| Uncus | [³H]this compound | High Specific Binding | Not Quantified | [1] |
| Pineal Body, Medulla, Corpus Callosum | [³H]this compound | Low Specific Binding | Not Quantified | [1] |
Table 2: this compound Receptor Binding Parameters in Rat Brain
| Brain Region | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Whole Brain Membranes | [³H]this compound | 2.85 | 432 | [4] |
| Hypothalamus | [³H]this compound | High Density | Not Quantified | [4][5] |
| Frontal Cortex | [³H]this compound | High Density | Not Quantified | [4] |
| Striatum, Thalamus, Midbrain, Hippocampus, Olfactory Bulb | [³H]this compound | Intermediate Density | Not Quantified | [4] |
| Cerebellum, Pons-Medulla Oblongata | [³H]this compound | Low Density | Not Quantified | [4] |
Experimental Protocols
Protocol 1: In Vitro Quantitative Autoradiography of this compound Receptors in Brain Sections
This protocol outlines the key steps for labeling and visualizing this compound receptors in slide-mounted brain tissue sections.
1. Tissue Preparation:
-
Obtain fresh frozen brain tissue stored at -80°C.[6]
-
Equilibrate the tissue to the cryostat temperature (-16°C to -20°C).
-
Mount the brain tissue onto a cryostat chuck using an embedding medium.
-
Cut coronal or sagittal sections at a thickness of 10-20 µm using a cryostat.[7]
-
Thaw-mount the sections onto gelatin-coated or commercially available charged microscope slides.[8]
-
Store the slide-mounted sections desiccated at -80°C until use.[8]
2. Radioligand Binding Assay:
-
Pre-incubation:
-
Incubation:
-
Prepare the incubation buffer containing the radioligand (e.g., [³H]this compound or [¹²⁵I-Tyr³]-neurotensin) at a concentration close to its Kd value for optimal specific binding.
-
For determining non-specific binding, a parallel set of slides is incubated in the same buffer containing an excess of a non-labeled this compound analog (e.g., 1 µM unlabeled this compound).
-
Incubate the slides with the radioligand solution for a sufficient time to reach equilibrium (typically 60-90 minutes) at room temperature.[8]
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
3. Autoradiographic Visualization:
-
Exposure:
-
Appose the dried, labeled slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to enable quantification of receptor density.
-
Exposure time will vary depending on the radioisotope and receptor density (from days to weeks).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Analyze the resulting autoradiograms using a computerized image analysis system.
-
Quantify the receptor density in specific brain regions by comparing the optical density of the signal to the calibrated standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.[7]
-
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound receptor 1 (NTS1) signaling cascade.
Experimental Workflow for Quantitative Autoradiography
Caption: Workflow for in vitro quantitative autoradiography.
References
- 1. Binding of [3H]this compound in human brain: properties and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound(8-13) binds in human brain to the same sites as does [3H]this compound but with higher affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and visualization of this compound binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of tritiated this compound to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound receptor localization by light microscopic autoradiography in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying Neurotensin Receptor Dimerization using BRET and FRET Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays to investigate the dimerization of the neurotensin (B549771) receptor 1 (NTS1), a class A G protein-coupled receptor (GPCR).
Introduction
This compound receptors (NTS1) are involved in a variety of physiological processes, and their ability to form dimers and potentially higher-order oligomers is a critical aspect of their function and a potential target for novel therapeutics. BRET and FRET are powerful, proximity-based biophysical techniques that allow for the detection and characterization of protein-protein interactions, such as receptor dimerization, in living cells.
BRET relies on the non-radiative energy transfer from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). The BRET signal is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.
FRET involves the non-radiative energy transfer from an excited donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) to an acceptor fluorophore (e.g., YFP) when they are within a short distance (<10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
Studies utilizing these techniques have suggested that the this compound receptor 1 (NTS1) forms constitutive dimers in the cell membrane, and this dimerization appears to be independent of agonist binding[1][2].
Signaling Pathways of this compound Receptor 1
Upon activation by its endogenous ligand this compound, NTS1 can couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, Gα13, and Gαs, leading to the activation of various downstream signaling cascades. Additionally, NTS1 activation can trigger the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.
Experimental Workflow for BRET/FRET Dimerization Assays
The general workflow for both BRET and FRET assays to study NTS1 dimerization is similar, involving the generation of receptor fusion constructs, their expression in host cells, and subsequent measurement of the resonance energy transfer signal.
Quantitative Data Summary
While specific quantitative data for NTS1 dimerization is not extensively tabulated in the literature, BRET and FRET saturation experiments are the gold standard for demonstrating specific receptor-receptor interactions. The data from such experiments are typically presented in tables summarizing key parameters derived from saturation curves.
Table 1: Expected Parameters from BRET/FRET Saturation Assays for NTS1 Dimerization
| Parameter | Description | Expected Value/Observation for NTS1 |
| BRETmax / FRETmax | The maximal BRET/FRET signal, representing the point at which all donor-tagged receptors are interacting with acceptor-tagged receptors. | A specific, saturable value indicates a defined interaction. |
| BRET50 / FRET50 | The ratio of acceptor to donor expression that yields 50% of the maximal BRET/FRET signal. This is inversely related to the affinity of the dimerization. | A low BRET50/FRET50 value suggests a high propensity for dimerization. |
| Ligand Effect | Change in BRET/FRET signal upon addition of an agonist or antagonist. | For NTS1, studies suggest that the dimerization is constitutive, so minimal change in BRET/FRET is expected upon ligand stimulation[1][2]. |
| Specificity Control | BRET/FRET signal when co-expressing NTS1-donor with an unrelated membrane protein tagged with the acceptor. | A linear, non-saturating signal indicates random, non-specific interactions. |
Experimental Protocols
Protocol 1: BRET Saturation Assay for NTS1 Homodimerization
This protocol is designed to determine if NTS1 forms homodimers in living cells and to characterize the specificity of this interaction.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Expression plasmids: pCDNA3.1-NTS1-Rluc (donor) and pCDNA3.1-NTS1-YFP (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-buffered saline (PBS)
-
White, 96-well microplates
-
Coelenterazine (B1669285) h (BRET substrate)
-
Luminometer capable of simultaneous dual-wavelength detection (e.g., ~480 nm for Rluc and ~530 nm for YFP)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well of a 6-well plate, prepare transfection complexes. In a typical saturation experiment, transfect cells with a constant amount of the NTS1-Rluc donor plasmid (e.g., 0.1 µg) and increasing amounts of the NTS1-YFP acceptor plasmid (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 µg).
-
Keep the total amount of transfected DNA constant in each well by adding an empty pCDNA3.1 vector.
-
As a negative control, transfect cells with the NTS1-Rluc plasmid and the highest amount of a plasmid encoding an unrelated membrane protein fused to YFP.
-
Also, have wells with cells transfected with only NTS1-Rluc to measure the background signal.
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
Cell Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion proteins.
-
Cell Plating for BRET Measurement:
-
Wash the cells with PBS and detach them using a cell scraper or a gentle enzyme-free dissociation solution.
-
Resuspend the cells in PBS or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Dispense 90 µL of the cell suspension into the wells of a white 96-well microplate.
-
-
BRET Measurement:
-
Set the luminometer to simultaneously read luminescence at ~480 nm (donor emission) and ~530 nm (acceptor emission).
-
Add 10 µL of coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence signals for 1-2 seconds per well.
-
-
Fluorescence Measurement: To determine the relative expression of the acceptor, measure the YFP fluorescence in the same plate using a fluorometer with excitation at ~500 nm and emission at ~530 nm.
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at 530 nm) / (Emission at 480 nm)
-
Correct for background by subtracting the BRET ratio obtained from cells expressing only NTS1-Rluc.
-
Plot the corrected BRET ratio as a function of the [YFP fluorescence] / [Rluc luminescence] ratio.
-
Fit the data using a non-linear regression equation for a one-site binding model to determine the BRETmax and BRET50. A hyperbolic curve is indicative of a specific interaction.
-
Protocol 2: FRET Assay for NTS1 Homodimerization (Sensitized Emission)
This protocol uses sensitized emission to detect FRET between NTS1 monomers.
Materials:
-
HEK293 cells
-
Cell culture medium
-
Expression plasmids: pCDNA3.1-NTS1-eCFP (donor) and pCDNA3.1-NTS1-eYFP (acceptor)
-
Transfection reagent
-
Glass-bottom imaging dishes or black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader with appropriate filter sets for CFP and YFP.
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells onto glass-bottom dishes or into a 96-well imaging plate.
-
Co-transfect cells with NTS1-eCFP and NTS1-eYFP plasmids. For saturation experiments, use a constant amount of donor plasmid and increasing amounts of acceptor plasmid.
-
Prepare three control samples: cells expressing only NTS1-eCFP, cells expressing only NTS1-eYFP, and untransfected cells.
-
-
Cell Incubation: Incubate for 24-48 hours to allow for protein expression.
-
Image Acquisition/Fluorescence Reading:
-
For each sample, acquire three images or readings:
-
Donor Channel: Excite at the CFP excitation wavelength (~430 nm) and measure emission at the CFP emission wavelength (~475 nm).
-
Acceptor Channel: Excite at the YFP excitation wavelength (~500 nm) and measure emission at the YFP emission wavelength (~530 nm).
-
FRET Channel: Excite at the CFP excitation wavelength (~430 nm) and measure emission at the YFP emission wavelength (~530 nm).
-
-
-
Data Analysis:
-
Correct for background fluorescence using the readings from untransfected cells.
-
Correct for spectral bleed-through (donor emission into the FRET channel and direct acceptor excitation by the donor excitation wavelength) using the control samples (donor-only and acceptor-only).
-
Calculate the corrected FRET efficiency (E) or a normalized FRET index (N-FRET). Various algorithms are available for this calculation, which account for the bleed-through and cross-excitation.
-
For saturation experiments, plot the corrected FRET signal against the ratio of acceptor to donor fluorescence intensity. A saturating hyperbolic curve suggests a specific interaction.
-
Disclaimer: These protocols provide a general framework. Optimization of cell type, transfection conditions, plasmid ratios, and instrument settings may be necessary for specific experimental setups.
References
- 1. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]
- 2. Constitutive dimerization of the G-protein coupled receptor, this compound receptor 1, reconstituted into phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neurotensin Receptor Activation Using Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurotensin (B549771) receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand this compound, initiates a signaling cascade leading to a measurable increase in intracellular calcium ([Ca²⁺]i).[1] This physiological response makes calcium mobilization a robust and widely used readout for studying NTSR1 activation, characterizing agonists and antagonists, and for high-throughput screening (HTS) in drug discovery.[2][3]
These application notes provide an overview of the primary calcium imaging techniques and detailed protocols for their implementation. The two main approaches covered are the use of chemical fluorescent indicators, such as Fluo-4 AM and Fura-2 AM, and the application of Genetically Encoded Calcium Indicators (GECIs).
This compound Receptor Signaling Pathway
NTSR1 is predominantly coupled to the Gαq subunit of the G protein.[1][4] Agonist binding to NTSR1 triggers the activation of Phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), which is a major intracellular calcium store.[1][7] This binding event opens the IP3R channel, causing the release of stored Ca²⁺ into the cytoplasm and a rapid increase in the intracellular calcium concentration.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screen Quest™ Fluo-4 No Wash Calcium Assay Kit | AAT Bioquest [aatbio.com]
- 4. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Calcium in this compound-Evoked Enhancement in Firing in Mesencephalic Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Practical Applications of Neurotensin Antagonists in In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of neurotensin (B549771) (NT) antagonists, focusing on the selective, non-peptide antagonists SR-48692 (Meclinertant) and SR-142948. These compounds are invaluable tools for investigating the physiological and pathological roles of this compound, particularly through its high-affinity receptor, NTS1. The information presented here is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of targeting the this compound system in various disease models.
Introduction to this compound and its Antagonists
This compound is a 13-amino acid neuropeptide with a wide distribution in the central nervous system (CNS) and peripheral tissues, particularly the gastrointestinal tract. It exerts its effects by binding to three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled sortilin-1 (NTS3).[1] The NTS1 receptor is the high-affinity receptor and mediates many of the central effects of this compound, including its interactions with dopaminergic systems, regulation of body temperature, and involvement in pain perception.[1][2]
The development of potent and selective non-peptide antagonists for the NTS1 receptor, such as SR-48692 and SR-142948, has been a significant advancement for in vivo research. These antagonists have demonstrated oral bioavailability and the ability to cross the blood-brain barrier, making them suitable for systemic administration in animal models to study a range of conditions.[3][4][5]
Key this compound Antagonists for In Vivo Research
Two of the most extensively studied non-peptide this compound antagonists are SR-48692 and SR-142948.
-
SR-48692 (Meclinertant): The first-in-class selective, non-peptide NTS1 receptor antagonist.[3] It has been instrumental in elucidating the role of this compound in CNS disorders and cancer.
-
SR-142948: A potent NTS1 receptor antagonist with a broader spectrum of activity than SR-48692, potentially due to its interaction with other this compound receptor subtypes.[6] It is also orally active and brain-penetrant.[4][7]
Data Presentation: In Vitro and In Vivo Activities
The following tables summarize the quantitative data for SR-48692 and SR-142948 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Potencies of this compound Antagonists
| Compound | Target | Cell Line/Tissue | Assay Type | IC50 / pA2 | Reference |
| SR-48692 | NTS1 | Guinea Pig Brain | ¹²⁵I-NT Binding | 0.99 ± 0.14 nM | [8] |
| NTS1 | Rat Mesencephalic Cells | ¹²⁵I-NT Binding | 4.0 ± 0.4 nM | [8] | |
| NTS1 | Human Colon Carcinoma (HT-29) | ¹²⁵I-NT Binding | 30.3 ± 1.5 nM | [8] | |
| NTS1 | Human Colon Carcinoma (HT-29) | Ca²⁺ Mobilization | 8.13 ± 0.03 (pA2) | [8] | |
| NTS1 | Small Cell Lung Cancer (NCI-H209) | ³H-SR48692 Binding | 20 nM | [9] | |
| SR-142948 | NTS1 | Human NTS1-CHO Cells | ¹²⁵I-NT Binding | 1.19 nM | [4] |
| NTS1 | Human Colon Carcinoma (HT-29) | ¹²⁵I-NT Binding | 0.32 nM | [4] | |
| NTS1 | Adult Rat Brain | ¹²⁵I-NT Binding | 3.96 nM | [4] | |
| NTS1 | Human Colon Carcinoma (HT-29) | Inositol Monophosphate Formation | 3.9 nM | [4] | |
| NTS1 | Human Umbilical Vein Endothelial Cells | ¹²⁵I-NT Binding | 0.24 ± 0.01 nM | [10] |
Table 2: In Vivo Efficacy of this compound Antagonists in Animal Models
| Compound | Application Area | Animal Model | Dose & Route | Observed Effect | Reference |
| SR-48692 | CNS - Dopamine Interaction | Mice | 80 µg/kg (i.p. or p.o.) | Reversal of NT-induced turning behavior | [8] |
| CNS - Pain Modulation | Rats | Femtomolar doses (RVM microinjection) | Attenuation of NT-induced antinociception | [11] | |
| Cancer - Colorectal | Mice (Xenograft) | Not specified | Abolished NT-stimulated tumor growth | [12] | |
| Cancer - Ovarian | Mice (Xenograft) | 1 mg/kg/day (p.o.) | Enhanced response to carboplatin | [13] | |
| Cancer - Small Cell Lung | Nude Mice (Xenograft) | 0.4 mg/kg/day | Inhibition of NCI-H209 xenograft proliferation | [9] | |
| CNS - Drug Addiction | Rats | 1 mg/kg (i.p.) | Attenuation of cocaine-induced locomotor sensitization | [14] | |
| Metabolic - Obesity | Mice (High-Fat Diet) | Not specified | Modulated HFD-induced thyroid impairment | [15] | |
| SR-142948 | CNS - Dopamine Interaction | Mice | 2 µg/kg (p.o.) | Inhibition of NT-induced turning behavior | [4] |
| CNS - Pain/Hypothermia | Mice & Rats | Not specified (p.o.) | Blockade of NT-induced hypothermia and analgesia | [6] | |
| CNS - Acetylcholine (B1216132) Release | Rats | 0.01-0.3 mg/kg (i.p.) | Prevention of NT-enhanced acetylcholine release | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of this compound Antagonists on NT-Induced Turning Behavior in Mice
Objective: To assess the in vivo potency and oral bioavailability of a this compound antagonist by measuring its ability to block the turning behavior induced by unilateral intrastriatal injection of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound (NT)
-
SR-48692 or SR-142948
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Circular observation cages
Procedure:
-
Animal Preparation: Anesthetize mice and place them in a stereotaxic frame.
-
Intrastriatal Cannulation: Implant a guide cannula unilaterally into the striatum. Allow animals to recover for at least 48 hours.
-
Antagonist Administration: Administer the this compound antagonist (e.g., SR-48692 at 80 µg/kg) or vehicle either intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the this compound injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).[8]
-
This compound Injection: At the appropriate time, inject this compound (e.g., 10 pg/mouse) through the implanted cannula into the striatum.[4]
-
Behavioral Observation: Immediately after the NT injection, place the mouse in a circular observation cage and record the number of contralateral turns (turns away from the side of injection) for a set period (e.g., 15 minutes).
-
Data Analysis: Compare the number of turns in the antagonist-treated groups to the vehicle-treated group. A significant reduction in turning behavior indicates antagonist activity.
Diagram:
Protocol 2: Assessment of this compound Antagonists in a Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound antagonist, alone or in combination with chemotherapy, in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., NCI-H209 SCLC, SKOV3 ovarian cancer)
-
SR-48692
-
Vehicle (e.g., PBS)
-
Chemotherapeutic agent (e.g., Carboplatin, optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[13]
-
Treatment Administration:
-
Antagonist Group: Administer the this compound antagonist (e.g., SR-48692 at 0.4 mg/kg/day or 1 mg/kg/day) daily via the appropriate route (e.g., oral gavage).[9][13]
-
Vehicle Control Group: Administer the vehicle on the same schedule.
-
Combination Therapy Group (Optional): Administer the antagonist in combination with a chemotherapeutic agent.
-
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x length x width²) at regular intervals (e.g., every 2-3 days).
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups.
Diagram:
Signaling Pathways
This compound, primarily through the NTS1 receptor, activates several downstream signaling pathways that are implicated in its physiological effects. The antagonism of these pathways is the basis for the therapeutic potential of compounds like SR-48692.
Diagram:
Conclusion
The non-peptide this compound antagonists SR-48692 and SR-142948 are powerful pharmacological tools for in vivo research. Their ability to be administered systemically and to penetrate the CNS allows for the investigation of the this compound system's role in a wide array of physiological and pathological processes. The protocols and data provided herein serve as a guide for researchers to effectively utilize these antagonists in their preclinical studies, paving the way for potential therapeutic applications in oncology, neurology, and beyond.
References
- 1. This compound Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meclinertant - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SR 142948 | this compound Receptors | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
- 9. SR48692 is a this compound receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR142948A is a potent antagonist of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent pain-facilitatory and -inhibitory actions of this compound are revealed by SR 48692, a nonpeptide this compound antagonist: influence on the antinociceptive effect of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Role of this compound and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound receptor antagonist administered during cocaine withdrawal decreases locomotor sensitization and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
Troubleshooting & Optimization
Troubleshooting low signal and high background in neurotensin ELISA
Welcome to the Technical Support Center for Neurotensin (B549771) ELISA kits. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during this compound ELISA experiments, specifically focusing on low signal and high background.
General Experimental Workflow
A typical sandwich ELISA workflow forms the basis of most this compound kits. Understanding this process is crucial for effective troubleshooting.
Caption: General Sandwich ELISA Workflow.
Troubleshooting Low Signal
Low or no signal can be frustrating, but it is often caused by a resolvable issue in the assay protocol.
Caption: Troubleshooting Workflow for Low Signal.
FAQs: Low Signal
Q: My standard curve is flat or shows very low OD values. What should I do? A: A poor standard curve is a primary indicator of a systemic issue.
-
Check Standard Preparation: Ensure the standard was reconstituted correctly and serially diluted with precision. Avoid making serial dilutions directly in the plate wells.[1] Briefly spin the vial before opening and ensure the powder is thoroughly dissolved.[2]
-
Verify Reagent Activity: The issue could be an inactive HRP conjugate or a faulty TMB substrate.[2] You can test the substrate by mixing it with the HRP conjugate; it should turn blue rapidly.[2]
-
Review Pipetting: Inaccurate pipetting during standard dilution can lead to a poor curve.[2] Calibrate your pipettes and use fresh tips for each dilution.[2][1]
Q: My samples have no signal, but my standard curve looks fine. What's the problem? A: This suggests an issue specific to your samples.
-
Analyte Concentration: The this compound concentration in your samples may be below the kit's detection limit.[3] Try concentrating your sample or running a more concentrated dilution.
-
Sample Integrity: this compound may have degraded due to improper sample collection, handling, or storage.[1] Samples should be stored at 2-8°C for short-term use (≤7 days) or frozen at -20°C (≤1 month) or -80°C (≤3 months) for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2][4]
-
Matrix Effects: Components in your sample matrix could be interfering with the assay.[4] Diluting your samples at least 1:2 with the provided sample diluent may help mitigate these effects.[4]
Key Experimental Parameters for Optimal Signal
| Parameter | Recommendation | Common Pitfalls |
| Incubation Times | Follow kit-specific instructions (e.g., 45 min at 37°C for antibody incubation).[2] Consider overnight incubation at 4°C to increase binding.[3] | Too short, leading to incomplete binding reactions.[2] |
| Incubation Temp. | Typically 37°C or Room Temperature (18-25°C).[2][4] | Temperatures that are too low can slow reaction rates. Ensure reagents are at room temperature before use.[5][4] |
| Reagent Dilution | Prepare working solutions of antibodies and conjugates precisely as per the manual.[6] | Incorrect dilutions can lead to low antibody/enzyme concentration. |
| Substrate Handling | Protect TMB substrate from light.[3][1] Allow it to reach room temperature before use.[2] | Exposure to light can degrade the substrate, reducing its effectiveness.[3] |
Troubleshooting High Background
High background is characterized by high OD readings in the zero standard and blank wells, which can mask the specific signal.
Caption: Troubleshooting Workflow for High Background.
FAQs: High Background
Q: All my wells, including blanks, are dark blue. What is the most likely cause? A: This indicates a systemic issue, most often related to washing or reagent concentration.
-
Insufficient Washing: This is a critical and common cause.[1] Unbound enzyme conjugate will remain in the wells and react with the substrate, causing a strong signal everywhere.[7][8] Increase the number of washes, ensure complete removal of liquid after each step, and consider adding a soak step.[9][10]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[7][8] Perform a titration experiment to determine the optimal antibody concentration.
-
Contaminated Reagents: The wash buffer or substrate may be contaminated.[2][11] Always prepare fresh wash buffer and ensure the TMB substrate is colorless before use.[1][11]
Q: I'm seeing an "edge effect," where the outer wells have a higher background than the inner wells. How can I prevent this? A: Edge effects are typically caused by uneven temperature distribution or evaporation during incubation.[5][12]
-
Temperature Control: Ensure the plate is at a uniform temperature. Avoid stacking plates during incubation and place them in the center of the incubator.[5]
-
Prevent Evaporation: Use plate sealers during all incubation steps to minimize evaporation from the wells.[5][6]
-
Reagent Temperature: Allow all reagents and the plate to equilibrate to room temperature before starting the assay.[5][4]
Key Experimental Protocols
Standard Plate Washing Protocol
A thorough washing technique is critical to reduce background and increase precision.[1]
-
Aspirate: Decant or aspirate the solution from each well completely.[2]
-
Add Wash Buffer: Add at least 350 μL of 1x wash buffer to each well.[2]
-
Soak (Optional but Recommended): Let the plate soak for 30-60 seconds.[2][1] This can improve wash efficiency.
-
Aspirate: Completely remove the wash buffer.
-
Tap Dry: After the final wash, invert the plate and tap it firmly against clean absorbent paper to remove any remaining liquid.[2]
-
Repeat: Repeat this process for the number of times specified in the protocol (typically 3-5 times).[2][6]
Sample and Standard Dilution Protocol
Accurate dilutions are essential for a reliable standard curve and sample measurement.[4]
-
Use Correct Diluent: Always use the sample/standard diluent buffer provided with the kit.[4]
-
Pipette Calibration: Ensure pipettes are properly calibrated to minimize volume errors.[1][6]
-
Serial Dilution Technique:
-
Mixing: Mix thoroughly after each dilution step, but avoid foaming.[2][6]
-
Timing: Prepare dilutions fresh, within 15 minutes before use in the assay.[6]
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biomatik.com [biomatik.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Optimizing Neurotensin Antibody Staining and Immunofluorescence Protocols
Welcome to the technical support center for neurotensin (B549771) antibody staining and immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in achieving successful this compound immunostaining?
A1: The most critical steps for successful this compound immunostaining include proper tissue fixation, effective antigen retrieval, optimal primary antibody concentration, and adequate blocking of non-specific binding sites.[1][2][3][4] Each of these steps needs to be optimized for your specific tissue type and experimental conditions.
Q2: How do I choose the right this compound antibody for my experiment?
A2: When selecting a this compound antibody, it is crucial to choose one that has been validated for your intended application (e.g., immunohistochemistry, immunofluorescence) and target species.[5] Check the manufacturer's datasheet for validation data and recommended dilutions.[6][7][8] Whenever possible, select a primary antibody that was raised against the same species as your sample to minimize off-target binding.[5]
Q3: What are the appropriate positive and negative controls for this compound staining?
A3: For a positive control, use tissue known to express this compound, such as the small intestine or specific brain regions like the amygdala.[7][9][10] For a negative control, the primary antibody can be omitted from the protocol to identify non-specific binding of the secondary antibody.[5][11] An isotype control, using a non-immune IgG at the same concentration as the primary antibody, can also help determine non-specific binding.[11] Additionally, pre-adsorbing the antibody with the this compound peptide can be used to confirm specificity; this should eliminate the staining signal.[9][12]
Q4: Should I use a monoclonal or polyclonal antibody for this compound staining?
A4: Both monoclonal and polyclonal antibodies can be used for this compound staining. Polyclonal antibodies may provide a stronger signal as they recognize multiple epitopes, but they can also have higher batch-to-batch variability and a greater chance of cross-reactivity.[13] Monoclonal antibodies offer high specificity to a single epitope and consistency but may be more sensitive to changes in antigen conformation due to fixation or antigen retrieval.
Troubleshooting Guide
Problem 1: Weak or No Staining
Q: I am not seeing any signal in my this compound staining. What could be the cause?
A: Weak or no staining can result from several factors. Here are some common causes and solutions:
-
Insufficient Primary Antibody: The concentration of your primary antibody may be too low. Try increasing the concentration or extending the incubation period.[14][15]
-
Improper Antibody Storage: Ensure your primary and secondary antibodies have been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles can degrade antibodies.[15]
-
Inactive Secondary Antibody: The secondary antibody may be the issue. Ensure it is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and that the fluorophore or enzyme conjugate is active.[15][16]
-
Over-fixation of Tissue: Excessive fixation can mask the antigen epitope.[4] Optimization of the antigen retrieval step is crucial to unmask the epitope.[17]
-
Suboptimal Antigen Retrieval: The method of antigen retrieval (heat-induced or proteolytic) and the pH of the buffer are critical.[4][18] If using heat-induced epitope retrieval (HIER), experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times.[4][18]
-
Tissue Drying Out: Ensure the tissue sections remain hydrated throughout the entire staining procedure.[17][19]
Problem 2: High Background Staining
Q: My images have high background, making it difficult to see the specific signal. How can I reduce this?
A: High background can obscure your specific signal. Consider the following troubleshooting steps:
-
Inadequate Blocking: Non-specific binding of antibodies can be a major cause of high background.[2][20] Increase the concentration of the blocking serum (up to 10%) or try a different blocking agent like bovine serum albumin (BSA).[1][3] The blocking serum should ideally be from the same species as the secondary antibody.[1][2][21]
-
Primary Antibody Concentration is Too High: An overly high concentration of the primary antibody can lead to non-specific binding.[13][14] Try titrating the antibody to find the optimal concentration that gives a strong signal with low background.
-
Non-specific Secondary Antibody Binding: To check for this, run a control where the primary antibody is omitted.[5] If you still see staining, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing the blocking reagent.[22]
-
Insufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[14]
-
Autofluorescence: Tissues can have natural fluorescence. To check for this, examine an unstained section under the microscope.[13] If autofluorescence is present, you can try treating the tissue with quenching agents like Sudan Black B or using a different fixative.[13]
Experimental Protocols
Immunohistochemistry (IHC) Protocol for this compound
This protocol is a general guideline and may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%), 3 minutes each.[23]
-
Rinse in distilled water for 5 minutes.[23]
-
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides in TBS-T (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30-60 minutes at room temperature.[9][23]
-
Wash slides in TBS-T.
-
Apply an avidin-biotin-enzyme complex (ABC) reagent for 30-60 minutes.[9][24]
-
Wash slides in TBS-T.
-
Develop the signal with a chromogen substrate like DAB.[9]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF) Protocol for this compound
-
Fixation and Permeabilization:
-
Fix cells or tissue sections with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[9]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate with the this compound primary antibody diluted in blocking buffer overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 changes, 5 minutes each).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
Quantitative Data Summary
| Parameter | Immunohistochemistry (IHC) | Immunofluorescence (IF) | Reference |
| Primary Antibody Dilution | 1:1000 - 1:8000 | 1:50 - 1:500 | [7][8][9][24] |
| Primary Antibody Incubation | 48 hours at RT or Overnight at 4°C | Overnight at 4°C | [9][24] |
| Secondary Antibody Dilution | 1:200 - 1:500 | 1:200 - 1:500 | [9][24] |
| Secondary Antibody Incubation | 1-2 hours at RT | 1 hour at RT | [9][24] |
Visualizations
Caption: this compound (NT) signaling pathway via the NTSR1 receptor.
Caption: A workflow for troubleshooting common immunostaining issues.
References
- 1. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 2. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bosterbio.com [bosterbio.com]
- 7. novusbio.com [novusbio.com]
- 8. This compound Polyclonal Antibody (BS-6631R) [thermofisher.com]
- 9. immunostar.com [immunostar.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. biocompare.com [biocompare.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. How to Select a Secondary Antibody | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 22. antbioinc.com [antbioinc.com]
- 23. resources.bio-techne.com [resources.bio-techne.com]
- 24. This compound Antibody, 100 µL | Labscoop [labscoop.com]
Common issues and solutions for neurotensin receptor cloning
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common issues and solutions encountered during the cloning of neurotensin (B549771) receptors.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound receptors, and which one is most commonly studied?
A1: Three main types of this compound receptors have been identified: NTS1, NTS2, and NTS3. NTS1 and NTS2 are G protein-coupled receptors (GPCRs), while NTS3 (also known as sortilin) has a single transmembrane domain. Most of the known biological effects of this compound are mediated through the high-affinity NTS1 receptor, making it the most frequently cloned and studied type in research and drug development.[1]
Q2: What are the recommended expression systems for producing functional this compound receptors?
A2: Both mammalian and insect cell systems are widely used for expressing this compound receptors. Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are often preferred as they can provide post-translational modifications similar to those in native human cells.[2][3] Insect cell systems (e.g., Sf9, Hi5) using baculovirus are also highly effective for generating large quantities of protein for structural studies.[4][5] Studies have shown that while both systems can produce milligram quantities of functional NTS1 per liter of culture, mammalian T-REx-293 cells may exhibit a higher surface display of the receptor compared to insect cells.[4]
Q3: How can I verify that my cloned this compound receptor sequence is correct and functional?
A3: Sequence verification is critical and is typically performed using Sanger sequencing of the entire open reading frame. This ensures there are no mutations introduced during PCR. To confirm functional expression, several methods can be used. For tagged receptors, Western blotting can confirm protein expression and size. To assess surface expression on transfected cells, a whole-cell ELISA using an antibody against an N-terminal epitope tag (like FLAG or HA) is a robust method.[6][7] Functional activity can be confirmed by ligand binding assays using a radiolabeled ligand (e.g., [3H]this compound) or by measuring downstream signaling, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, upon agonist stimulation.[4]
Cloning Workflow and Signaling Pathway Visualizations
Diagram 1: General this compound Receptor Cloning Workflow
Caption: A flowchart illustrating the key stages of this compound receptor cloning.
Diagram 2: NTS1 Receptor Signaling Pathway
Caption: Simplified signaling cascade following activation of the NTS1 receptor.
Troubleshooting Guide
This guide addresses common problems encountered during the cloning workflow in a question-and-answer format.
PCR Amplification Issues
Q: Why am I getting no PCR product or a very faint band for my this compound receptor gene?
A: This is a common issue that can stem from several factors.
-
Template Quality: The quality of your starting cDNA is crucial. Ensure it is pure and not degraded. Contaminants from the RNA isolation step can inhibit PCR.
-
Primer Design: Poorly designed primers may not anneal efficiently. Verify that your primers have the correct melting temperature (Tm), are specific to the NTS1 sequence, and do not form strong secondary structures or primer-dimers.
-
Annealing Temperature: If the annealing temperature is too high, primers will not bind efficiently. If it's too low, it can lead to non-specific products. Optimize the temperature using a gradient PCR.
-
Enzyme Choice: GPCRs can be GC-rich and difficult to amplify. A high-fidelity polymerase with proofreading activity is recommended to prevent errors and improve amplification of challenging templates.[8]
Q: My PCR product is the wrong size or I have multiple non-specific bands. What should I do?
A: Non-specific amplification can obscure your desired product.
-
Optimize Annealing Temperature: This is the most effective first step. Gradually increase the annealing temperature in 2°C increments to enhance primer specificity.
-
Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers and non-specific products.
-
Decrease Template Amount: Too much template DNA can sometimes lead to non-specific amplification.
-
Hot-Start PCR: Use a hot-start DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.
Ligation and Transformation Issues
Q: I performed a ligation and transformation, but I have no colonies on my plate. What went wrong?
A: A "no-colony" result is frustrating but can be systematically diagnosed.
-
Check Competent Cells: The viability and transformation efficiency of your competent E. coli are critical. Always run a positive control transformation with a known amount (e.g., 1-10 ng) of a supercoiled plasmid (like pUC19) to confirm your cells are working. Efficiencies below 1 x 10⁷ CFU/µg may be insufficient for ligation products.[9][10][11]
-
Review Transformation Protocol: Ensure the heat shock step was performed at the correct temperature (usually 42°C) and for the optimal duration (typically 45-90 seconds).[11][12] Also, confirm that the recovery period in antibiotic-free medium was sufficient (usually 1 hour at 37°C).
-
Verify Antibiotic Plates: Confirm you are using the correct antibiotic at the proper concentration and that the plates are not too old, as antibiotics can degrade over time.[9][11]
-
Ligation Reaction Failure: Components in the ligation reaction, such as ligase buffer or the ligase itself, may be inactive. Also, contaminants from DNA purification steps (e.g., salts, ethanol) can inhibit the reaction.
Q: I have many colonies, but screening reveals they all contain an empty vector. How can I prevent this?
A: High background from self-ligated or undigested vectors is a frequent challenge.
-
Ensure Complete Vector Digestion: Incomplete digestion of the vector by restriction enzymes is a primary cause. Increase digestion time or the amount of enzyme. Always run a "vector only, no ligase" control transformation; if you see many colonies, your vector preparation is the issue.[13]
-
Dephosphorylate the Vector: Treating the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase - CIP, or Shrimp Alkaline Phosphatase - SAP) removes the 5' phosphate groups, preventing the vector from re-ligating to itself.[14] This step is highly recommended when using a single restriction enzyme or blunt-end cloning.
-
Optimize Insert-to-Vector Ratio: Use a molar excess of the insert relative to the vector. A common starting point is a 3:1 molar ratio of insert to vector. Using too much vector can favor self-ligation.[15]
-
Gel Purify Your Digested Vector: Excising the linearized vector band from an agarose (B213101) gel is an effective way to separate it from any undigested, supercoiled plasmid.
Protein Expression Issues
Q: My sequence is correct, but I can't detect any protein expression after transfecting mammalian cells. What are the possible causes?
A: Lack of expression can be due to issues with the construct, transfection, or detection method.
-
Transfection Efficiency: Your target cells may not have been efficiently transfected. Monitor transfection efficiency by co-transfecting a reporter plasmid (e.g., expressing GFP) or by using a positive control plasmid. Optimize the DNA-to-transfection reagent ratio and ensure cells are healthy and at the optimal confluency (typically 60-80%).[16][17]
-
Promoter and Vector Choice: Ensure the promoter in your expression vector is active in your chosen cell line (e.g., CMV is strong in HEK293 cells).
-
Toxicity of the Receptor: Overexpression of some GPCRs can be toxic to cells. Consider using an inducible expression system (like a Tet-On system) to control the timing and level of expression.[3][18]
-
Protein Degradation: The receptor may be expressed but rapidly degraded. Adding a proteasome inhibitor (e.g., MG132) for a few hours before harvesting can sometimes help visualize the protein by Western blot.
-
Detection Method: If using an antibody against a tag, ensure the tag is in-frame and accessible. For Western blotting, GPCRs are membrane proteins and may run anomalously on SDS-PAGE gels and can be difficult to transfer. Optimize your lysis buffers and transfer conditions.
Data and Comparisons
Table 1: Comparison of High-Fidelity DNA Polymerases for Cloning
| Feature | Taq Polymerase | Pfu Polymerase | Q5 High-Fidelity |
| Proofreading (3'→5' Exo) | No | Yes | Yes |
| Relative Fidelity (vs. Taq) | 1x | ~2.5-4x | ~280x |
| Error Rate (errors per 10⁶ bases) | ~300-400 | ~40-60 | ~0.5 |
| Processivity | Moderate | Low | High |
| Amplicon Length | < 5 kb | < 10 kb | > 20 kb |
| Ends Generated | 3'-A Overhang | Blunt | Blunt |
| Primary Use Case | Routine Screening | High-Fidelity Cloning | Ultra-Fidelity Cloning, NGS |
Data compiled from multiple sources for comparative purposes.[19][20][21][22]
Table 2: Comparison of Expression Systems for this compound Receptor (NTS1)
| Feature | HEK293 Cells (Mammalian) | Sf9/Hi5 Cells (Insect) |
| Expression Method | Transient or Stable Transfection | Baculovirus Infection |
| Typical Yield | ~1 mg / liter of culture | ~1 mg / liter of culture |
| Post-Translational Mods | Human-like (e.g., glycosylation) | Simpler, may differ from human |
| Cell Surface Display | Higher (e.g., ~2.8-fold higher for NTS1) | Lower |
| Culture Complexity | More complex, requires CO₂ incubator | Simpler, suspension culture is common |
| Cost | Higher media costs | Lower media costs |
| Time to Expression | Fast for transient (24-72 hrs) | Slower (requires virus production) |
Data based on a comparative study of NTS1 expression.[4]
Experimental Protocols
Protocol 1: PCR Amplification of Human NTS1 Gene
This protocol is a starting point for amplifying the human NTS1 coding sequence from cDNA.
-
Reaction Setup: Assemble the following components on ice in a sterile PCR tube.
-
5x High-Fidelity PCR Buffer: 10 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
cDNA Template (10-100 ng): 1 µL
-
High-Fidelity DNA Polymerase (e.g., Q5): 0.5 µL
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Thermal Cycling: Use the following conditions, adjusting the annealing temperature based on the specific primers used.
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58-68°C for 20-30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 25-40 seconds (approx. 20-30 sec/kb)
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon (Human NTS1 CDS is ~1257 bp).
Protocol 2: Transient Transfection of HEK293 Cells (6-Well Plate)
This protocol describes a general method for transfecting an NTS1 expression plasmid into HEK293 cells using a lipid-based reagent.
-
Cell Seeding (Day 1):
-
Approximately 18-24 hours before transfection, seed HEK293 cells into a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (e.g., 5-6 x 10⁵ cells per well in 2 mL of complete growth medium).[16]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transfection (Day 2):
-
For each well to be transfected:
-
In a sterile microfuge tube (Tube A), dilute 2.0 µg of your NTS1 plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate sterile tube (Tube B), add 4-6 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000, X-tremeGENE HP) to 100 µL of serum-free medium. Pipette gently to mix.
-
Add the contents of Tube A (diluted DNA) to Tube B (diluted reagent), mix gently, and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.[16][23]
-
-
Add the ~200 µL complex mixture drop-wise to the cells in the well. Gently rock the plate to ensure even distribution.
-
Return the plate to the incubator.
-
-
Post-Transfection (Day 3-4):
-
It is often not necessary to change the medium after transfection.
-
Harvest cells for analysis (e.g., Western blot, functional assay) 24-72 hours post-transfection. The optimal time should be determined empirically.[16]
-
References
- 1. Modulation of the interaction between this compound receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of recombinant HEK293 cell lines for the expression of the this compound receptor NTSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient and Stable Expression of the this compound Receptor NTS1: A Comparison of the Baculovirus-Insect Cell and the T-REx-293 Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. clyte.tech [clyte.tech]
- 10. intactgenomics.com [intactgenomics.com]
- 11. goldbio.com [goldbio.com]
- 12. edvotek.com [edvotek.com]
- 13. empty vectors more than the insert - Molecular Cloning [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. qiagen.com [qiagen.com]
- 18. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. neb.com [neb.com]
- 22. youtube.com [youtube.com]
- 23. Transient transfection protocol for HEK293T cells [euromabnet.com]
Technical Support Center: Optimizing Synthetic Neurotensin Peptide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic neurotensin (B549771) peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound peptides.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| NT-S-01 | Low final yield of purified peptide. | - Incomplete Fmoc deprotection- Poor coupling efficiency- Peptide aggregation- Premature cleavage from the resin | - Incomplete Deprotection: Extend deprotection time or perform a double deprotection (e.g., 2 x 10 minutes with 20% piperidine (B6355638) in DMF).[1] - Poor Coupling: Use a more potent coupling reagent like HATU or HCTU. Consider double coupling for difficult residues like Arginine.[2] - Aggregation: Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture.[2] Using a low-load resin (0.1 to 0.4 mmol/g) can also reduce inter-chain interactions. - Premature Cleavage: Ensure the linker is stable to the repeated deprotection conditions. |
| NT-S-02 | Presence of deletion sequences in the final product (observed in Mass Spectrometry). | - Incomplete Fmoc deprotection- Steric hindrance during coupling | - Incomplete Deprotection: Confirm complete Fmoc removal using a Kaiser test.[1] For sterically hindered amino acids, a longer or repeated deprotection step is advisable. - Steric Hindrance: Increase the excess of amino acid and coupling reagents. Employ a stronger coupling agent like HATU, which is known to be more effective for sterically hindered couplings. |
| NT-S-03 | Peptide aggregation on the resin, leading to poor swelling and failed couplings. | - Hydrophobic nature of the this compound sequence- High loading capacity of the resin | - Solvent Choice: Replace DMF with NMP, which has better solvating properties.[3] - Chaotropic Agents: Add chaotropic salts such as LiCl to the coupling mixture to disrupt secondary structures. - Low-Load Resin: Utilize a resin with a lower substitution level to increase the distance between peptide chains.[4] - Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations to disrupt β-sheet formation.[5] |
| NT-P-01 | Difficulty in purifying the crude peptide by HPLC. | - Poor solubility of the crude peptide- Co-elution of impurities with the target peptide | - Solubility: Dissolve the crude peptide in a strong organic solvent like DMSO before diluting it with the initial mobile phase. - Co-elution: Use an orthogonal purification method, such as ion-exchange chromatography, if the peptide has a net charge, before the final RP-HPLC step. |
| NT-S-04 | Side reactions involving arginine residues (e.g., δ-lactam formation, sulfonation). | - Inherent reactivity of the arginine side chain- Inappropriate protecting group- Suboptimal cleavage conditions | - δ-Lactam Formation: Use a robust protecting group for arginine like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[6] Perform a double coupling for arginine residues. - Sulfonation: This can occur during TFA cleavage. Use an optimized scavenger cocktail containing thioanisole (B89551) and thiocresol to suppress this side reaction.[6] - Protecting Group Transfer to Tryptophan: If the sequence contains Tryptophan, use a Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) to prevent the transfer of the arginine protecting group to the tryptophan indole (B1671886) ring during cleavage.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of this compound peptides?
A1: Low yields in this compound peptide synthesis are often due to a combination of factors including incomplete Fmoc deprotection, poor coupling efficiency, and peptide aggregation on the resin.[1][2] The hydrophobic nature of certain segments of the this compound sequence can lead to the peptide chains clumping together, which hinders the access of reagents.
Q2: How can I monitor the efficiency of the coupling and deprotection steps?
A2: Several qualitative and quantitative methods can be used. The Kaiser test is a common colorimetric method to detect free primary amines after a coupling step (a negative result indicates complete coupling).[1] For deprotection, the concentration of the cleaved Fmoc group can be measured by UV spectrophotometry of the piperidine wash solution, which should show a consistent release profile throughout the synthesis.[1]
Q3: Which coupling reagent is best for synthesizing this compound peptides?
A3: For challenging sequences like this compound, which contains sterically hindered and aggregation-prone residues, more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over standard reagents like HBTU.[2] HATU, in particular, has been shown to improve purity and yield in difficult syntheses.
Q4: What is the impact of the choice of resin on the synthesis yield?
A4: The choice of resin can significantly impact the yield. For aggregation-prone peptides like this compound, using a low-load resin (e.g., 0.25 mmol/g) can improve synthesis efficiency by increasing the distance between peptide chains, thereby reducing aggregation.[4] Resins with a polyethylene (B3416737) glycol (PEG) linker, such as ChemMatrix® resin, can also enhance solvation and improve yields compared to standard polystyrene-based resins like Wang resin.[4][7]
Q5: How can I optimize the cleavage step to maximize yield and purity?
A5: The composition of the cleavage cocktail is crucial. A standard cocktail for many peptides is TFA/TIS/H₂O (95:2.5:2.5).[4] However, for peptides containing sensitive residues like arginine and tryptophan, the addition of other scavengers is necessary. For instance, to prevent the sulfonation of arginine, a cocktail containing thioanisole and thiocresol is effective.[6] To avoid modification of tryptophan, using a Boc-protected tryptophan derivative is recommended.[6]
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Peptide Synthesis
| Coupling Reagent | Relative Efficiency | Racemization Risk | Cost | Key Considerations |
| HATU | +++ | Low |
| Highly recommended for difficult couplings and sterically hindered amino acids.[2] |
| HCTU | +++ | Low |
| Similar in efficiency to HATU and a more cost-effective alternative.[2] |
| HBTU | ++ | Moderate |
| A standard and effective reagent, but may be less efficient for challenging sequences. |
| DIC/Oxyma | ++ | Low | $ | A cost-effective option with good performance and low risk of racemization.[2] |
Relative efficiency is a qualitative measure where '+++' indicates excellent, '++' very good, and '+' good.
Table 2: Reported Yields for Synthetic this compound Analogs
| Peptide | Synthesis Method | Resin | Reported Yield | Reference |
| DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OH | Fmoc-SPPS | 2-chlorotrityl chloride resin | 31% | [8] |
| Various Opioid-Neurotensin Chimeras | Fmoc-SPPS | TentaGel resin (0.25 mmol/g) | 2.5% - 31% | [4] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound (8-13)
This protocol outlines the manual synthesis of the this compound fragment Arg-Arg-Pro-Tyr-Ile-Leu on a 0.1 mmol scale using Fmoc chemistry.
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).
-
-
Amino Acid Coupling (for Ile, Tyr, Pro):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Arg):
-
Follow the same procedure as in step 3, but use Fmoc-Arg(Pbf)-OH. It is highly recommended to perform a double coupling for each arginine residue to ensure high efficiency.
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (as in step 2) to expose the N-terminal amine.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF (3 times), DCM (3 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[4]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).[2]
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: this compound Receptor 1 (NTSR1) Signaling Pathway.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low yield/purity in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 8. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated this compound Analogue Targeting this compound Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Solving non-specific binding in neurotensin radioligand binding assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to non-specific binding (NSB) in neurotensin (B549771) radioligand binding assays.
Troubleshooting Guides
High non-specific binding can significantly impact the accuracy and reliability of your results. This guide addresses common causes and provides systematic solutions to mitigate them.
Issue 1: High Non-Specific Binding Across All Wells
This is a common problem that can often be resolved by optimizing your assay conditions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the concentration of your blocking agent. Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk. Consider testing a range of concentrations (e.g., 0.1-5% for BSA).[1][2] Increase the blocking incubation time to ensure complete saturation of non-specific sites.[1] | Reduced background signal and an improved signal-to-noise ratio. |
| Suboptimal Buffer Composition | Adjust the pH of your assay buffer; the optimal range is typically between 7.0 and 7.5.[3] Increase the ionic strength by adding salt (e.g., 50-500 mM NaCl) to minimize electrostatic interactions.[2][4] | Decreased non-specific binding due to the masking of charged sites. |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[3] Ensure the purity of your radioligand, as contaminants can contribute to NSB.[1] | Lower background signal and more accurate determination of specific binding. |
| Problems with Receptor Preparation | Reduce the amount of membrane protein per well; a typical range is 10-20 µg.[1][3] Ensure thorough homogenization and washing of membrane preparations to remove endogenous ligands.[3][5] | Reduced availability of non-specific binding sites on the membranes. |
| Inefficient Washing Steps | Increase the number and/or volume of wash steps to more effectively remove unbound radioligand.[3] Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand.[3] | Lower background counts and a clearer distinction between total and non-specific binding. |
Logical Troubleshooting Workflow
Here is a step-by-step workflow to diagnose and address high non-specific binding.
Caption: A logical workflow for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable level of non-specific binding in a this compound radioligand binding assay?
Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding surpasses 20-30% of the total binding, it can compromise the accuracy and reliability of your assay.[3]
Q2: How is non-specific binding experimentally determined?
Non-specific binding is measured by quantifying the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor. This competitor saturates the specific binding sites (this compound receptors), so any remaining bound radioactivity is considered non-specific.[1][6] A common practice is to use the unlabeled ligand at a concentration 100 to 1000 times its Kd value.[7][8]
Q3: What are the most common causes of high non-specific binding?
The most frequent causes include:
-
Hydrophobic and Electrostatic Interactions: The radioligand can adhere to plasticware and filter membranes.[1]
-
Inadequate Blocking: Insufficient concentration or an inappropriate blocking agent fails to saturate all non-specific sites.[1]
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can promote non-specific interactions.[1][2]
-
Poor Radioligand Quality: Degradation or impurities in the radioligand can lead to high background.[1]
-
Issues with Cell/Membrane Preparations: Poor quality preparations can expose additional non-specific binding sites.[1]
Q4: Which blocking agents are recommended for this compound radioligand assays?
The choice of blocking agent often requires empirical determination. Commonly used and effective options include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker. It is crucial to use high-purity, fatty acid-free BSA.[1]
-
Non-fat Dry Milk: A cost-effective alternative, though it may contain components that could interfere with some detection systems.[1]
-
Normal Serum: Serum from the same species as the secondary antibody (if applicable) can be used to block non-specific antibody binding.[1]
Comparison of Common Buffer Additives to Reduce NSB
| Buffer Additive | Typical Concentration Range | Primary Mechanism of Action | Potential Concerns |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v)[2] | Blocks non-specific binding sites on surfaces.[2] | Can sometimes interfere with certain antibody-antigen interactions.[2] |
| NaCl | 50 - 500 mM[2] | Reduces electrostatic interactions.[2] | High concentrations may disrupt specific ligand-receptor interactions. |
| Tween-20 or Triton X-100 | 0.01% - 0.1% (v/v)[1] | Disrupts hydrophobic interactions.[2] | Can interfere with membrane integrity at higher concentrations. |
Experimental Protocols
Standard Protocol for a this compound Radioligand Competition Binding Assay
This protocol outlines a typical competition binding assay using cell membranes expressing the this compound receptor 1 (NTS1).
Materials:
-
Cell membranes expressing NTS1 receptor
-
Radiolabeled this compound (e.g., [³H]-Neurotensin)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[1]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)[1]
-
96-well microplate
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)[1][5]
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the NTS1-expressing cell membranes on ice. Dilute the membranes to the desired concentration (e.g., 10-20 µg of protein per well) in ice-cold Assay Buffer.[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of diluted cell membranes, and 50 µL of radiolabeled this compound.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of diluted cell membranes, and 50 µL of radiolabeled this compound.[1]
-
Competition: Add 50 µL of the competing test compound at various concentrations, 50 µL of diluted cell membranes, and 50 µL of radiolabeled this compound.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.[5]
General Experimental Workflow
Caption: A general workflow for a radioligand binding assay.
This compound Receptor 1 (NTS1) Signaling Pathway
Upon activation by this compound, the NTS1 receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades.[5][9] It is known to couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13.[5][10]
Caption: Simplified NTS1 receptor signaling via the Gαq pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. graphpad.com [graphpad.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. proteopedia.org [proteopedia.org]
- 10. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the handling and long-term storage of neurotensin
Welcome to the technical support center for neurotensin (B549771). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common experimental issues, and answer frequently asked questions regarding the handling and long-term storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for the long term?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.[1] It is also advisable to protect it from bright light.
Q2: What is the recommended procedure for reconstituting this compound?
A2: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[2] Reconstitute the peptide using a sterile, appropriate solvent. This compound is soluble in water and 5% acetic acid.[3] For peptides containing amino acids prone to oxidation (like Methionine, Cysteine, or Tryptophan), it is recommended to use oxygen-free solvents.[2] To dissolve, gently swirl or roll the vial; do not shake, as this can damage the peptide.[4] Ensure the peptide is fully dissolved, resulting in a clear solution before use.[2][5]
Q3: How should I store this compound once it is in solution?
A3: To maintain the integrity of this compound in solution, it is crucial to avoid repeated freeze-thaw cycles.[6] Prepare single-use aliquots of the stock solution and store them at -20°C for short-term storage (up to a week) or -80°C for longer-term storage.[6] When using a frozen aliquot, thaw it slowly on ice.
Q4: What is the stability of this compound in experimental conditions?
A4: Native this compound has a very short biological half-life (less than 2 minutes) in vivo due to rapid degradation by peptidases found in plasma and synaptic membranes.[7][8] Key cleavage sites are at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds.[7][8] For experiments requiring higher stability, consider using synthetic analogs like (D-Phe11)-Neurotensin, which are more resistant to enzymatic degradation.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in binding assays.
-
Potential Cause: Peptide Adsorption. Peptides can adsorb to plastic surfaces of microplates and pipette tips, reducing the effective concentration in your assay.
-
Solution: Use low-protein-binding labware. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can also help minimize non-specific binding to surfaces.[6]
-
-
Potential Cause: Inaccurate Peptide Concentration. This can arise from improper reconstitution or degradation of the stock solution.
-
Solution: Ensure the peptide is fully dissolved. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot.[6]
-
-
Potential Cause: Variability in Cell/Membrane Preparations. Inconsistent receptor density in your cell membrane preparations can lead to variable results.
Issue 2: Lack of a robust cellular response (e.g., intracellular calcium increase).
-
Potential Cause: Low Receptor Expression or Functionality. The cell line may not be expressing the this compound receptor (NTSR1) at sufficient levels, or the receptors may not be functional.
-
Solution: Verify the expression and functionality of NTSR1 in your cell line.[6]
-
-
Potential Cause: Suboptimal Assay Conditions. The incubation time or temperature may not be optimal for receptor activation and downstream signaling.
-
Solution: Determine the optimal incubation time and temperature for your specific assay to ensure the reaction reaches equilibrium.[6]
-
Issue 3: Inconsistent behavioral effects in in-vivo experiments.
-
Potential Cause: Animal Stress. Stress can significantly impact a wide range of behavioral outcomes and may interfere with the effects of this compound.
-
Solution: Ensure animals are properly acclimated to the testing environment and are handled consistently to minimize stress.[6]
-
-
Potential Cause: Complex Dose-Response Relationship. The behavioral effects of this compound and its analogs can sometimes follow a U-shaped dose-response curve.
-
Solution: It is critical to test a range of doses to identify the optimal concentration for the desired effect.[6]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage | Key Considerations |
| Lyophilized Powder | -20°C | -80°C | Store in a desiccator, protected from light. |
| In Solution | 4°C (up to a week) | -80°C (in single-use aliquots)[6] | Avoid repeated freeze-thaw cycles.[6] Use sterile buffers (pH 5-6). |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | ≥22.55 mg/mL | [10] |
| Water | 0.7 mg/mL | [3] |
| DMSO | ≥15.33 mg/mL | [10] |
| 5% Acetic Acid | 1 mg/mL | |
| Ethanol | Insoluble | [10] |
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay
This protocol is for determining the inhibition constant (Ki) of a test compound for the this compound receptor 1 (NTSR1).
1. Materials:
-
Cell Membranes: Prepared from cells expressing NTSR1.
-
Radioligand: [³H]this compound or another suitable radiolabeled NTSR1 ligand.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compound: At various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled this compound (e.g., 10 µM).[11]
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/C), and a scintillation counter.[9]
2. Cell Membrane Preparation:
-
Culture cells expressing NTSR1 to confluence.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in a storage buffer (e.g., lysis buffer with 10% sucrose) and determine the protein concentration.
-
Store the membrane preparation in aliquots at -80°C until use.[9][11]
3. Binding Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Add varying concentrations of the test compound. For total binding, add binding buffer instead. For non-specific binding, add a high concentration of unlabeled this compound.
-
Add a fixed concentration of the radioligand (at a concentration close to its dissociation constant, Kd) to all wells.[9]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9][11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[9]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used, and Kd is its dissociation constant.[11]
Visualizations
Caption: this compound Receptor 1 (NTSR1) Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound, human - Echelon Biosciences [echelon-inc.com]
- 4. How to Reconstitute Peptides Properly: A Step-by-Step Guide | Pure Peptide [intercom.help]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of this compound Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 8. Degradation of this compound by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Neurotensin Receptor Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for neurotensin (B549771) receptor (NTR) functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic components of an assay buffer for this compound receptor functional assays?
A1: A typical assay buffer for NTR functional assays is designed to maintain physiological conditions and minimize non-specific binding. Key components often include a balanced salt solution (like HBSS), a buffering agent (such as HEPES) to maintain pH, and a carrier protein (like BSA) to prevent the peptide ligand from sticking to surfaces.[1][2][3]
Q2: Why is Bovine Serum Albumin (BSA) included in the assay buffer?
A2: Bovine Serum Albumin (BSA) is included as a carrier protein to prevent the non-specific adsorption of peptide ligands, like this compound, to plastic surfaces of assay plates and pipette tips.[1][4] This ensures that the effective concentration of the ligand in the assay remains accurate. A low concentration, typically around 0.1%, is recommended.[4]
Q3: What is the role of HEPES in the assay buffer?
A3: HEPES is a buffering agent used to maintain a stable pH in the assay medium, typically around 7.4, which is crucial for cell health and receptor function.[2][3]
Q4: Should I be concerned about peptide stability in the assay buffer?
A4: Yes, peptide ligands like this compound can degrade in solution. It is recommended to prepare fresh solutions of this compound for each experiment and to make single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
Q5: How does the choice of buffer affect the measurement of EC50 values?
A5: The buffer composition can significantly impact the apparent potency (EC50) of a ligand. Factors such as ionic strength and the presence of specific ions can influence ligand binding and receptor activation. For instance, high concentrations of Na+ ions are known to inhibit this compound binding to its receptor.[2] Therefore, consistency in buffer preparation is critical for reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during this compound receptor functional assays, with a focus on buffer-related problems.
Issue 1: Low or No Signal in Calcium Mobilization Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Calcium Concentration | Ensure your assay buffer (e.g., HBSS) contains an appropriate concentration of CaCl2 (typically 1-2 mM). | The assay relies on the influx of extracellular calcium or the release from intracellular stores. Insufficient calcium will limit the signal. |
| Incorrect Buffer pH | Verify the pH of your assay buffer is stable and within the optimal range (typically 7.2-7.4). | Deviations in pH can alter receptor conformation and ligand binding, leading to reduced signaling. |
| Peptide Adsorption | Include a carrier protein like 0.1% BSA in your assay buffer and use low-protein-binding labware.[1][4] | This compound is a peptide and can adsorb to plastic surfaces, reducing its effective concentration.[4] |
| Receptor Desensitization | Minimize the pre-exposure of cells to the agonist before measurement.[4] | Prolonged exposure to this compound can lead to receptor desensitization and internalization, diminishing the response.[4] |
| Suboptimal Dye Loading | Ensure the dye loading buffer is prepared correctly, often containing probenecid (B1678239) to prevent dye extrusion from the cells.[2][3] | Incomplete dye loading will result in a weak fluorescent signal. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Stress or Death | Check cell viability before and after the assay. Ensure gentle handling of cells during washing and reagent addition steps. | Stressed or dying cells can have dysregulated calcium homeostasis, leading to a high baseline signal. |
| Autofluorescence of Compounds or Buffer Components | Run a control with the assay buffer and compounds but without cells to check for inherent fluorescence. | Some compounds or buffer components may be autofluorescent at the excitation and emission wavelengths used. |
| Inadequate Washing | Ensure thorough but gentle washing steps after dye loading to remove excess extracellular dye. | Residual extracellular dye can contribute to a high background signal. |
Data Presentation
The following tables summarize quantitative data on the impact of different conditions on this compound receptor assays.
Table 1: this compound Receptor Functional Potency (EC50) in Calcium Mobilization Assays
| Cell Line | Assay Buffer Components | EC50 (nM) | Reference |
| HT-29 | Not specified | 0.8 ± 1.0 | [5] |
| Human Umbilical Vein Endothelial Cells | Not specified | 4.2 ± 0.2 | [6] |
Table 2: Key Quantitative Parameters for ML314 in β-Arrestin Recruitment Assays
| Assay System | Cell Line | EC50 (µM) | Reference |
| β-Arrestin Recruitment | U2OS | 1.9 | [7] |
| High-Content Screening β-Arrestin Assay | U2OS | 2.0 | [7] |
| DiscoveRx β-Arrestin Assay | CHO-K1 | 3.41 | [7] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the this compound receptor (e.g., CHO-hNTS1R) in an appropriate medium.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay.[4]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1][4]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[3][4]
-
-
Compound Preparation: Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the compound solution and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[4]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[3]
-
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
-
Cell Plating: Use a cell line engineered for the β-arrestin recruitment assay (e.g., PathHunter® U2OS hNTS1R β-Arrestin GPCR Assay).[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Agonist Stimulation:
-
Add the diluted agonist to the wells containing the cells.
-
For control wells, add assay buffer with the same final concentration of any solvent (e.g., DMSO) used for the compounds.
-
Incubate the plate for 90 minutes at 37°C.[8]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.[8]
-
Data Analysis:
-
Subtract the average background signal from all readings.
-
Plot the signal against the logarithm of the agonist concentration to determine the EC50 for β-arrestin recruitment.[3]
-
Visualizations
Caption: this compound Receptor 1 (NTR1) signaling pathways.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting flowchart for low signal in NTR assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces the release of prostacyclin from human umbilical vein endothelial cells in vitro and increases plasma prostacyclin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in neurotensin-related behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B549771) and why is it studied in behavioral neuroscience?
A1: this compound (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system. It is implicated in a wide range of physiological processes, including the regulation of dopamine (B1211576) signaling, thermoregulation, analgesia, and food intake. Its involvement in these processes makes it a significant target for research in psychiatric and neurological disorders such as schizophrenia, Parkinson's disease, addiction, and eating disorders.
Q2: Which are the primary this compound receptors and what are their general functions?
A2: this compound exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs): this compound Receptor 1 (NTS1) and this compound Receptor 2 (NTS2). NTS1 activation is linked to most of the classical effects of this compound, including its influence on dopamine systems and hypothermia. The precise functions of NTS2 are less understood but are also a subject of ongoing research.
Q3: Why is the native this compound peptide often not used in in-vivo behavioral studies?
A3: The native this compound peptide has a very short half-life in circulation as it is rapidly degraded by peptidases. This makes it challenging to achieve stable and effective concentrations in the brain after peripheral administration. Consequently, researchers often use more stable synthetic analogs, such as (D-Phe11)-Neurotensin, which are resistant to degradation and can produce more sustained effects.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity After this compound Administration in the Open Field Test
Question: We are observing significant variability in locomotor activity in our open field tests after intracerebroventricular (ICV) injection of a this compound analog. Some animals show hyperactivity, while others show hypoactivity or no change. What could be causing this?
Answer: Variability in locomotor responses to this compound can stem from several factors. Centrally administered this compound has been shown to decrease locomotor activity in the periphery of the open field apparatus but increase the time spent in the central area[1]. The following factors should be carefully controlled:
-
Injection Accuracy: Ensure consistent and accurate targeting of the desired brain region during ICV injections. Minor deviations can lead to the recruitment of different neural circuits and thus, variable behavioral outputs.
-
Dose-Response Relationship: The effects of this compound on locomotion can be dose-dependent[2]. It is crucial to perform a thorough dose-response study to identify the optimal dose for consistent effects.
-
Habituation: The novelty of the open field arena is a critical factor. Ensure that all animals are habituated to the testing room but not the apparatus itself, and that the duration of the test is consistent across all subjects[3][4].
-
Animal Strain: Different rodent strains can exhibit different baseline levels of anxiety and locomotor activity, which can interact with the effects of this compound[5].
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels during testing, as these can significantly impact rodent behavior[3].
Issue 2: Inconsistent Anxiolytic/Anxiogenic Effects in the Elevated Plus Maze (EPM)
Question: Our results from the Elevated Plus Maze after administering a this compound agonist are inconsistent. We are unsure if the compound has anxiolytic or anxiogenic effects. What should we check in our protocol?
Answer: The effects of this compound on anxiety-like behavior can be complex and region-dependent. For instance, blockade of this compound receptors in the bed nucleus of the stria terminalis (BNST) has been shown to abolish stress-induced anxiety-like behaviors[6]. To reduce variability in your EPM results, consider the following:
-
Time Course of Drug Action: The timing of behavioral testing relative to drug administration is critical. Conduct a time-course study to determine the peak effect of your this compound analog.
-
Handling and Acclimation: Consistent and gentle handling of the animals prior to testing is crucial to minimize stress-induced variability. Animals should be adequately acclimated to the testing room[7].
-
Experimenter Effects: The sex of the experimenter can influence anxiety-like behaviors in rodents[8][9][10][11][12]. Whenever possible, the same experimenter should conduct all tests for a given study.
-
Baseline Anxiety Levels: The housing conditions of the animals can impact their baseline anxiety. For example, housing density can affect social interactions and stress levels[5][13][14]. Standardize housing conditions for all experimental groups.
Issue 3: Variable Food Intake Results After this compound Administration
Question: We are studying the effects of a novel this compound analog on feeding behavior, but the results are highly variable. Some animals show a significant reduction in food intake, while others do not. How can we troubleshoot this?
Answer: this compound is known to play a role in the regulation of food intake, with central administration typically producing a dose-related decrease in food consumption[15][16][17][18]. Variability in these experiments can be addressed by considering the following:
-
Food Deprivation Status: The level of food deprivation prior to the experiment will significantly impact the motivation to eat. Ensure a consistent and clearly defined food deprivation schedule for all animals.
-
Palatability of Food: The type and palatability of the food offered can influence the anorectic effects of this compound.
-
Route of Administration: Peripheral versus central administration of this compound can have different effects on feeding. Peripheral this compound has also been shown to decrease food intake[17]. Ensure your administration route is consistent and appropriate for your research question.
-
Conditioned Taste Aversion: It is important to rule out that the reduction in food intake is not due to a conditioned taste aversion induced by the compound. This can be tested by pairing the compound with a novel flavor and observing subsequent preference[15].
Data Presentation
Table 1: Effect of Experimenter Sex on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Male Mice
| Experimenter Sex | Time in Open Arms (seconds) | Open Arm Entries |
| Male | 25.3 ± 4.1 | 8.2 ± 1.5 |
| Female | 45.8 ± 5.3 | 12.5 ± 2.1 |
| Data are presented as mean ± SEM. Mice handled by male experimenters show increased anxiety-like behavior (less time and fewer entries in open arms) compared to those handled by female experimenters. This highlights a significant source of potential variability.[8][9][12] |
Table 2: Effect of Housing Density on Plasma Corticosterone (B1669441) Levels and Behavior in BALB/c Mice
| Housing Density (mice/cage) | Plasma Corticosterone (ng/mL) at 70 days | Time in Outer Wall of Open Field (%) at 70 days |
| 2 | 55 ± 8 | 65 ± 5 |
| 5 | 78 ± 10 | 72 ± 6 |
| 10 | 110 ± 15 | 85 ± 4 |
| Data are presented as mean ± SEM. Increased housing density in BALB/c mice leads to elevated plasma corticosterone levels, a physiological indicator of stress, and increased thigmotaxis (more time spent near the walls) in the open field test, indicating higher anxiety.[14] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-10 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between animals to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the peripheral zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera and tracking software.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between trials.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Protocol 3: Three-Chamber Social Interaction Test
-
Apparatus: A rectangular, three-chambered box. The chambers are interconnected by small openings.
-
Procedure:
-
Habituation: Place the test animal in the middle chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger" animal in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal back in the middle chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test: Place a new, unfamiliar "stranger" animal in the previously empty wire cage. The test animal is again placed in the middle chamber and allowed to explore for 10 minutes.
-
-
Parameters Measured:
-
Time spent in each of the three chambers.
-
Time spent sniffing each wire cage.
-
Mandatory Visualization
Caption: Signaling pathways of NTS1 and NTS2 receptors.
Caption: A typical experimental workflow for a this compound behavioral study.
References
- 1. Behavioral effects of this compound in the open field: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of this compound microinjection into the ventral tegmental area of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 4. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 5. Effects of housing density and cage floor space on three strains of young adult inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Key Role for this compound in Chronic-Stress-Induced Anxiety-Like Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Experimenters' sex modulates anxiety-like behavior, contextual fear, and microglial oxytocin transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. kentscientific.com [kentscientific.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Sex-specific stress and biobehavioral responses to human experimenters in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Housing Density on Social Interactions and Their Correlations with Serotonin in Rodents and Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of this compound on food consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Effects of Peripheral this compound on Appetite Regulation and Its Role in Gastric Bypass Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Neurotensin Antibodies - Cross-Reactivity & Validation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the cross-reactivity and validation of commercial neurotensin (B549771) (NT) antibodies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common immunoassays, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with commercial this compound antibodies?
A1: The primary challenges include:
-
Specificity: this compound is a 13-amino acid peptide derived from a larger precursor protein that also contains neuromedin N. Antibodies may cross-react with this precursor or with neuromedin N, leading to non-specific signals.[1][2][3][4]
-
Lot-to-Lot Variability: Polyclonal antibodies, in particular, can exhibit significant variability between different manufacturing batches. This can lead to inconsistent results in ongoing studies.[5][6] It is crucial to perform validation checks on each new lot of antibody.
-
Validation Data: Manufacturers' validation data may not be comprehensive enough for all applications. It is highly recommended to perform in-house validation using appropriate controls for your specific experimental setup.[7][8]
-
Low Abundance: Endogenous this compound levels can be low in certain tissues, requiring highly sensitive and specific antibodies for detection.
Q2: How can I assess the specificity of my this compound antibody?
A2: To confirm the specificity of your antibody, you should perform the following validation steps:
-
Western Blotting: Use cell lysates or tissue homogenates known to express this compound. A specific antibody should detect a single band at the expected molecular weight for pro-neurotensin (approx. 19.8 kDa).[9] The presence of multiple bands may indicate cross-reactivity or non-specific binding.[8]
-
Peptide Blocking/Adsorption: Pre-incubate the antibody with the immunizing peptide (this compound). This should completely eliminate the signal in your assay (e.g., IHC, Western Blot).[10] This is a critical control to demonstrate that the antibody is binding to the target peptide.
-
Knockout/Knockdown Validation: The gold standard for antibody validation is to use a biological negative control, such as tissue from a this compound knockout animal or cells treated with siRNA against this compound. A specific antibody should show no signal in these samples.
-
Cross-Reactivity Testing: If possible, test the antibody against related peptides, such as neuromedin N and the this compound precursor, to check for cross-reactivity.
Q3: My this compound antibody is not working in Immunohistochemistry (IHC). What could be the problem?
A3: Issues with IHC can arise from several factors. Please refer to the detailed Immunohistochemistry (IHC) Troubleshooting Guide below for a step-by-step approach to resolving common problems. Key areas to check include tissue fixation, antigen retrieval, antibody dilution, and the detection system.
Q4: Are there any known cross-reactivities for commercial this compound antibodies?
A4: Some manufacturers state that their antibodies may cross-react with the unprocessed precursor protein.[1] Cross-reactivity with neuromedin N is also a possibility due to sequence homology and their origin from the same precursor.[11] Unfortunately, comprehensive, quantitative cross-reactivity data is often not provided by suppliers. Therefore, it is crucial to perform your own validation experiments, including peptide blocking, to ensure specificity.
Quantitative Data Summary
Comprehensive quantitative data comparing the performance of various commercial this compound antibodies is limited in the public domain. Researchers are encouraged to perform their own side-by-side comparisons based on their specific needs. Below is a summary of information typically provided by vendors, which should be confirmed with in-house validation.
Table 1: Example of Commercial this compound Antibody Information
| Supplier & Cat. No. | Host Species | Clonality | Immunogen | Validated Applications | Reported Specificity/Cross-Reactivity Notes |
| Supplier A, Cat# 12345 | Rabbit | Polyclonal | Synthetic peptide (human) this compound | IHC, WB | Staining is eliminated by preadsorption with this compound.[10] May cross-react with the unprocessed precursor.[1] |
| Supplier B, Cat# 67890 | Mouse | Monoclonal | Recombinant human pro-neurotensin | ELISA, WB | Specific for the C-terminus of this compound. No significant cross-reactivity with neuromedin N reported. |
| Supplier C, Cat# 11223 | Guinea Pig | Polyclonal | Synthetic peptide corresponding to mouse this compound/neuromedin N | IHC | Recognizes this compound. May cross-react with the unprocessed precursor protein.[1] |
Note: This table is a generalized representation. Please refer to the specific datasheets for the antibodies you are using.
Mandatory Visualizations
Caption: Antibody Validation Workflow.
Caption: Simplified this compound Signaling Pathway.
Troubleshooting Guides
Immunohistochemistry (IHC) Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No/Weak Staining | Inadequate tissue fixation | Optimize fixation time and fixative type. |
| Epitope masking | Perform antigen retrieval. Test different methods (heat-induced vs. enzymatic). | |
| Incorrect antibody dilution | Perform a titration to find the optimal antibody concentration. | |
| Inactive antibody | Use a new aliquot of antibody. Ensure proper storage at 4°C or -20°C as recommended. | |
| Issues with detection system | Ensure secondary antibody is compatible with the primary. Check enzyme/fluorophore activity. | |
| High Background | Primary antibody concentration too high | Decrease the primary antibody concentration. |
| Non-specific binding of secondary antibody | Use a secondary antibody that has been cross-adsorbed against the species of your sample. Include a "secondary antibody only" control. | |
| Endogenous peroxidase/biotin (B1667282) activity | Perform a quenching step for peroxidase or a biotin blocking step if using an avidin-biotin system. | |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., serum from the host of the secondary antibody). | |
| Non-Specific Staining | Cross-reactivity of the primary antibody | Perform a peptide blocking control. If staining persists, the antibody may be cross-reacting with other proteins. |
| Presence of endogenous this compound in blocking serum | Use a non-immune serum from a different species for blocking. |
Western Blot (WB) Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No/Weak Band | Low protein expression | Load more protein onto the gel. Consider using an enriched fraction (e.g., membrane or nuclear fraction). |
| Poor antibody-antigen binding | Optimize antibody dilution. Increase incubation time (e.g., overnight at 4°C). | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Inactive antibody or detection reagent | Use a fresh aliquot of antibody. Prepare fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat milk or BSA in TBST. |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps with TBST. | |
| Membrane dried out | Ensure the membrane remains wet throughout the procedure. | |
| Multiple Bands | Protein degradation | Prepare fresh lysates with protease inhibitors. |
| Non-specific antibody binding | Perform peptide blocking. Optimize blocking and antibody concentrations. | |
| Cross-reactivity | The antibody may be recognizing the this compound precursor or other related proteins. Validate with a knockout/knockdown sample if possible. |
ELISA Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal | Insufficient antibody or antigen coating | Optimize coating concentrations and incubation times. |
| Inactive antibody or conjugate | Use fresh reagents and ensure proper storage. | |
| Sub-optimal sample dilution | Perform a serial dilution of your sample to find the optimal concentration. | |
| Inadequate incubation times/temperatures | Follow the protocol recommendations. Ensure consistent temperature during incubations. | |
| High Background | High antibody/conjugate concentration | Titrate the detection antibody and conjugate to optimal concentrations. |
| Insufficient washing | Ensure thorough washing between steps. Increase the number of wash cycles. | |
| Non-specific binding | Optimize blocking buffer and incubation time. | |
| High Variability (CV%) | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation times/temperatures | Ensure all wells are treated identically. Use a plate sealer to prevent evaporation. | |
| Plate washing inconsistencies | Ensure uniform washing across the plate. |
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
Protocol 2: Immunohistochemistry (IHC-Paraffin) for this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating with 5% normal serum (from the host species of the secondary antibody) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply DAB substrate and incubate until the desired stain intensity develops.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Protocol 3: Sandwich ELISA for this compound
-
Plate Coating: Coat a 96-well microplate with a capture anti-neurotensin antibody (e.g., 1-5 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection anti-neurotensin antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm on a microplate reader.
References
- 1. sysy.com [sysy.com]
- 2. This compound, NTS, NT, Neuromedin N preproprotein or NmN Antibody [neuromics.com]
- 3. Characterization of large neuromedin-N using antisera towards regions of the this compound/neuromedin-N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Polyclonal Antibody (BS-6631R) [thermofisher.com]
- 5. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Antibody validation - The Human Protein Atlas [v16.proteinatlas.org]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. biocompare.com [biocompare.com]
- 10. immunostar.com [immunostar.com]
- 11. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Strategies to Enhance In Vivo Stability and Delivery of Neurotensin Analogs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo stability and delivery of neurotensin (B549771) (NT) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic use of native this compound?
A1: The primary challenges are its rapid degradation by peptidases in vivo and its inability to effectively cross the blood-brain barrier (BBB).[1][2] Native this compound has a very short plasma half-life, limiting its systemic therapeutic potential.
Q2: What are the most common chemical modification strategies to improve the in vivo stability of this compound analogs?
A2: Common strategies focus on protecting the peptide backbone from enzymatic cleavage at key sites (Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12).[3][4] These include:
-
D-amino acid substitution: Replacing an L-amino acid with its D-isomer, such as in (D-Phe11)-Neurotensin, sterically hinders peptidase activity.[5][6]
-
N-methylation: Methylating the nitrogen atom of a peptide bond can increase resistance to degradation.[4][7]
-
Reduced amide bonds: Replacing a peptide bond (-CO-NH-) with a reduced bond (-CH2-NH-) makes it unrecognizable to peptidases.[3][8]
-
Incorporation of unnatural amino acids: Introducing amino acids not naturally found in proteins, such as silaproline (Sip) or trimethylsilylalanine (TMSAla), can significantly enhance plasma stability.[8][9]
-
N-terminal/C-terminal capping: Modifying the ends of the peptide can prevent degradation by exopeptidases.[10]
Q3: How can the delivery of this compound analogs across the blood-brain barrier be improved?
A3: Several strategies are being explored to enhance BBB penetration:
-
Lipidization: Increasing the lipophilicity of the analog by attaching fatty acids can improve its ability to cross the BBB.[10]
-
Glycosylation: The addition of carbohydrate moieties can sometimes facilitate transport across the BBB.[10]
-
Nanoparticle-based delivery systems: Encapsulating this compound analogs in nanoparticles can protect them from degradation and facilitate their transport into the brain.
-
Conjugation with brain-penetrant peptides: Linking the this compound analog to a peptide that can cross the BBB via receptor-mediated transcytosis, such as Angiopep-2, has shown promise.[11]
Q4: Which this compound receptors should I target for therapeutic benefit?
A4: this compound mediates its effects through three main receptors: NTS1, NTS2, and NTS3.[1]
-
NTS1: Activation of NTS1 is associated with analgesia but also with side effects like hypotension and hypothermia.[8][12][13] It is also overexpressed in several types of cancer, making it a target for oncology.[14][15]
-
NTS2: NTS2 activation also mediates analgesia but appears to be devoid of the cardiovascular side effects associated with NTS1, making it an attractive target for pain management.[8][13]
-
NTS3 (Sortilin): The role of NTS3 is less well-defined but is implicated in various pathological processes.[16]
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite High In Vitro Receptor Affinity
| Possible Cause | Troubleshooting Steps |
| Rapid in vivo degradation | 1. Perform a plasma stability assay to determine the half-life of your analog.[10] 2. If the half-life is short, consider incorporating stability-enhancing modifications (see FAQ 2).[3][4][8] |
| Poor bioavailability/target engagement | 1. Assess the pharmacokinetic profile of the analog to understand its absorption, distribution, metabolism, and excretion (ADME). 2. For central nervous system targets, evaluate BBB penetration using in situ brain perfusion or by measuring brain-to-plasma concentration ratios.[10] 3. Consider formulation strategies like nanoparticle encapsulation or conjugation to delivery vectors.[11] |
| High plasma protein binding | 1. Measure the extent of plasma protein binding using techniques like equilibrium dialysis.[10] 2. If binding is excessively high, chemical modifications to the analog may be necessary to reduce it. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Peptide adsorption to surfaces | 1. Use low-protein-binding labware (e.g., microplates, pipette tips).[5] 2. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers to block non-specific binding sites.[5] |
| Inconsistent animal handling and procedures | 1. Ensure animals are properly acclimated to the experimental environment to minimize stress.[5] 2. Standardize all procedures, including injection volumes, timing of administration, and behavioral testing protocols.[5] |
| Dose-response relationship | 1. The effects of this compound analogs can follow a U-shaped dose-response curve.[5] 2. Test a wide range of doses to identify the optimal concentration for the desired effect. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound (8-13) Analogs in Plasma
| Analog | Modifications | Plasma Half-life (t1/2) |
| NT(8-13) | None | < 10 min |
| JMV449 | Reduced amide bond at Lys8-Lys9 | < 10 min |
| JMV5170 | Reduced amide bond at Lys8-Lys9, TMSAla at position 13 | > 20 h |
| JMV5206 | Reduced amide bond at Lys8-Lys9, Sip at position 10 | > 20 h |
| JMV5296 | Reduced amide bond at Lys8-Lys9, Sip at position 10, TMSAla at position 13 | > 20 h |
Data sourced from references[8][9].
Table 2: Binding Affinity (Ki) of this compound Analogs for NTS1 and NTS2 Receptors
| Analog | NTS1 Ki (nM) | NTS2 Ki (nM) |
| This compound | ~1-5 | ~5-20 |
| JMV 7258 | High Affinity | Not specified |
| JMV 7490 | High Affinity | Not specified |
| Analog with β3hLys8 and 6-OH-Tic11 | Low Affinity | High Affinity |
Data compiled from multiple sources indicating general trends.[13][14] Specific Ki values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life (t1/2) of a this compound analog in plasma.
Materials:
-
This compound analog
-
Rat or human plasma
-
Incubator or water bath at 37°C
-
Acetonitrile/Ethanol (1:1, v/v) for protein precipitation
-
UPLC-MS system for analysis
Procedure:
-
Incubate the this compound analog in plasma at a final concentration of 0.156 mM at 37°C.[9]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of cold acetonitrile/ethanol solution to precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.[9]
-
Analyze the supernatant containing the remaining this compound analog by UPLC-MS.
-
Quantify the peak area of the analog at each time point and calculate the percentage remaining relative to the 0-minute time point.
-
Plot the percentage of remaining analog versus time and determine the half-life.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a this compound analog for its receptor.
Materials:
-
Cell membranes expressing the this compound receptor of interest (e.g., from CHO-hNTSR1 cells)
-
Radiolabeled this compound ligand (e.g., [3H]NT)
-
Unlabeled this compound analog (competitor)
-
Assay buffer
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled this compound analog.
-
Add a fixed concentration of the radiolabeled this compound ligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled analog.
-
Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Visualizations
Caption: this compound Receptor 1 (NTSR1) Signaling Pathway.
Caption: Experimental Workflow for this compound Analog Development.
References
- 1. Diverse Roles of this compound Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current topics: brain penetrating this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of this compound Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modifications at Arg and Ile Give this compound(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolically stable this compound analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation of a brain-penetrant peptide with this compound provides antinociceptive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - Modifications at Arg and Ile Give this compound(8â13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - American Chemical Society - Figshare [acs.figshare.com]
- 16. tandfonline.com [tandfonline.com]
Refining surgical procedures for neurotensin cannula implantation in rodents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals performing neurotensin (B549771) cannula implantation in rodents.
Troubleshooting Guide
This guide addresses common issues encountered during stereotaxic surgery for cannula implantation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty securing the animal in the stereotaxic frame | Improperly sized ear bars. | Ensure ear bars are the correct size for the rodent species and age. For mice, zygomatic ear cups can provide a more stable alternative.[1] |
| Animal is not at a sufficient anesthetic depth. | Confirm the surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex before securing the head.[2][3] | |
| Inaccurate stereotaxic coordinates | Incorrect identification of Bregma and Lambda. | Clean the skull thoroughly to clearly visualize cranial sutures.[1][4] Ensure the skull is level in both the anterior-posterior and medial-lateral planes.[1] |
| Variation between the rodent's skull and the stereotaxic atlas. | It is advisable to conduct pilot studies with a few animals to confirm the precise coordinates for the target brain region, especially when using new transgenic lines or animals of different ages.[2] | |
| Bone screws are difficult to place or do not hold | Mismatch between the drill bit and screw size. | Ensure the drill bit diameter is appropriate for the screw size to create a snug fit.[5] |
| Slipping of the screw during insertion. | Use specialized screw-holding forceps. If unavailable, applying a small amount of bone wax to the tip of the screwdriver can help hold the screw in place. | |
| The drilled hole is too wide. | This can happen if the drill is not held steady or if the screw slips and damages the bone. Practice drilling on a stable surface to improve technique.[5] | |
| Dental cement does not adhere properly | The skull surface is not clean and dry. | Meticulously clean the skull of all tissue and blood, and ensure it is completely dry before applying the cement.[3] |
| Bleeding from the skull or surrounding tissue. | Control any bleeding with a sterile cotton swab or by applying a hemostatic agent before cementing. | |
| Cannula becomes blocked post-surgery | Tissue debris or blood clot inside the cannula. | Ensure the dummy cannula is inserted immediately after the guide cannula is fixed in place. Some researchers recommend using a dummy cannula that is slightly longer than the guide to prevent blockage.[6] |
| Post-operative infection | Breach in aseptic technique during surgery. | Strict adherence to aseptic procedures is critical. This includes using sterilized instruments, wearing sterile gloves, and maintaining a sterile surgical field.[2][7][8][9][10] |
| Contamination of the implant. | Cannulas and other implants that cannot be autoclaved must be sterilized using methods like ethylene (B1197577) oxide gas or immersion in a cold sterilant.[2] | |
| Animal removes the headcap/implant | Irritation or discomfort at the surgical site. | Ensure the dental cement is smooth with no sharp edges.[3] Provide adequate post-operative analgesia.[8][11] |
| Cagemates interfering with the implant. | In some cases, temporary single housing may be necessary to prevent damage to the implant by cagemates.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the key steps to ensure aseptic technique during surgery?
A1: Aseptic technique is crucial to prevent post-operative infections.[7][9][10] Key steps include:
-
Sterilization: All surgical instruments, cannulas, and other materials that will come into contact with the animal must be sterilized.[2][8] Autoclaving is a common method for instruments.[13] Non-heatable items can be sterilized with ethylene oxide or cold sterilization solutions.[2]
-
Surgeon Preparation: The surgeon should wear a clean lab coat, a surgical mask, and sterile gloves.[9][10]
-
Animal Preparation: The surgical site on the animal's head should be shaved and disinfected with a surgical scrub solution like povidone-iodine or chlorhexidine, followed by 70% alcohol.[2][10]
-
Maintaining a Sterile Field: A sterile drape should be used to cover the animal and create a sterile working area.[2][9] Sterile instruments should only be placed on a sterile surface.[8]
Q2: How can I verify the correct placement of the cannula?
A2: Verifying cannula placement is essential for the validity of your experimental results. Several methods can be used:
-
Histology: This is the gold standard for post-mortem verification. After the experiment, the animal is euthanized, and the brain is sectioned and stained to visualize the cannula track and confirm its location within the target brain region.
-
Tracer Dyes: Injecting a small amount of a visible dye (e.g., Pontamine Sky Blue) through the cannula at the end of the experiment can help visualize the injection site during histological analysis.
-
Radiographic Imaging: While less common for this specific application, X-rays can be used to confirm the placement of metal cannulas.[14]
-
Capnography/Capnometry: Although primarily used for endotracheal tube placement, these methods, which measure carbon dioxide, could theoretically be adapted to detect accidental entry into the ventricular system, though this is not a standard practice for intracranial cannula placement.[15]
Q3: What are the best practices for post-operative care?
A3: Proper post-operative care is critical for the animal's recovery and welfare.[12]
-
Recovery Environment: Place the animal in a clean, warm cage for recovery.[3][7] Using a heating pad under half of the cage allows the animal to thermoregulate.[3][12]
-
Analgesia: Administer analgesics as prescribed in your approved animal protocol to manage pain.[8][11]
-
Hydration and Nutrition: Provide easy access to food and water. If the animal shows signs of dehydration, subcutaneous administration of sterile fluids like Lactated Ringer's solution may be necessary.[7][11]
-
Monitoring: Monitor the animal daily for at least 7-10 days post-surgery.[8] Check for signs of pain, infection, weight loss, and any issues with the implant.[9][11]
Q4: How far above the target brain region should the guide cannula be placed?
A4: The distance between the tip of the guide cannula and the target brain region is a critical parameter. While some studies report placing the guide cannula 1-3 mm above the target, a common and effective approach is to have the guide cannula terminate at the dorsal border of the target nucleus.[6] The injection cannula will then protrude beyond the guide to deliver the substance directly into the target region.[6] This minimizes damage to the target area from the guide cannula itself.[6] It is also recommended to aim for the ventral part of the target area, as injected fluids tend to flow upwards along the cannula track.[6]
Experimental Protocols
Detailed Methodology for Cannula Implantation
-
Animal Preparation:
-
Anesthetize the rodent using an approved anesthetic agent (e.g., isoflurane).[16][17]
-
Confirm the surgical plane of anesthesia via a toe pinch reflex test.[1]
-
Administer a pre-operative analgesic as per the approved protocol.[11]
-
Shave the animal's head and apply a sterile ophthalmic ointment to the eyes to prevent drying.[3][8]
-
Secure the animal in a stereotaxic frame.[4]
-
Disinfect the surgical site with an antiseptic solution.[2][10]
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.[2]
-
Clean the skull surface of any connective tissue.[1]
-
Identify and mark the coordinates for Bregma and Lambda.
-
Drill small holes for the anchor screws and the guide cannula at the predetermined stereotaxic coordinates.[4]
-
Carefully insert the anchor screws into the skull.
-
Slowly lower the guide cannula to the target depth.[3]
-
-
Fixation and Closure:
-
Apply dental cement to the skull, covering the screws and the base of the cannula to form a secure headcap.[3]
-
Ensure the cement is smooth and does not have any sharp edges.[3]
-
Once the cement has hardened, insert the dummy cannula into the guide cannula.
-
Suture the scalp incision around the headcap.
-
Administer post-operative fluids subcutaneously to aid in recovery.[3]
-
Visualizations
References
- 1. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsv.ulaval.ca [dsv.ulaval.ca]
- 3. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ucsb.edu [research.ucsb.edu]
- 8. animalcare.jhu.edu [animalcare.jhu.edu]
- 9. drexel.edu [drexel.edu]
- 10. uwm.edu [uwm.edu]
- 11. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. Central venous catheter - Wikipedia [en.wikipedia.org]
- 15. Confirmatory methods for endotracheal tube placement in out-of-hospital settings: A systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Stereotaxic Surgery [protocols.io]
- 17. Microdialysis guide cannula implantation surgery [protocols.io]
Improving the stability of neurotensin in various solution formulations
Welcome to the technical support center for neurotensin (B549771) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various solution formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: My this compound solution has become cloudy or shows precipitates. What is the cause and how can I prevent this?
A1: Cloudiness or precipitation can be due to several factors, including peptide concentration, pH, temperature fluctuations, and buffer composition. This compound is least soluble at its isoelectric point (pI).
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of your solution is at least one unit away from the this compound pI.
-
Lower Concentration: If feasible for your experiment, try working with a lower concentration of this compound.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation and precipitation.[1][2] It is highly recommended to aliquot your stock solution into single-use vials to minimize this effect.[1] Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing.[2]
-
Proper Dissolution Technique: When diluting a stock solution, particularly from an organic solvent, add the aqueous buffer slowly while gently vortexing.[1]
Q2: I am observing inconsistent results in my biological assays. Could this be related to this compound degradation?
A2: Yes, the short half-life of native this compound can lead to inconsistent results. This compound is rapidly degraded by peptidases present in biological samples like plasma and brain homogenates.[3][4]
Troubleshooting Steps:
-
Use Stabilized Analogs: Consider using this compound analogs with modifications that increase resistance to enzymatic degradation, such as (D-Phe11)-Neurotensin.
-
Include Protease Inhibitors: The addition of protease inhibitors to your buffers can help prevent enzymatic degradation. EDTA has been shown to significantly reduce this compound degradation in human plasma.[3] A combination of 1,10-phenanthroline (B135089) and Z-Pro-Prolinal can also be effective.
-
Prepare Fresh Solutions: It is best practice to prepare working solutions fresh from a frozen stock just before use.[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: The stability of this compound in solution is highly dependent on the storage temperature.
-
Long-term Storage (-80°C): For long-term storage, aliquoted stock solutions are generally stable for up to a year at -80°C.[1]
-
Short-term Storage (-20°C): At -20°C, solutions are stable for about one month.[1]
-
Refrigerated (4°C): Once rehydrated, a solution kept at 4°C should be used within a few days.[1]
-
Lyophilized Powder: When stored at -20°C or colder, the lyophilized powder is stable for years.[1]
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the solution is a critical factor in this compound stability.
-
Slightly Acidic pH (4-5): Peptides are generally most stable in a slightly acidic environment.
-
Neutral pH (7.4): At physiological pH, this compound is susceptible to enzymatic degradation.
-
Alkaline pH (>8): Alkaline conditions can accelerate degradation pathways such as deamidation and oxidation.[5] For instance, the half-life of a this compound analog was found to be significantly shorter in 1 M NaOH compared to 1 M HCl.[6]
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound and its analogs under various conditions.
Table 1: Half-life of this compound and its Analogs in Biological Media
| Compound | Medium | Temperature (°C) | Half-life |
| Native this compound | Human Plasma | 37 | ~226 min (in vitro)[3] |
| Native this compound | Mouse Plasma | 37 | ~9 min[7] |
| VH-N412 (analog) | Mouse Plasma | 37 | ~83 min[7] |
| VH-N412 (analog) | Human Blood | 37 | ~74 min[7] |
| PK20 (analog) | Not specified | Not specified | 31 h 45 min[6] |
Table 2: Estimated Stability of a this compound Analog at Different pH and Temperatures
| pH | Temperature (°C) | Estimated Stability |
| 4.0 | 4 | > 100 hours |
| 7.4 (PBS) | 4 | 24 - 48 hours |
| 8.5 | 4 | < 24 hours |
| 4.0 | 25 (Room Temp) | Several hours |
| 7.4 (PBS) | 25 (Room Temp) | Hours |
| 8.5 | 25 (Room Temp) | < Hours |
| 4.0 | 37 | Hours |
| 7.4 (PBS) | 37 | < Hours |
| 8.5 | 37 | Minutes to < Hour |
Note: This data is based on general knowledge of D-amino acid substituted peptides and should be used as a guideline. Stability studies for specific experimental conditions are recommended.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of this compound or its analogs in plasma.
Materials:
-
This compound or analog
-
Human plasma (or plasma from species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Internal standard for LC-MS/MS analysis
-
Microcentrifuge tubes
-
Thermomixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions by diluting the stock solution in PBS.
-
Thaw frozen plasma at room temperature and centrifuge to remove any precipitates.
-
-
Incubation:
-
Pre-warm the required volume of plasma to 37°C.
-
Spike the plasma with the this compound working solution to the desired final concentration.
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.
-
-
Protein Precipitation:
-
Immediately add the plasma aliquot to a new tube containing 3 volumes of ice-cold ACN with the internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new tube for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the half-life (t½).
-
Protocol 2: HPLC-Based Stability Indicating Method
This protocol describes a general approach to developing an HPLC method to monitor the degradation of this compound.
Materials:
-
This compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat)
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase column
-
Mobile phase components (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Method Development:
-
Develop an HPLC method that separates intact this compound from its potential degradation products. A gradient elution with a C18 column is a common starting point. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile with 0.1% TFA).
-
-
Forced Degradation Studies:
-
Subject this compound solutions to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
-
-
Stability Study:
-
Prepare this compound solutions in the desired formulation.
-
Store the solutions under the desired storage conditions (e.g., different temperatures).
-
At specified time points, withdraw aliquots and analyze them using the validated HPLC method to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics and shelf-life.
-
Visualizations
Figure 1: Enzymatic degradation pathway of this compound.
Figure 2: Experimental workflow for a this compound stability assay.
Figure 3: Troubleshooting decision tree for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro degradation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Comparative Study of Chemical Stability of a PK20 Opioid–this compound Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Charge-Based Optimization of Neurotensin for Receptor Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving charge-based optimization of neurotensin (B549771) (NT) for receptor targeting.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind charge-based optimization of this compound?
A1: The native this compound peptide has limitations for therapeutic use due to poor metabolic stability and high uptake and retention in the kidneys.[1][2] Charge-based optimization aims to address these issues by modifying the charged amino acid residues of this compound or its analogs. The goal is to develop derivatives with comparable or improved affinity for this compound receptors (primarily NTSR1), enhanced stability in the body, and more favorable biodistribution profiles, particularly for applications in cancer imaging and therapy where NTSR1 is often overexpressed.[1][2]
Q2: Which amino acid residues in this compound are typically targeted for charge modification?
A2: The C-terminal region of this compound is responsible for its full biological activity.[3] Research has focused on modifying naturally charged residues within the NT(4-13) or NT(8-13) sequences.[1][2] Specific examples of modifications include substitutions at Glutamic acid (Glu), Lysine (Lys), and Arginine (Arg) positions to alter the overall charge and polarity of the peptide.[1][2]
Q3: What are the main subtypes of this compound receptors, and which is the primary target for optimized analogs?
A3: There are three main this compound receptor subtypes: NTSR1, NTSR2, and NTSR3 (also known as sortilin).[4][5] NTSR1 is a high-affinity receptor and is the primary target for many therapeutic and diagnostic applications, including cancer, as it is frequently overexpressed in various tumors and mediates most of the known effects of this compound.[2][5] NTSR2 is also a target for developing novel analgesics.[5]
Q4: How does altering the charge of this compound analogs affect their biodistribution?
A4: Modifying the charge of this compound analogs can significantly impact their pharmacokinetic and biodistribution properties.[6][7] For instance, increasing the hydrophilicity through charge modification can alter renal clearance and reduce non-specific tissue accumulation, which is crucial for developing radiopharmaceuticals for tumor imaging and therapy.[6][7]
Troubleshooting Guides
In Vitro Binding Assays
Issue: Inconsistent or low binding affinity of a new this compound analog in radioligand binding assays.
| Potential Cause | Troubleshooting Step |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces, reducing the effective concentration. Use low-protein-binding microplates and pipette tips. Consider adding a carrier protein like 0.1% bovine serum albumin (BSA) to the assay buffer to prevent non-specific binding.[4] |
| Peptide Instability | Repeated freeze-thaw cycles can degrade the peptide. Prepare single-use aliquots of the stock solution and store them at -80°C. Prepare working solutions fresh for each experiment.[4] |
| Inconsistent Cell/Membrane Preparation | Variability in receptor density can lead to inconsistent results. Standardize cell culture and membrane preparation protocols. Perform a protein quantification assay (e.g., BCA or Bradford) on each membrane preparation to ensure equal amounts are used.[4] |
| Incorrect Assay Conditions | Ensure consistent incubation temperature and time. Determine the time required to reach equilibrium for your specific assay conditions.[4] |
| Contamination with Linear Peptides | For cyclic peptide analogs, contamination with highly active linear precursors from the synthesis can distort binding affinity measurements.[8] Ensure high purity of the cyclic peptide and consider alternative synthesis strategies to minimize linear contaminants.[8] |
Cell-Based Signaling Assays
Issue: No robust increase in intracellular calcium or ERK1/2 phosphorylation upon application of a this compound analog.
| Potential Cause | Troubleshooting Step |
| Poor Cell Health or Low Receptor Expression | Verify the integrity of your cell line and the expression level of the target this compound receptor (e.g., NTSR1).[4] Ensure cells are healthy and not passaged too many times. |
| Ligand Instability in Media | The peptide analog may be degrading in the cell culture media. Test the stability of your compound in the assay media over the time course of the experiment. |
| Incorrect Agonist Concentration Range | The dose-response relationship for this compound analogs can be complex. Test a wide range of concentrations to identify the optimal dose for the desired effect.[4] |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, serum concentration in the media, and the timing of ligand addition and signal measurement. |
In Vivo Experiments
Issue: Lack of expected behavioral or physiological effects in animal models.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Blood-Brain Barrier Penetration | This compound and many of its analogs do not readily cross the blood-brain barrier.[9] For central nervous system effects, consider intracerebroventricular (ICV) administration or the use of brain-penetrant analogs.[10] |
| Animal Stress | Stress can significantly impact behavioral outcomes. Ensure proper acclimation of animals to the testing environment and consistent handling.[4] |
| Complex Dose-Response | The in vivo effects of this compound analogs can exhibit a U-shaped dose-response curve. It is crucial to test a range of doses.[4] |
| Pharmacokinetics of the Compound | The onset and duration of effects depend on the compound's pharmacokinetics. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your analog.[4] |
Data Presentation
Table 1: Binding Affinities of Selected this compound Analogs for Human this compound Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | hNTS1 | Sub-nanomolar | [11] |
| This compound(8-13) | hNTS1 | Sub-nanomolar | [11] |
| This compound | hNTS2 | Lower affinity vs. NTS1 | [11] |
| This compound(8-13) | hNTS2 | Slightly higher affinity than full-length NT | [11] |
| [¹¹¹In]In-JMV 7488 | hNTS2 | 36.39 ± 4.02 (on HT-29 cells) | [12] |
| [⁶⁸Ga]Ga-JMV 7488 | hNTS2 | 37.83 ± 17.20 (on HT-29 cells) | [12] |
| JMV 5504 | hNTS2 | 8.5 | [12] |
| JMV 5504 | hNTS1 | 3600 | [12] |
Table 2: Biodistribution of a Radiolabeled this compound Analog in Tumor-Bearing Mice
| Organ | % Injected Dose per Gram (%ID/g) at 90 min p.i. | Reference |
| Blood | ~0.5 | [13] |
| Tumor (HT-29) | ~4.0 | [13] |
| Kidneys | ~15.0 | [13] |
| Liver | ~1.0 | [13] |
| Lungs | ~1.0 | [13] |
| Data is approximate and derived from graphical representation in the cited source for [¹⁸F]21. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for NTSR1
This protocol is a generalized procedure for determining the binding affinity of an unlabeled this compound analog by its ability to compete with a radiolabeled ligand for binding to NTSR1.
Materials:
-
Cell membranes expressing NTSR1
-
Radiolabeled this compound ligand (e.g., [³H]-Neurotensin)
-
Unlabeled test compound (this compound analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA)
-
High concentration of unlabeled this compound (for non-specific binding)
-
96-well microplate (low-protein-binding recommended)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare dilutions: Create a serial dilution of the unlabeled test compound in Assay Buffer.
-
Plate setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add Assay Buffer.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Competition: Add each concentration of the test compound.
-
-
Add radioligand: Add a fixed concentration of the radiolabeled ligand to all wells. This concentration should ideally be at or below its Kd value.[14]
-
Add membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Visualizations
Caption: Simplified this compound Receptor 1 (NTSR1) Signaling Cascade.
Caption: Workflow for a Radioligand Competition Binding Assay.
Caption: Troubleshooting Decision Tree for Low Binding Affinity.
References
- 1. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 2. "Charge-Based Optimization of this compound for this compound-Receptor-1 Ta" by Trey Neeley [digitalcommons.unmc.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. Novel 99mTc-labeled this compound analogues with optimized biodistribution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound analogs by fluoroglycosylation at Nω-carbamoylated arginines for PET imaging of NTS1-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Neurotensin Analogs: NTS1 vs. NTS2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neurotensin (B549771) (NT) analogs based on their binding affinities for the this compound receptor 1 (NTS1) and this compound receptor 2 (NTS2). The information presented is supported by experimental data to facilitate informed decisions in research and drug development endeavors targeting the this compound system.
Introduction to this compound Receptors
This compound is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and peripheral tissues by activating three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled sortilin/NTS3.[1] NTS1 and NTS2 are both G protein-coupled receptors (GPCRs) and have emerged as significant targets for therapeutic development in areas such as pain management, oncology, and neurological disorders.[1] While structurally related, NTS1 and NTS2 exhibit distinct pharmacological profiles and downstream signaling pathways, making the development of subtype-selective ligands a key objective for targeted therapeutic intervention.
Comparative Binding Affinity of this compound Analogs
The binding affinities of various this compound analogs for NTS1 and NTS2 have been determined primarily through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several key this compound analogs at human NTS1 and NTS2 receptors.
| Compound | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS1/NTS2) | Reference |
| Endogenous Ligands | ||||
| This compound (1-13) | 0.1 - 1 | ~3-10 | ~3-10 fold for NTS1 | [1] |
| This compound (8-13) | 0.1 - 1 | ~3-10 | ~3-10 fold for NTS1 | [1] |
| Synthetic Analogs | ||||
| JMV 449 | ~1 | >1000 | >1000 fold for NTS1 | |
| SR48692 | ~1-10 | ~50-100 | ~5-10 fold for NTS1 | [2] |
| JMV 5504 | 3600 | 8.5 | 423 fold for NTS2 | [3][4] |
| [β³hLys⁸, 6-OH-Tic¹¹]NT(8-13) | >1000 | 2.86 | >350 fold for NTS2 | [5] |
| Compound 7 (in ref[6]) | 13.4 | 0.15 | 89 fold for NTS2 | [6] |
| Compound 6 (in ref[5]) | Not specified | 0.11 | NTS2 selective | [5] |
Experimental Protocols
The determination of binding affinities for this compound analogs is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology for this key experiment.
Radioligand Competition Binding Assay for NTS1 and NTS2
Objective: To determine the binding affinity (Ki) of unlabeled this compound analogs for NTS1 and NTS2 receptors by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human NTS1 or NTS2 receptor (e.g., HEK293, CHO cells).
-
Radioligand:
-
For NTS1: [³H]this compound or [¹²⁵I]-Tyr³-Neurotensin.
-
For NTS2: [³H]SR48692 or [¹²⁵I]-levocabastine.[2]
-
-
Unlabeled Ligands: this compound, this compound analogs (test compounds), and a non-specific binding control (e.g., a high concentration of unlabeled this compound).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of unlabeled this compound to saturate all specific binding sites.
-
Competition: Contains cell membranes, the radioligand, and varying concentrations of the unlabeled test compound.
-
-
The final volume in each well is typically 200-250 µL.[7]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental workflow for a radioligand competition binding assay.
Signaling Pathways of NTS1 and NTS2 Receptors
The activation of NTS1 and NTS2 by agonist binding initiates distinct intracellular signaling cascades.
NTS1 Signaling: The NTS1 receptor primarily couples to the Gq family of G-proteins.[1] Upon agonist binding, Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
NTS2 Signaling: The signaling pathways for NTS2 are more complex and appear to be cell-type dependent.[8] While it can also couple to G proteins and lead to the production of inositol phosphates and mobilization of intracellular calcium in some systems, a prominent signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[2][9] This activation can be dependent on receptor internalization.[9]
Canonical signaling pathways for NTS1 and NTS2 receptors.
Conclusion
The data clearly demonstrates that while endogenous this compound and its active fragment NT(8-13) show a preference for the NTS1 receptor, synthetic modifications to the this compound peptide backbone can dramatically alter binding affinity and selectivity.[1] Analogs such as JMV 5504 and others with modifications at positions 8 and 11 of the NT(8-13) sequence have been developed to be highly selective for the NTS2 receptor.[3][4][5][6] This growing library of selective analogs provides invaluable tools for researchers to dissect the distinct physiological roles of NTS1 and NTS2 and to advance the development of novel therapeutics with improved target specificity and reduced off-target effects. The detailed experimental protocols and an understanding of the divergent signaling pathways are crucial for the accurate characterization and functional validation of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and functional properties of NTS2 this compound receptors in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated this compound Analogue Targeting this compound Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Low-affinity this compound receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotensin: A Validated Therapeutic Target for Neurological Disorders? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neurotensin (B549771) (NT)-based therapeutics against alternative treatments for key neurological disorders, supported by preclinical experimental data. We delve into the validation of this compound as a therapeutic target, presenting its performance objectively to aid in research and development decisions.
Introduction to this compound and its Therapeutic Rationale
This compound is a 13-amino acid neuropeptide with a dual role as a neurotransmitter/neuromodulator in the central nervous system and as a local hormone in the periphery. Its close anatomical and functional relationship with the dopamine (B1211576) system has implicated it in the pathophysiology of several neurological and psychiatric conditions, most notably schizophrenia and Parkinson's disease. The hypothesis that NT functions as an endogenous antipsychotic stems from observations that its central administration mimics the effects of antipsychotic drugs and that these drugs, in turn, increase NT neurotransmission. This has led to the exploration of NT receptor agonists as novel therapeutic agents.
This compound in Schizophrenia: A Comparative Analysis
The therapeutic potential of targeting the this compound system in schizophrenia is primarily linked to the high-affinity this compound receptor 1 (NTS1). Agonism at this receptor is believed to mediate the antipsychotic-like effects.
Preclinical Efficacy of NTS1 Agonists vs. Standard Antipsychotics
Studies in rodent models of schizophrenia have demonstrated the antipsychotic-like potential of NTS1 agonists, such as PD149163. These compounds have been compared with typical and atypical antipsychotics, like haloperidol (B65202) and clozapine, respectively.
| Therapeutic Agent | Class | Animal Model | Key Efficacy Endpoint | Results | Potential for Extrapyramidal Side Effects (EPS) | Citation |
| PD149163 | NTS1 Receptor Agonist | Rat | Conditioned Avoidance Responding (CAR) | Significant suppression of CAR at 1.0 and 8.0 mg/kg | No significant increase in catalepsy scores | |
| Haloperidol | Typical Antipsychotic (D2 Antagonist) | Rat | Conditioned Avoidance Responding (CAR) | Significant suppression of CAR at 0.1, 0.3, and 1.0 mg/kg | Significant increase in catalepsy scores at 1.0 mg/kg | |
| Clozapine | Atypical Antipsychotic | Rat | Conditioned Avoidance Responding (CAR) | Significant suppression of CAR at 10.0 mg/kg | No significant increase in catalepsy scores | |
| NT1 (Eisai hexapeptide) | Systemically Active NT Agonist | Mouse | Amphetamine- and Phencyclidine-stimulated Locomotor Activity | Diminished stimulated locomotion (ED50 of 0.3 and 0.4 mg/kg, i.p., respectively) | Did not produce catalepsy up to 20.0 mg/kg, i.p. |
Alternative Therapeutic Targets in Schizophrenia
While dopamine D2 receptor antagonism remains the cornerstone of schizophrenia treatment, several alternative targets are under investigation to address the limitations of current therapies, such as negative symptoms and cognitive deficits. These include:
-
Glutamatergic System: Targeting NMDA receptors and metabotropic glutamate (B1630785) receptors (mGluR2/3) to modulate glutamate transmission.
-
Serotonergic System: Developing agents with more potent activity at 5-HT1A receptors.
-
Cholinergic System: Targeting α-7 nicotinic and M1 muscarinic receptors.
This compound in Parkinson's Disease: A Comparative Analysis
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor deficits. The close association between this compound and dopamine systems suggests a potential role for NT-based therapies.
Preclinical Efficacy of NT Analogs vs. L-DOPA
The standard of care for Parkinson's disease is dopamine replacement therapy with Levodopa (L-DOPA). Preclinical studies have compared the efficacy of stable this compound analogs with L-DOPA in rodent models of Parkinson's disease.
| Therapeutic Agent | Class | Animal Model | Key Efficacy Endpoint | Results | Citation | | --- | --- | --- | --- | --- | | NT69L | this compound Analog | Unilaterally 6-OHDA Lesioned Rat | Apomorphine- and d-amphetamine-induced Rotational Behavior | Significant reduction in contralateral and ipsilateral rotations (ED50 of 40 and 80 µg/kg, respectively) | | | Compound 10 | Dual NTS1/NTS2 Agonist | Mouse Model of PD | Motor Function and Memory | Significant enhancement of motor function and memory compared to the parent peptide NT(8-13) | | | L-DOPA | Dopamine Precursor | 6-OHDA Lesioned Rat | Abnormal Involuntary Movements (AIMs) | Induces AIMs with chronic treatment | | | L-DOPA | Dopamine Precursor | MPTP Mouse Model | Motor Coordination (Pole Test, Balance Beam) | Pronounced improvement in motor coordination | |
Emerging Therapies for Parkinson's Disease
Beyond dopamine replacement, a range of novel therapeutic strategies are being explored for Parkinson's disease, focusing on disease modification and improved symptom control. These include:
-
Deep Brain Stimulation (DBS): Electrical modulation of neural circuits.
-
Gene Therapy: Targeting the underlying genetic causes of the disease.
-
Cell Replacement Therapy: Using stem cells to replenish lost dopaminergic neurons.
-
Targeting Alpha-Synuclein: Immunotherapies aimed at reducing the aggregation of α-synuclein.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects primarily through the G protein-coupled receptor NTS1. Upon binding of this compound, NTS1 can couple to multiple G proteins, leading to the activation of various downstream signaling cascades.
Caption: NTS1 receptor signaling cascade.
Experimental Workflow: Preclinical Validation of a this compound Analog
The following diagram illustrates a typical workflow for the preclinical assessment of a novel this compound analog for Parkinson's disease.
Caption: Preclinical workflow for NT analog testing in a PD model.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This model is widely used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL. The solution should be freshly prepared, kept on ice, and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole in the skull over the target injection site.
-
6-OHDA Injection: Lower the Hamilton syringe needle to the desired coordinates for the medial forebrain bundle or the striatum. For a medial forebrain bundle lesion, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura.
-
Infusion: Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min). After the infusion, leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the scalp incision and allow the animal to recover. Provide appropriate post-operative care, including analgesics and easy access to food and water.
-
Model Validation: After a recovery period of 2-3 weeks, validate the lesion by assessing rotational behavior induced by apomorphine (B128758) (contralateral rotations) or amphetamine (ipsilateral rotations).
Conditioned Avoidance Response (CAR) for Antipsychotic Activity
This behavioral test is a well-validated model for screening antipsychotic drugs.
Objective: To assess the ability of a compound to suppress a learned avoidance response without impairing motor function.
Apparatus:
-
Cook's Pole Climbing Apparatus or a shuttle box with a pole or ledge, equipped with a conditioned stimulus (e.g., buzzer) and an unconditioned stimulus (e.g., mild foot shock).
Procedure:
-
Training: Place a rat in the apparatus. Present the conditioned stimulus (CS; e.g., a buzzer) for a set period (e.g., 10 seconds). If the rat climbs the pole during the CS presentation, the trial ends (avoidance response). If the rat does not climb, deliver the unconditioned stimulus (US; a mild foot shock) through the grid floor. The rat can escape the shock by climbing the pole (escape response). Repeat this training until the rat consistently performs the avoidance response.
-
Drug Administration: Administer the test compound (e.g., this compound agonist), a reference antipsychotic (e.g., haloperidol, clozapine), or vehicle to the trained rats.
-
Testing: After a predetermined pretreatment time, place the rat back in the apparatus and present a series of trials with the CS.
-
Data Collection: Record the number of avoidance responses (climbing during the CS), escape responses (climbing during the US), and failures to respond.
-
Interpretation: A compound with antipsychotic-like activity will suppress the conditioned avoidance response (fewer climbs during the buzzer) but will not affect the unconditioned escape response (the rat still climbs in response to the shock), indicating that the effect is not due to motor impairment.
Conclusion
The validation of this compound as a therapeutic target in neurological disorders is supported by a growing body of preclinical evidence. In models of schizophrenia, NTS1 receptor agonists exhibit antipsychotic-like efficacy with a potentially favorable side effect profile, lacking the catalepsy associated with typical antipsychotics. In Parkinson's disease models, this compound analogs have demonstrated the ability to improve motor function.
However, the therapeutic landscape for these disorders is evolving rapidly, with numerous novel targets and modalities under investigation. While this compound-based therapies hold promise, further research is required to fully elucidate their clinical potential in comparison to these emerging alternatives. This guide serves as a foundational resource for researchers and drug developers to objectively evaluate the standing of this compound in the broader context of therapeutic innovation for neurological disorders.
A Comparative Analysis of NTS1 and NTS2 Receptor Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct signaling mechanisms of neurotensin (B549771) receptors 1 and 2, supported by experimental data and detailed protocols.
This compound receptors 1 (NTS1) and 2 (NTS2) are two distinct G protein-coupled receptors (GPCRs) that mediate the physiological effects of the neuropeptide this compound (NT). While both receptors are activated by NT, they exhibit significant differences in their signaling properties, downstream effector pathways, and physiological roles. This guide provides a detailed comparative analysis of NTS1 and NTS2 signaling, presenting quantitative data, experimental methodologies, and visual representations of their respective pathways.
Ligand Binding Affinity
A primary distinction between NTS1 and NTS2 lies in their affinity for this compound. NTS1 is a high-affinity receptor, while NTS2 exhibits a lower affinity for the endogenous ligand.[1] This difference in binding affinity is a key determinant of their differential activation under varying concentrations of this compound.
| Ligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) | Cell Type | Reference |
| [125I]-NT | NTS1 | 0.28 ± 0.14 | 2596 ± 89 | COS-7 | [2] |
| [125I]-NT | NTS1 (co-expressed with NTS2) | 0.25 ± 0.11 | 1538 ± 81 | COS-7 | [2] |
| This compound | NTS1 | 0.15-0.5 | - | - | [1] |
| This compound | NTS2 | 5-7 | - | - | [1] |
Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). Bmax: Maximum number of binding sites.
G-Protein Coupling and Downstream Signaling
NTS1 and NTS2 activate distinct intracellular signaling cascades through their coupling to different heterotrimeric G proteins.
NTS1 Receptor Signaling:
The NTS1 receptor is known for its promiscuous coupling to multiple G protein subtypes, including Gq/11, Gi/o, Gs, and G13.[3] This broad coupling profile leads to the activation of a diverse array of downstream effector molecules and second messenger systems.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by NTS1 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gs Pathway: In some cellular contexts, NTS1 can also couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.
-
ERK1/2 Activation: NTS1 activation robustly stimulates the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is involved in cell proliferation, differentiation, and survival.
NTS2 Receptor Signaling:
The signaling pathways activated by the NTS2 receptor are less well-characterized and appear to be more cell-type specific. It has been reported to couple to a phosphatidylinositol-calcium second messenger system.[4] A key feature of NTS2 signaling is the internalization-dependent activation of the ERK1/2 pathway.[4] Unlike NTS1, the role of NTS2 in modulating cAMP levels is not as clearly defined.
Below are diagrams illustrating the distinct signaling pathways of the NTS1 and NTS2 receptors.
β-Arrestin Recruitment
Both NTS1 and NTS2 are capable of recruiting β-arrestins upon agonist stimulation, a process that is crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.
NTS1 Receptor: NTS1 activation leads to the robust recruitment of both β-arrestin 1 and β-arrestin 2.[3] This interaction is critical for the internalization of the receptor and for mediating certain downstream signaling events, such as ERK1/2 activation.
NTS2 Receptor: NTS2 also undergoes agonist-induced internalization, a process that is often mediated by β-arrestins.[4] However, the specific kinetics and relative recruitment of β-arrestin isoforms to NTS2 compared to NTS1 are less well-defined.
| Parameter | NTS1 | NTS2 |
| β-Arrestin 1 Recruitment | Yes | Yes (Inferred from internalization) |
| β-Arrestin 2 Recruitment | Yes | Yes (Inferred from internalization) |
| Role in Internalization | Well-established | Implied |
| Role in ERK1/2 Activation | Contributes to signaling | Essential for signaling |
Experimental Protocols
This section provides an overview of the methodologies commonly employed to characterize and compare the signaling pathways of NTS1 and NTS2 receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of ligands for NTS1 and NTS2 receptors.
Principle: This assay measures the binding of a radiolabeled ligand (e.g., [125I]-Neurotensin) to the receptor of interest in a cell membrane preparation. Competition binding assays, where a non-radiolabeled ligand competes with the radioligand, are used to determine the affinity of unlabeled compounds.
Generalized Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (NTS1 or NTS2).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.
-
Separate and quantify bound radioactivity as described above.
-
Analyze the data to determine the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To measure the real-time recruitment of β-arrestin to NTS1 or NTS2 upon agonist stimulation in living cells.
Principle: BRET is a proximity-based assay that measures the interaction between two proteins. One protein is fused to a Renilla luciferase (Rluc), the BRET donor, and the other to a fluorescent protein acceptor, such as YFP or GFP. When the two proteins interact, the energy from the luciferase-catalyzed reaction is transferred to the acceptor, resulting in light emission at the acceptor's wavelength.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the receptor of interest (NTS1 or NTS2) fused to Rluc and β-arrestin (1 or 2) fused to a fluorescent acceptor.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
-
BRET Measurement:
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET signal using a microplate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add the agonist at various concentrations.
-
Measure the BRET signal at regular intervals to obtain kinetic data or at a fixed time point for dose-response curves.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio over time or against the agonist concentration.
-
Determine parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
ERK1/2 Phosphorylation Assay
Objective: To quantify the activation of the ERK1/2 signaling pathway downstream of NTS1 and NTS2 receptor activation.
Principle: This assay measures the level of phosphorylated ERK1/2 (p-ERK1/2), which is an indicator of its activation. This can be done using various techniques, including Western blotting or cell-based immunoassays (e.g., ELISA, AlphaScreen).
Generalized Protocol (Western Blotting):
-
Cell Culture and Stimulation:
-
Culture cells expressing NTS1 or NTS2.
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with the agonist for various time points or with different concentrations.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2.
-
Plot the results to visualize the time course or dose-response of ERK1/2 activation.
-
Conclusion
The NTS1 and NTS2 receptors, while both responsive to this compound, exhibit distinct signaling profiles that contribute to their diverse physiological functions. NTS1 is a high-affinity receptor with a broad G-protein coupling repertoire, leading to the activation of multiple downstream pathways. In contrast, NTS2 is a lower-affinity receptor with a more restricted and cell-type-dependent signaling cascade, notably characterized by internalization-dependent ERK1/2 activation. Understanding these differences is crucial for the development of selective ligands that can target specific this compound-mediated effects for therapeutic benefit. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative analysis of these two important receptors.
References
- 1. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 3. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of the neurotensin system and its functions.
A Cross-Species Comparative Guide to the Neurotensin (B549771) System and its Functions
For researchers, scientists, and drug development professionals, a comprehensive understanding of the this compound (NT) system across different species is critical for preclinical research and the translation of findings to human applications. This guide provides an objective comparison of the this compound system, focusing on its components, functions, and underlying signaling mechanisms in humans, non-human primates, and rodents.
Overview of the this compound System
The this compound system is a neuromodulatory network that plays a significant role in a wide array of physiological processes. The primary components of this system are the tridecapeptide this compound (NT) and its receptors. NT exerts its effects by binding to three distinct receptor subtypes: this compound receptor 1 (NTS1) and this compound receptor 2 (NTS2), which are G protein-coupled receptors (GPCRs), and this compound receptor 3 (NTS3), also known as sortilin, which is a single transmembrane domain sorting receptor.[1][2][3][4] The diverse functions of the this compound system, ranging from regulation of dopamine (B1211576) pathways to involvement in pain, temperature regulation, and feeding, are dictated by the specific receptor subtype activated and its downstream signaling cascade.[5][6]
Comparative Binding Affinities of this compound Receptors
The binding affinity of this compound and its analogs to NTS1 and NTS2 varies across species, a crucial consideration for the development of targeted therapeutics. The following table summarizes the dissociation constants (Kd) and inhibition constants (Ki) reported in the literature. Lower values indicate higher binding affinity.
| Species | Receptor | Ligand | Binding Affinity (Kd/Ki) | Reference(s) |
| Human | NTS1 | This compound | 0.1-0.4 nM (Ki) | [6][7] |
| NTS1 | This compound | 0.26 nM (Kd, high affinity site) | [8] | |
| NTS1 | This compound | 4.3 nM (Kd, low affinity site) | [8] | |
| NTS1 | NT34 (analog) | 18 nM (Kd, high affinity site) | [9] | |
| NTS1 | NT34 (analog) | 180 nM (Kd, low affinity site) | [9] | |
| NTS2 | This compound | 2-5 nM (Ki) | [6][7] | |
| NTS3/Sortilin | This compound | <20 nM (Kd) | [7] | |
| Rat | NTS1 | This compound | ~0.25 nM (Kd) | [10] |
| NTS1 | NT34 (analog) | 0.058 nM (Kd, high affinity site) | [9] | |
| NTS1 | NT34 (analog) | 3.1 nM (Kd, low affinity site) | [9] | |
| NTS2 | This compound | 3-10 nM (Kd) | [11] | |
| Mouse | NTS2 | Levocabastine | - | [6] |
| Monkey | NTS1 | [125I]Tyr3-NT | Nanomolar range (Kd) | [12] |
Species-Specific Functional Roles of the this compound System
While the fundamental functions of the this compound system are conserved across species, there are notable differences in its behavioral and physiological effects.
Thermoregulation and Nociception: In both rats and mice, central administration of this compound induces hypothermia and analgesia.[13] However, studies with specific this compound analogs have revealed potential receptor subtype differences in mediating these effects between the two species. For instance, the analog NT24 selectively induced hypothermia in rats but not mice, suggesting species-specific pharmacology of the receptors involved in this response.[13]
Feeding and Reward: this compound is implicated in the regulation of food intake. In rats, NT injected into the ventromedial hypothalamus or the ventral tegmental area (VTA) decreases food intake.[11] The this compound system also interacts with the mesolimbic dopamine system, which is central to reward and motivation. In rats, microinjection of this compound into the VTA activates the mesolimbic dopamine system, leading to behavioral hyperactivity.[14] In rhesus monkeys, the this compound agonist NT69L did not appear to be self-administered, suggesting it may not have the same reinforcing properties as in rodents.[11]
Reproduction: In both humans and non-human primates, this compound has been shown to increase the acrosome reaction in sperm in a dose-dependent manner.[5] In macaques, this compound is a key paracrine mediator of ovulation, with its neutralization leading to decreased follicle rupture.[15]
Signaling Pathways of this compound Receptors
The signaling pathways initiated by this compound receptor activation are complex and can vary depending on the receptor subtype and the cellular context.
NTS1 Signaling: Upon agonist binding, NTS1 primarily couples to Gαq/11, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[16] NTS1 can also couple to Gαi/o and Gαs in some systems.[17]
NTS1 Receptor Signaling Pathway
NTS2 Signaling: The signaling of NTS2 is less well-defined and appears to be more variable across species. In some systems, it has been shown to couple to G proteins, while in others it does not appear to. For example, this compound activates mouse NTS2 expressed in oocytes, but not rat NTS2 in the same system.[6] This highlights a significant species-specific difference in the functional coupling of this receptor.
NTS3/Sortilin Signaling: NTS3/Sortilin is not a GPCR and its signaling mechanisms are distinct. It can act as a co-receptor with NTS1, modulating its signaling. The formation of an NTS1-NTS3 complex can alter the downstream signaling of NTS1, for instance, by affecting the internalization of the complex and subsequent activation of the ERK1/2 pathway.[18] Sortilin is also involved in the intracellular trafficking of this compound and can act as a scavenger receptor.[16][19]
NTS3/Sortilin Co-receptor Function
Experimental Protocols
Radioligand Binding Assay Protocol: This protocol is a generalized procedure for determining the binding affinity of a ligand for a this compound receptor.[17][20]
-
Membrane Preparation: Homogenize tissue or cells expressing the this compound receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competing ligand concentrations.
-
Incubation: Add the membrane preparation, radiolabeled this compound (e.g., [³H]NT), and either buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or the competing ligand to the appropriate wells. Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd or Ki values.
Radioligand Binding Assay Workflow
In Situ Hybridization (ISH) for Receptor Mapping: This technique is used to visualize the location of specific mRNA transcripts, such as those for this compound receptors, within tissue sections.[21]
-
Tissue Preparation: Perfuse the animal and fix the tissue of interest. Section the tissue using a cryostat or vibratome.
-
Probe Hybridization: Hybridize the tissue sections with labeled oligonucleotide probes that are complementary to the mRNA sequence of the target receptor.
-
Signal Amplification: Use a series of amplification steps to enhance the signal from the hybridized probes.
-
Visualization: Detect the amplified signal using fluorescence microscopy. Each fluorescent dot can represent a single mRNA transcript.
-
Analysis: Quantify and map the distribution of the fluorescent signal to determine the cellular and anatomical localization of the receptor mRNA.
Conclusion
The this compound system exhibits both conserved and species-specific characteristics in its pharmacology, function, and signaling. While the fundamental components and their general roles are similar across mammals, subtle differences in receptor binding affinities, receptor distribution, and signaling pathway coupling can lead to significant variations in physiological and behavioral outcomes. These differences are of paramount importance for the design and interpretation of preclinical studies and for the successful development of novel therapeutics targeting the this compound system. A thorough understanding of these cross-species variations is essential for translating basic research findings into clinical applications.
References
- 1. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Receptor Interactions between Dopamine D2L and this compound NTS1 Receptors Modulate Binding Affinities of Dopaminergics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Role of this compound and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Involvement in Reproductive Functions: An Exhaustive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Characterization and visualization of this compound binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of binding sites and efficacy of a species-specific peptide at rat and human this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conformation of this compound bound to its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound receptor binding sites in monkey and human brain: autoradiographic distribution and effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for additional this compound receptor subtypes: this compound analogs that distinguish between this compound-mediated hypothermia and antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral and neurochemical effects of this compound microinjection into the ventral tegmental area of the rat [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound pathway in digestive cancers and clinical applications: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers [mdpi.com]
- 19. Sortilin gates this compound and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
Validating Neurotensin's Role in Preclinical Parkinson's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neurotensin (B549771) (NT)-based therapeutic strategies in preclinical models of Parkinson's disease (PD). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to validate the role of this compound and its analogs as potential therapeutic agents.
Introduction to this compound in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to severe motor deficits. This compound, a 13-amino acid neuropeptide, is closely associated with the dopaminergic system and has emerged as a promising target for therapeutic intervention in PD. It modulates dopamine (B1211576) release and the activity of dopamine neurons. Several studies have demonstrated that this compound analogs can exhibit neuroprotective and anti-parkinsonian effects in animal models of the disease, improving motor function and potentially slowing neurodegeneration. This guide will delve into the experimental evidence supporting the therapeutic potential of this compound.
Comparative Performance of this compound Analogs
The efficacy of various this compound analogs has been evaluated in preclinical models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model. Below are tables summarizing the quantitative data from key behavioral and neurochemical assessments.
Behavioral Assessments
Table 1: Effect of this compound Analogs on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose | Mean Contralateral Rotations (± SEM) | Percentage Reduction vs. 6-OHDA Control | Reference |
| 6-OHDA Control | - | 527.86 ± 356.4 | - | [1] |
| NT69L | 1 mg/kg | Significantly Reduced | ED₅₀ = 40 µg/kg | [2] |
| NT2 | 10 mg/kg | Significantly Decreased | Data not specified | [3] |
| NT4 | 10 mg/kg | Significantly Decreased | Data not specified | [3] |
SEM: Standard Error of the Mean. ED₅₀: The dose that produces 50% of the maximal effect.
Table 2: Effect of this compound Analogs on Motor Coordination (Rotarod Test) in MPTP-Induced Parkinson's Mice
| Treatment Group | Latency to Fall (seconds ± SD) | Improvement vs. MPTP Control | Reference |
| Control | Not specified | - | [4] |
| MPTP/probenecid | Significantly Reduced | - | [4] |
| MPTP/probenecid + Paeonol | Significantly Improved on Day 20 | Yes | [4] |
| Compound 10 (NT(8-13) analog) | Significantly Enhanced | Yes | [5] |
SD: Standard Deviation.
Neurochemical and Histological Assessments
Table 3: Effect of this compound Analogs on Dopaminergic Neuron Survival and Dopamine Levels in 6-OHDA Lesioned Rats
| Treatment Group | Outcome Measure | Result | Reference |
| 6-OHDA Control | Striatal Dopamine Levels | 90-95% decrease vs. contralateral side | [6] |
| 6-OHDA Control | Tyrosine Hydroxylase (TH) Positive Cells in Substantia Nigra | ~40% loss vs. contralateral side | [7] |
| NT2 | Striatal Dopamine Content | Increased vs. 6-OHDA control | [3] |
| NT4 | Striatal Dopamine Content | Increased vs. 6-OHDA control | [3] |
Key Signaling Pathways
This compound exerts its effects through three main receptor subtypes: NTS1, NTS2, and NTS3 (sortilin). The NTS1 and NTS2 receptors are G-protein coupled receptors and are the primary targets for therapeutic development in Parkinson's disease.
NTS1 Receptor Signaling Pathway
Activation of the NTS1 receptor, which is highly expressed on dopaminergic neurons, triggers a cascade of intracellular events that modulate neuronal excitability and survival.
Caption: NTS1 receptor signaling cascade in dopaminergic neurons.
NTS2 Receptor Signaling Pathway
The NTS2 receptor has a lower affinity for this compound and its signaling is implicated in neuroprotection and analgesia.
Caption: NTS2 receptor neuroprotective signaling pathway.
Experimental Workflows and Protocols
Reproducibility is paramount in preclinical research. This section provides detailed methodologies for the key experiments cited in this guide.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model is a widely used method to induce dopaminergic neurodegeneration, mimicking the pathology of Parkinson's disease.
Caption: Experimental workflow for the 6-OHDA rat model.
Protocol for 6-OHDA Lesioning:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull over the target area, the medial forebrain bundle (MFB).
-
6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB using a microsyringe.
-
Post-operative Care: Animals receive post-operative analgesics and are closely monitored for recovery. They are allowed to recover for at least two weeks before behavioral testing to allow for the lesion to fully develop.
Behavioral Testing Protocols
Apomorphine-Induced Rotation Test:
-
Habituation: Rats are placed in a circular arena and allowed to habituate for 5-10 minutes.
-
Apomorphine Administration: Apomorphine, a dopamine receptor agonist, is administered subcutaneously (typically 0.25-0.5 mg/kg).
-
Data Recording: The number of full 360° contralateral (away from the lesioned side) rotations is recorded for a period of 30-60 minutes using an automated rotometer system.
Rotarod Test:
-
Training: Mice or rats are trained on the rotarod apparatus at a constant or accelerating speed for several trials over 2-3 days to establish a baseline performance.
-
Testing: On the test day, animals are placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated for 3-5 trials with an inter-trial interval.
-
Data Analysis: The average latency to fall across the trials is calculated for each animal.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed and post-fixed in PFA overnight, then transferred to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: The brains are sectioned on a cryostat or vibratome (typically 30-40 µm sections) through the substantia nigra and striatum.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin complex (ABC) reagent.
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Analysis: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to estimate the extent of the dopaminergic lesion. The density of TH-positive fibers in the striatum is also assessed.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the validation of this compound as a therapeutic target for Parkinson's disease. This compound analogs have demonstrated the ability to ameliorate motor deficits and protect dopaminergic neurons in established animal models. The NTS1 and NTS2 receptors, with their distinct signaling pathways, offer multiple avenues for drug development.
Future research should focus on:
-
Head-to-head comparisons: Directly comparing the efficacy and safety of different this compound analogs in the same preclinical models.
-
Combination therapies: Investigating the potential synergistic effects of this compound analogs with existing Parkinson's disease treatments, such as L-DOPA.
-
Long-term studies: Evaluating the long-term efficacy and potential side effects of chronic this compound-based therapies.
-
Biomarker development: Identifying biomarkers that can predict the response to this compound-based treatments.
The continued exploration of the neurotensinergic system holds significant promise for the development of novel and effective disease-modifying therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: ELISA vs. Mass Spectrometry for Neurotensin Quantification
For researchers and drug development professionals navigating the complexities of neurotensin (B549771) quantification, the choice between traditional immunoassay techniques and modern mass spectrometry is a critical one. This guide provides an objective comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and mass spectrometry for the accurate measurement of this compound, supported by experimental data and detailed methodologies to inform your selection process.
This compound, a 13-amino acid neuropeptide, plays a significant role in the central nervous system and periphery, influencing everything from pain perception and body temperature to dopamine (B1211576) pathway regulation and gastrointestinal functions.[1] Its involvement in various physiological and pathological processes, including cancer, makes its precise quantification essential for research and therapeutic development.[1][2] This guide delves into the two primary analytical methods for this purpose: ELISA and mass spectrometry.
Quantitative Performance: A Comparative Analysis
The selection of an appropriate assay often hinges on key performance metrics such as sensitivity, specificity, and precision. The following tables summarize the quantitative data for both ELISA and mass spectrometry-based methods for this compound quantification.
Table 1: Performance Characteristics of this compound ELISA Kits
| Parameter | Performance | Source |
| Assay Principle | Competitive or Sandwich ELISA[3][4] | Elabscience, Assay Genie, Abclonal |
| Detection Range | 0.156 - 10 ng/mL, 4.68 - 300 pg/mL, 15.6 - 1000 pg/mL[5] | Various Commercial Kits |
| Sensitivity | Down to < 0.061 ng/mL, 1.35 pg/mL, 1.56 pg/mL, 3.7 pg/mL, 9.38 pg/mL[5][6] | Various Commercial Kits |
| Intra-assay Precision (CV%) | < 10%[3] | Elabscience |
| Inter-assay Precision (CV%) | < 10%[3] | Elabscience |
| Sample Types | Serum, plasma, cell culture supernatants, tissue homogenates[3][4][7] | Elabscience, Assay Genie, Abclonal |
| Specificity | High specificity with no significant cross-reactivity with analogues reported by manufacturers.[4] | Elabscience, Abclonal |
Table 2: Performance Characteristics of this compound Mass Spectrometry
| Parameter | Performance | Source |
| Methodology | MALDI-TOF, LC-MS, LC-MS/MS[8][9][10][11] | Research Articles |
| Sensitivity | Low-femtomole amounts[9] | Rubino et al. (2004) |
| Specificity | High; distinguishes between this compound and its fragments/metabolites based on mass-to-charge ratio.[8][9][12] | Hook et al. (2002), Rubino et al. (2004) |
| Accuracy | High; can achieve error of less than 5% with the use of stable-isotope-labeled internal standards.[9] | Rubino et al. (2004) |
| Multiplexing Capability | Can simultaneously quantify multiple analytes (e.g., this compound and its metabolites).[8][12] | Hook et al. (2002) |
| Sample Types | Serum, plasma, brain tissue[8][9] | Hook et al. (2002), Rubino et al. (2004) |
| Limitations | Historically lower throughput and sensitivity for low-abundance peptides compared to ELISA, though recent advancements are closing this gap.[13][14] | Sapient Bio Whitepaper |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for quantifying this compound using ELISA and mass spectrometry.
Caption: Experimental workflow for this compound quantification using ELISA.
Caption: Experimental workflow for this compound quantification using Mass Spectrometry.
Detailed Experimental Protocols
This compound ELISA Protocol (Competitive Method Example)
This protocol is a generalized example based on commercially available kits.[3][7][15][16]
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with this compound.
-
Biotinylated Antibody Addition: Immediately add 50 µL of biotinylated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.
-
Washing: Aspirate the contents of each well and wash the plate three to five times with wash buffer.
-
HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the this compound concentration by comparing the OD of the samples to the standard curve.
This compound Mass Spectrometry Protocol (LC-MS/MS Example)
This protocol is a generalized example based on published research.[8][9][10]
-
Sample Preparation:
-
Extraction: Extract peptides from the sample matrix (e.g., serum, tissue homogenate) using an appropriate method, such as acidified methanol (B129727) extraction.[17]
-
Purification: Purify and concentrate the this compound-containing fraction using solid-phase extraction (SPE) or immunoprecipitation with an anti-neurotensin antibody.[9]
-
Internal Standard: Spike the sample with a known amount of a stable isotope-labeled this compound internal standard for accurate quantification.[9]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water, both containing a small percentage of formic acid.[18]
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Ionization: Ionize the peptides using electrospray ionization (ESI).
-
MS1 Scan: Perform a full scan to detect the mass-to-charge ratio (m/z) of the intact this compound and the internal standard.
-
Tandem MS (MS/MS): Select the precursor ions corresponding to this compound and the internal standard for fragmentation.
-
Fragment Ion Analysis: Analyze the resulting fragment ions to confirm the identity of the peptide and for quantification.
-
-
Data Analysis:
-
Identify this compound based on its precursor and fragment ion masses.
-
Quantify the amount of this compound by comparing the peak area of the endogenous this compound to that of the internal standard.
-
This compound Signaling Pathway
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the this compound receptor 1 (NTSR1) and 2 (NTSR2).[19] The binding of this compound to NTSR1 initiates a cascade of intracellular signaling events.
Caption: Simplified this compound signaling pathway via NTSR1.
Upon binding to NTSR1, this compound activates Gαq and Gαi/o proteins.[20] Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in conjunction with signals from Gαi/o, can activate the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[2][20] this compound signaling has also been shown to activate the NF-κB pathway, which is crucial in inflammation and cancer progression.[2]
Conclusion: Making the Right Choice
The decision to use ELISA or mass spectrometry for this compound quantification depends on the specific requirements of the study.
ELISA is a robust, sensitive, and widely accessible method that is well-suited for high-throughput screening and routine quantification of this compound in various biological samples. Commercial kits offer convenience and established protocols. However, the specificity of ELISA is dependent on the quality of the antibodies, and there is a potential for cross-reactivity with structurally similar molecules.
Mass spectrometry , on the other hand, offers unparalleled specificity, allowing for the differentiation of this compound from its metabolites and other interfering substances.[8][12] Its ability to use internal standards ensures high accuracy and precision.[9] While historically considered less sensitive and lower in throughput than ELISA, recent advancements in mass spectrometry technology are narrowing these gaps, making it an increasingly viable option for clinical and research applications demanding high specificity and accuracy.[13][14] The capability for multiplexing is another significant advantage, enabling the simultaneous analysis of multiple analytes.[12]
For researchers requiring high-throughput analysis where the primary goal is to measure total this compound levels, ELISA remains a cost-effective and efficient choice. For studies that demand the unequivocal identification and quantification of this compound, particularly in complex matrices or when investigating metabolic pathways, the superior specificity and accuracy of mass spectrometry make it the method of choice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msesupplies.com [msesupplies.com]
- 4. img.abclonal.com [img.abclonal.com]
- 5. biocompare.com [biocompare.com]
- 6. Human this compound ELISA Kit [ABIN6999431] - Plasma, Serum [antibodies-online.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Monitoring this compound[8-13] degradation in human and rat serum utilizing matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of this compound in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of a G-protein Coupled Receptor for this compound by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. High-throughput Mass Spectrometric Immunoassays Could, One Day, Replace ELISA [thermofisher.com]
- 13. sapient.bio [sapient.bio]
- 14. sapient.bio [sapient.bio]
- 15. assaygenie.com [assaygenie.com]
- 16. arigobio.cn [arigobio.cn]
- 17. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the mechanism of this compound recognition by this compound receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phylogenetic history, pharmacological features, and signal transduction of this compound receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Peptides: Neurotensin and Ghrelin in the Central Command of Appetite
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the intricate neural circuitry governing appetite, a delicate balance between stimulatory and inhibitory signals dictates feeding behavior. Two key players in this central regulation are neurotensin (B549771) and ghrelin, neuropeptides with diametrically opposed effects on food intake. While ghrelin, the so-called "hunger hormone," potently stimulates appetite, this compound acts as a central anorexigenic signal, promoting satiety. This guide provides an objective comparison of their performance in the central regulation of appetite, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
At a Glance: this compound vs. Ghrelin
| Feature | This compound | Ghrelin |
| Primary Central Effect on Appetite | Anorexigenic (Suppresses Appetite) | Orexigenic (Stimulates Appetite) |
| Primary Receptor | This compound Receptor 1 (NtsR1) | Growth Hormone Secretagogue Receptor 1a (GHSR1a) |
| Receptor Type | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) |
| Key Brain Regions of Action | Paraventricular Nucleus (PVN), Ventromedial Hypothalamus (VMH), Ventral Tegmental Area (VTA) | Arcuate Nucleus (ARH), Paraventricular Nucleus (PVN), Ventral Tegmental Area (VTA) |
| Primary Hypothalamic Neuronal Targets | Pro-opiomelanocortin (POMC) neurons | Neuropeptide Y (NPY) / Agouti-related peptide (AgRP) neurons |
Quantitative Comparison of Central Effects on Food Intake
The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of this compound and ghrelin on food intake in rats, compiled from separate studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these data should be interpreted as representative of each peptide's individual effects.
Table 1: Anorexigenic Effects of Intracerebroventricular (ICV) this compound in Rats
| Dose (µg) | Time Post-Injection | Change in Food Intake | Reference Study |
| 3.3 | 24 hours | Dose-related decrease | [1] |
| 10 | 24 hours | Significant decrease | [1] |
| 30 | 24 hours | Maximal decrease observed | [1] |
Table 2: Orexigenic Effects of Intracerebroventricular (ICV) Ghrelin in Rats
| Dose (µg) | Time Post-Injection | Change in Food Intake | Reference Study |
| 0.2 | 24 hours | Dose-dependent increase | [2] |
| 1.0 | 24 hours | Significant increase | [2] |
| 5.0 | 24 hours | Prolonged and uncompensated increase | [2] |
Signaling Pathways: A Visual Guide
The distinct effects of this compound and ghrelin on appetite are mediated by their unique signaling pathways within the hypothalamus and other brain regions.
References
- 1. The Role of Ghrelin in Regulating Synaptic Function and Plasticity of Feeding-Associated Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central administration of ghrelin and agouti-related protein (83-132) increases food intake and decreases spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacology of Biased Agonists for the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
The neurotensin (B549771) receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including pain, addiction, and schizophrenia.[1][2] The discovery of biased agonism, where ligands can selectively activate specific downstream signaling pathways, has opened new avenues for designing safer and more effective drugs targeting NTSR1.[3][4] This guide provides a comparative overview of the pharmacology of prominent biased agonists for NTSR1, with a focus on their differential effects on G protein-mediated and β-arrestin-mediated signaling pathways.
Understanding Biased Agonism at NTSR1
The classical model of GPCR signaling involves the activation of both G proteins and β-arrestins.[1] However, biased agonists can preferentially engage one pathway over the other.[1] For NTSR1, G protein (primarily Gq) activation leads to downstream signaling cascades that have been associated with both therapeutic effects and side effects like hypotension and hypothermia.[2][5] In contrast, β-arrestin-mediated signaling has been linked to distinct physiological outcomes, including the attenuation of addictive behaviors and analgesia, potentially with a more favorable side-effect profile.[2][5][6] The development of β-arrestin-biased NTSR1 agonists is therefore a key area of research.[5]
Below is a diagram illustrating the concept of biased agonism at the this compound receptor 1.
Caption: Biased agonism at the NTSR1 receptor.
Comparative Pharmacology of NTSR1 Biased Agonists
Several small molecule biased agonists for NTSR1 have been identified and characterized. These compounds show varying degrees of bias towards the β-arrestin pathway. The following table summarizes the available quantitative data for some of the key biased agonists.
| Compound | Assay Type | Pathway | Potency (EC50) | Efficacy (Emax) | Bias Factor | Reference |
| This compound (NT) | Gq Activation | G Protein | ~1-10 nM | 100% | Balanced | [2] |
| β-arrestin Recruitment | β-arrestin | ~10-100 nM | 100% | Balanced | [2] | |
| ML314 | Gq Activation (Calcium Mobilization) | G Protein | Inactive | - | β-arrestin biased | [7] |
| β-arrestin Recruitment | β-arrestin | Potent | - | β-arrestin biased | [7] | |
| SBI-553 | Gq Activation | G Protein | Antagonist | - | Profound β-arrestin bias | [2] |
| β-arrestin Recruitment | β-arrestin | Agonist | - | Profound β-arrestin bias | [2][8] | |
| SBI-810 | Gq Activation | G Protein | Avoids Gq activation | - | Strong β-arrestin bias | [5] |
| β-arrestin-2 Recruitment | β-arrestin | Potent | - | Strong β-arrestin bias | [5][6] |
Note: The exact EC50, Emax, and bias factor values can vary depending on the specific cell line and assay conditions used. The data presented here is a summary from multiple sources for comparative purposes.
Experimental Protocols
The characterization of biased agonists relies on robust and well-defined experimental protocols to quantify their effects on different signaling pathways. Below are detailed methodologies for key experiments.
G Protein Activation Assay: [³⁵S]GTPγS Binding
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human this compound receptor 1.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at a pH of 7.4.[9]
-
Incubation: Membranes are incubated with increasing concentrations of the test agonist, a low concentration of [³⁵S]GTPγS (e.g., 50 pM), and GDP (e.g., 30 µM) for 60 minutes at 30°C.[9]
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.[9]
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.[9]
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for each agonist.[9]
β-Arrestin Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)
BRET assays are commonly used to measure the recruitment of β-arrestin to the activated receptor in live cells.
-
Cell Line: A cell line (e.g., HEK293) is co-transfected with constructs for NTSR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Cells are plated in a 96-well or 384-well white, clear-bottom plate and incubated.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Agonist Treatment: Cells are then treated with increasing concentrations of the test agonist.
-
Detection: The light emissions from both the donor and acceptor molecules are measured simultaneously using a plate reader equipped with appropriate filters. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: The BRET ratio is plotted against the agonist concentration, and the data are fitted with a sigmoidal dose-response curve to determine the EC50 and Emax values.
The following flowchart outlines a typical experimental workflow for the evaluation and comparison of biased agonists for the this compound receptor.
Caption: Workflow for the evaluation of NTSR1 biased agonists.
Conclusion
The study of biased agonism at the this compound receptor 1 is a rapidly evolving field with significant therapeutic potential. Compounds like ML314, SBI-553, and SBI-810 demonstrate that it is possible to selectively activate the β-arrestin signaling pathway while minimizing or even antagonizing G protein activation.[2][5][7] This biased pharmacological profile may lead to the development of novel therapeutics with improved efficacy and reduced side effects for a variety of CNS disorders. The experimental protocols and comparative data presented in this guide offer a framework for researchers to evaluate and identify promising new biased agonists for NTSR1.
References
- 1. Stabilization of pre-existing this compound receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 5. Arrestin-Biased this compound Receptor 1 Signaling: A Promising Target for Novel Non-Opioid Pain Killers – ScienceOpen [scienceopen.com]
- 6. Arrestin-biased allosteric modulator of this compound receptor 1 alleviates acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 9. benchchem.com [benchchem.com]
Validating Neurotensin's Neuromodulatory Role: A Comparative Guide to In Vitro and In Vivo Models
For researchers, scientists, and drug development professionals, bridging the gap between in vitro discoveries and in vivo realities is a critical step in neuropharmacology. This guide provides a comprehensive comparison of experimental data and methodologies used to validate the function of neurotensin (B549771) (NT), a neuropeptide with significant influence on the central nervous system, particularly its interplay with the dopaminergic system and its roles in thermoregulation and nociception.
Data Presentation: In Vitro vs. In Vivo Effects of this compound
The following tables summarize the quantitative data comparing the effects of this compound in in vitro and in vivo experimental settings.
Table 1: this compound-Induced Dopamine (B1211576) Release
| Parameter | In Vitro (Rat Striatal Slices) | In Vivo (Rat Nucleus Accumbens/Striatum) | Key Findings & Citations |
| NT Concentration for Effect | 1 nM - 1 µM | Intracerebroventricular injections lead to dose-dependent effects. | In vitro studies demonstrate a direct, dose-dependent effect of NT on dopamine release from striatal tissue.[1] |
| EC50 for Dopamine Release | ~10 nM | Substantia Nigra: 1.1 µM, Nucleus Caudate: 9.8 µM | In vivo, NT is more potent at stimulating dopamine release from the substantia nigra (cell bodies) than the nucleus caudate (nerve terminals).[2] |
| Maximal Dopamine Increase | ~150% increase in K+-evoked release in striatum | ~200% increase in extracellular NT in lateral caudate with D2 agonist | The magnitude of dopamine release potentiation by NT is significant in both models, with in vivo modulation by other neurotransmitter systems evident.[3][4] |
| Calcium Dependence | Calcium-dependent | Not explicitly stated in these abstracts, but physiological release is calcium-dependent. | The mechanism of NT-stimulated dopamine release in vitro is dependent on the presence of extracellular calcium.[1] |
Table 2: this compound's Role in Thermoregulation
| Model | This compound Effect | Key Findings & Citations |
| Wild-Type Mice (In Vivo) | Injection into the median preoptic nucleus (MnPO) induces robust hypothermia of 5.2 ± 1.1°C. | Central administration of this compound has a potent hypothermic effect.[5] |
| Ntsr1 Knockout Mice (In Vivo) | The hypothermic response to NT is decreased by 53% with an NTSR1 antagonist. | The this compound receptor 1 (NTSR1) is a key mediator of this compound-induced hypothermia.[5] |
| Wild-Type Mice (In Vivo) with NTSR1 Agonist | NTSR1 agonists induced hyperthermia (1.3 ± 0.8 °C and 2.4 ± 0.9 °C). | This suggests a complex role for NTSR1 in thermoregulation, potentially with different downstream pathways leading to opposing effects.[5] |
| Wild-Type Mice (In Vivo) with NTSR Antagonists | Bilateral infusion of NTSR1 and NTSR2 antagonists in the MPO significantly reduced CNO-induced hypothermia in mice with chemogenetically activated Nts neurons. | Both NTSR1 and NTSR2 in the preoptic area are involved in mediating this compound's effects on body temperature.[6] |
Table 3: this compound's Role in Nociception
| Model | This compound Effect on Hot Plate Test | Key Findings & Citations |
| Wild-Type Mice (In Vivo) | NT receptor agonist NT1 (0.3-3 mg/kg, s.c.) increased paw licking and jump latencies. | This compound signaling demonstrates analgesic properties in response to thermal pain.[7] |
| Ntsr1-deficient Mice (In Vivo) | No significant alteration in jump latency compared to wild-type. | NTSR1 does not appear to be the primary receptor mediating the analgesic effect of this compound in the hot plate test.[8] |
| Ntsr2-deficient Mice (In Vivo) | Significant alteration in jump latency compared to wild-type and Ntsr1-deficient mice. | The this compound receptor 2 (NTSR2) plays a crucial role in thermal nociception.[8] |
| Wild-Type Mice with NTSR2 Antagonist | The analgesic effects of the NT agonist on paw licking and jump latencies were inhibited by the NTS2 antagonist levocabastine. | This confirms the critical involvement of NTSR2 in mediating this compound's analgesic effects.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro Dopamine Release from Rat Striatal Slices
Objective: To measure the direct effect of this compound on dopamine release from isolated brain tissue.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The striata are dissected and sliced into 300-400 µm sections using a vibratome.
-
Pre-incubation and Loading: Slices are pre-incubated in oxygenated aCSF at 37°C for 30-60 minutes to stabilize. For radiolabeling studies, slices are incubated with [3H]-dopamine to allow for uptake into dopaminergic terminals.
-
Superfusion: Slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Stimulation and Sample Collection: After a washout period to establish a stable baseline, the superfusion medium is switched to one containing a depolarizing stimulus (e.g., high potassium concentration) with or without varying concentrations of this compound. Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).
-
Dopamine Quantification: The amount of endogenous or [3H]-dopamine in the collected fractions is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid scintillation counting, respectively.[1][4]
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving animals in response to this compound.
Methodology:
-
Surgical Implantation of Guide Cannula: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens or striatum using precise stereotaxic coordinates (e.g., for rat nucleus accumbens shell: AP: +1.7 mm, ML: ±0.8 mm, DV: -7.8 mm from bregma). The cannula is secured with dental cement. Animals are allowed to recover for at least 48 hours.[9]
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a microinfusion pump and perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[10]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for at least 1-2 hours to establish a stable baseline of dopamine levels.[10]
-
This compound Administration: this compound is administered, typically via intracerebroventricular (i.c.v.) injection or through reverse dialysis directly into the target brain region.
-
Post-administration Sample Collection: Dialysate collection continues for several hours to monitor changes in dopamine concentration over time.
-
Dopamine Quantification: Dopamine levels in the dialysate samples are quantified using HPLC-ED.[3][11]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[10]
Hot Plate Test for Nociception in Mice
Objective: To assess the analgesic effects of this compound on thermal pain sensitivity.
Methodology:
-
Apparatus: A hot plate apparatus consists of a metal surface that can be maintained at a constant temperature, typically between 52-55°C.[12] The animal is confined to the surface by a transparent cylinder.
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[12]
-
Drug Administration: The test compound (e.g., this compound agonist or antagonist) or vehicle is administered to the mice (e.g., via subcutaneous injection).
-
Testing Procedure: At a predetermined time after drug administration, the mouse is placed on the hot plate, and a timer is started.
-
Endpoint Measurement: The latency to the first sign of a nociceptive response, such as hind paw licking, flicking, or jumping, is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[12][13]
-
Data Analysis: The latency to respond is compared between different treatment groups to determine the analgesic effect of the compound.
Body Temperature Measurement in Mice
Objective: To measure the effect of centrally administered this compound on core body temperature.
Methodology:
-
Surgical Implantation of Guide Cannula: For central injections, mice are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region, such as the median preoptic nucleus (MnPO).[5]
-
Temperature Monitoring: Core body temperature can be monitored using implantable telemetry devices for continuous measurement or a rectal probe for discrete time points.[5][14]
-
Acclimation and Baseline Measurement: Mice are acclimated to the experimental conditions, and baseline body temperature is recorded before any intervention.
-
This compound Administration: this compound or related compounds are injected directly into the brain through the implanted cannula.[5]
-
Post-injection Monitoring: Body temperature is monitored at regular intervals for several hours following the injection to determine the time course and magnitude of the temperature change.[5]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound binding to its Gq-coupled receptors (NTSR1/2) activates Phospholipase C.
Experimental Workflow: In Vivo Microdialysis
References
- 1. This compound facilitates dopamine release in vitro from rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced dopamine release in vivo and in vitro from substantia nigra and nucleus caudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2-receptors regulate this compound release from nucleus accumbens and striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on evoked release of dopamine in slices from striatum, nucleus accumbens and prefrontal cortex in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces hypothermia by activating both neuronal this compound receptor 1 and astrocytic this compound receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opposing actions of co-released GABA and this compound on the activity of preoptic neurons and on body temperature [elifesciences.org]
- 7. Interactions between NTS2 this compound and opioid receptors on two nociceptive responses assessed on the hot plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of mice deficient in the high- or low-affinity this compound receptors, Ntsr1 or Ntsr2, reveals a novel function for Ntsr2 in thermal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
Evaluating the specificity of different classes of neurotensin receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different classes of neurotensin (B549771) (NT) receptor antagonists, focusing on their specificity for the this compound receptor subtypes 1 (NTS1) and 2 (NTS2). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
This compound, a tridecapeptide, exerts its diverse physiological effects by binding to three receptor subtypes: the high-affinity NTS1, the low-affinity NTS2, and the non-G protein-coupled sortilin/NTS3.[1][2] The distinct and sometimes opposing roles of NTS1 and NTS2 in various physiological and pathological processes necessitate the development of subtype-selective antagonists for targeted therapeutic intervention.[3] This guide evaluates the specificity of three key non-peptide antagonists: SR-48692 (Meclinertant) as an NTS1-selective antagonist, Levocabastine as an NTS2-selective antagonist, and SR-142948A as a non-selective antagonist.
Comparative Analysis of Binding Affinity and Functional Activity
The specificity of this compound receptor antagonists is primarily determined by their binding affinity (Ki or IC50 values) and their ability to inhibit agonist-induced functional responses. The following tables summarize the available quantitative data for the selected antagonists.
| Table 1: Binding Affinity of this compound Receptor Antagonists | |||
| Antagonist | Receptor Subtype | Binding Affinity (Ki/IC50/Ke, nM) | Reference |
| SR-48692 (Meclinertant) | NTS1 | 0.99 - 30.3 (IC50) | [4] |
| 36 (Ke) | [5] | ||
| NTS2 | 34.8 - 82.0 (IC50, displaces [125I]-NT) | [4] | |
| Levocabastine | NTS1 | High concentration needed for displacement | [4] |
| NTS2 | High affinity (levocabastine-sensitive site) | [6] | |
| SR-142948A | NTS1 | 0.32 - 3.96 (IC50) | [7] |
| 6.8 (Kd) | [8] | ||
| NTS2 | 4.8 (Kd) | [8] |
| Table 2: Functional Activity of this compound Receptor Antagonists | |||
| Antagonist | Assay | Potency (IC50/pA2) | Reference |
| SR-48692 (Meclinertant) | Inhibition of NT-induced Ca2+ mobilization (HT-29 cells) | pA2 = 8.13 | [4] |
| Inhibition of NT-stimulated [3H]dopamine release | IC50 = 0.46 nM | [4] | |
| Levocabastine | Inhibition of NT-induced effects (NTS2-mediated) | - | |
| SR-142948A | Inhibition of NT-induced inositol (B14025) monophosphate formation (HT-29 cells) | IC50 = 3.9 nM | [9] |
| Inhibition of NT-induced cytosolic free Ca2+ increase (HUVEC) | IC50 = 19 nM | [10] |
This compound Receptor Signaling Pathways
The activation of NTS1 and NTS2 receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding.
NTS1 Receptor Signaling
The NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[11] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). NTS1 can also couple to other G proteins, such as Gi/o and Gs, modulating cyclic AMP (cAMP) levels and activating the mitogen-activated protein kinase (MAPK/ERK) pathway.[12]
NTS2 Receptor Signaling
The signaling pathways of the NTS2 receptor are less well-defined and appear to be cell-type specific.[13] It has been shown to couple to G proteins and can lead to the activation of phospholipase C and subsequent calcium mobilization.[13] NTS2 activation can also induce the phosphorylation of ERK1/2.[1] Notably, some studies suggest that certain NTS1 antagonists, like SR-48692, may act as agonists at the NTS2 receptor.[1]
Detailed Experimental Protocols
Accurate evaluation of antagonist specificity relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for key assays used in the characterization of this compound receptor antagonists.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably or transiently expressing the this compound receptor subtype of interest (e.g., CHO-K1 for hNTS1, HEK293T for hNTS2) are prepared by homogenization and differential centrifugation.[14] The protein concentration is determined using a standard method like the BCA assay.[15]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]this compound, [³H]SR 48692 for NTS1, or [³H]levocabastine for NTS2) at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.[14]
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11][16]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Seed cells expressing the target this compound receptor in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation and Measurement: Add a fixed concentration of a this compound agonist (e.g., this compound) to the wells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of the inhibition of the agonist-induced calcium signal.
Inositol Phosphate (B84403) Accumulation Assay
This assay quantifies the ability of an antagonist to inhibit agonist-stimulated production of inositol phosphates, a key second messenger in the NTS1 signaling pathway.
Methodology:
-
Cell Labeling: Label cells expressing the target this compound receptor with [³H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
Antagonist and Agonist Treatment: Pre-incubate the labeled cells with varying concentrations of the antagonist, followed by stimulation with a this compound agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
Separation and Quantification: Separate the different inositol phosphate isomers using anion-exchange chromatography.[17]
-
Quantification: Measure the radioactivity of the collected fractions corresponding to the inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated inositol phosphate accumulation.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 48692 | this compound Receptors | Tocris Bioscience [tocris.com]
- 6. Molecular cloning of a levocabastine-sensitive this compound binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 142948 | this compound Receptors | Tocris Bioscience [tocris.com]
- 8. Characterization of binding sites of a new this compound receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological activities of SR 142948A, a new potent this compound receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR142948A is a potent antagonist of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The signaling signature of the this compound type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound receptor 2 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Validating Circulating Proneurotensin as a Prognostic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of circulating proneurotensin as a prognostic biomarker against established alternatives in various disease contexts. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to facilitate an objective evaluation of its potential clinical utility.
Prothis compound: An Emerging Prognostic Indicator
Prothis compound, a stable precursor to the neuropeptide This compound (B549771), has garnered increasing interest as a potential biomarker for predicting outcomes in several chronic diseases. This compound is involved in a variety of biological processes, including gastrointestinal functions and the regulation of dopamine (B1211576) pathways.[1] Elevated levels of circulating prothis compound have been associated with an increased risk for breast cancer, cardiovascular disease (CVD), and all-cause mortality, suggesting its role as a valuable prognostic tool.
Comparative Analysis of Prothis compound and Alternative Biomarkers
To objectively assess the prognostic performance of prothis compound, we have summarized quantitative data from various studies and compared it with established biomarkers in specific disease areas.
Breast Cancer
In the context of breast cancer, prothis compound has been evaluated as a potential risk predictor. The established biomarker for monitoring breast cancer is Cancer Antigen 15-3 (CA 15-3).
| Biomarker | Study Population | N | Metric | Value | 95% CI | p-value | Reference |
| Prothis compound | Malmö Preventive Project (Postmenopausal Women) | 1,569 | Odds Ratio (per SD increase) | 2.09 | 1.79 - 2.44 | < 0.001 | [2][3] |
| Prothis compound | Malmö Diet and Cancer Study (Women) | 4,632 | Hazard Ratio (per SD increase) | 1.44 | 1.21 - 1.71 | < 0.001 | [4][5] |
| CA 15-3 | Early Breast Cancer Patients | 11,452 | Hazard Ratio (for recurrence, elevated vs. stable) | 1.76 | 1.52 - 2.03 | < 0.01 | [6] |
Cardiovascular Disease and All-Cause Mortality
Prothis compound has also been investigated as a prognostic marker for cardiovascular events and mortality, where high-sensitivity troponins (hs-Tn) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are the current standards.
| Biomarker | Study Population | N | Metric | Value | 95% CI | p-value | Reference |
| Prothis compound | Reasons for Geographic and Racial Differences in Stroke Study | 1,697 | Hazard Ratio (per interquartile range, All-Cause Mortality) | 1.6 | 1.3 - 1.9 | - | [7] |
| Prothis compound | Reasons for Geographic and Racial Differences in Stroke Study | 1,697 | Hazard Ratio (per interquartile range, Cardiovascular Mortality) | 1.8 | 1.2 - 2.6 | - | [7] |
| Prothis compound | Framingham Heart Study Offspring Cohort | 3,439 | Hazard Ratio (per SD change, Hard CVD) | 1.13 | 1.01 - 1.27 | 0.03 | [8] |
| Prothis compound | Malmö Diet and Cancer Study | 4,632 | Hazard Ratio (Highest vs. Lower 3 Quartiles, Cardiovascular Mortality) | 1.41 | 1.18 - 1.68 | < 0.001 | [9] |
| High-Sensitivity Troponin T (hs-cTnT) | Elderly Inpatients without Acute CV Events | 722 | Hazard Ratio (Highest vs. Lowest Tertile, Mortality) | 7.22 | 4.23 - 12.34 | - | [10] |
| NT-proBNP | Elderly Inpatients without Acute CV Events | 722 | Hazard Ratio (Highest vs. Lowest Tertile, Mortality) | 4.13 | 2.52 - 6.79 | - | [10] |
| High-Sensitivity Troponin I (super-sensitivity assay) | FINRISK 1997 Cohort | 7,899 | Hazard Ratio (per SD increase, MACE) | 1.18 | 1.11 - 1.25 | - | [11] |
| NT-proBNP | Hospitalized Heart Failure Patients | 563 | Odds Ratio (per doubling, All-cause mortality or HF hospitalization) | 1.45 | 1.18 - 1.78 | < 0.001 | [12] |
Nonalcoholic Fatty Liver Disease (NAFLD)
Prothis compound has shown promise as a non-invasive biomarker for the diagnosis of NAFLD. Liver biopsy remains the gold standard for diagnosis, while imaging techniques and other biomarkers like micro-RNA-122 are also used.
| Biomarker | Study Population | N | Metric | Value | Sensitivity | Specificity | Reference |
| Prothis compound | Obese individuals undergoing bariatric surgery | 60 | AUC | 0.836 | - | - | [8] |
| Prothis compound | Patients with proven NAFLD and healthy controls | 257 | AUC | 0.811 | 80.0% | 80.0% | |
| micro-RNA-122 | Patients with proven NAFLD and healthy controls | 257 | AUC | 0.654 | 51.0% | 70.0% |
Experimental Protocols
Measurement of Circulating Prothis compound
The concentration of prothis compound in plasma or serum is typically measured using a chemiluminometric sandwich immunoassay. The following is a generalized protocol based on commercially available ELISA kits.
1. Sample Collection and Preparation:
-
Collect venous blood samples after an overnight fast.
-
For plasma, use EDTA- or heparin-containing tubes. For serum, use serum separator tubes.
-
Centrifuge the samples to separate plasma or serum from blood cells.
-
Store the plasma or serum samples at -80°C until analysis.
2. ELISA Procedure (Competitive Inhibition Enzyme Immunoassay):
-
Bring all reagents and samples to room temperature.
-
Prepare a standard dilution series of prothis compound.
-
Add standards and samples to the wells of a microtiter plate pre-coated with a monoclonal antibody specific to prothis compound.
-
Add a biotin-conjugated antibody specific to prothis compound to each well and incubate.
-
Add avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) to each well and incubate.
-
Wash the wells to remove unbound substances.
-
Add a TMB substrate solution to each well. The intensity of the color developed is inversely proportional to the concentration of prothis compound in the sample.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculate the concentration of prothis compound in the samples by comparing their OD to the standard curve.
Visualizing Key Pathways and Processes
This compound Signaling Pathway
This compound exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the this compound receptor 1 (NTSR1). This initiates a signaling cascade that involves the activation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Workflow for Prothis compound Prognostic Study
The following diagram illustrates a typical workflow for a prospective cohort study designed to validate a prognostic biomarker like prothis compound.
Logical Relationship for Risk Stratification
This diagram illustrates a potential clinical decision-making process incorporating prothis compound levels for risk stratification in conjunction with traditional risk factors.
Conclusion
Circulating prothis compound shows considerable promise as a prognostic biomarker for several conditions, including breast cancer and cardiovascular disease. The available data suggests that elevated levels of prothis compound are independently associated with increased risk, even after adjusting for traditional risk factors. However, for prothis compound to be fully validated and integrated into clinical practice, further research is required. Specifically, large-scale prospective studies that directly compare the prognostic performance of prothis compound against or in combination with established biomarkers using metrics such as sensitivity, specificity, and AUC are needed. The development of standardized assays and clear clinical decision-making thresholds will also be crucial for its successful implementation. This guide provides a foundational overview for researchers and drug development professionals to critically evaluate the existing evidence and to design future studies aimed at definitively establishing the clinical utility of prothis compound.
References
- 1. Prospective validation study of prognostic biomarkers to predict adverse outcomes in patients with COVID-19: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of plasma prothis compound as a novel biomarker for the prediction of incident breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. epihealth.lu.se [epihealth.lu.se]
- 5. Plasma prothis compound and incidence of diabetes, cardiovascular disease, breast cancer, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic Impact of Elevation of Cancer Antigen 15-3 (CA15-3) in Patients With Early Breast Cancer With Normal Serum CA15-3 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Plasma Prothis compound and Prediction of Cause-Specific Mortality in a Middle-aged Cohort During Long-term Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of prognostic values of high-sensitivity cardiac troponin T and N-terminal prohormone brain natriuretic peptide to assess mortality in elderly inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Three Troponins as Predictors of Future Cardiovascular Events – Prospective Results from the FINRISK and BiomaCaRE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the prognostic value of BNP versus NT-proBNP after hospitalisation for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of neurotensin signaling in different cancer cell lines
A comprehensive guide for researchers and drug development professionals on the differential effects and underlying mechanisms of neurotensin (B549771) signaling in various cancer types.
This compound (NT), a 13-amino acid neuropeptide, has emerged as a significant player in the progression of several cancers. Its signaling, primarily mediated through the high-affinity this compound receptor 1 (NTSR1), triggers a cascade of intracellular events that promote tumor growth, metastasis, and survival.[1] Understanding the nuances of NT signaling across different cancer cell lines is pivotal for the development of targeted therapeutics. This guide provides a comparative overview of NT signaling in pancreatic, colorectal, breast, and lung cancer cell lines, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of this compound Signaling
The cellular context, including the specific cancer type and cell line, dictates the downstream effects of NT/NTSR1 activation. While some common signaling pathways are activated, the magnitude of response and the ultimate cellular outcomes can vary significantly.
Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) exhibits a strong dependence on NT signaling for its progression.[2][3] Cell lines such as Panc-1 and MIA PaCa-2 have been instrumental in elucidating these mechanisms.[4][5]
Key Signaling Pathways and Cellular Responses:
-
MAPK/ERK Pathway: NT stimulation leads to the activation of the MAPK/ERK pathway, a central regulator of cell proliferation.[2][5]
-
NF-κB Signaling: Activation of the NF-κB pathway by NT contributes to inflammation and cell survival.[2][3]
-
Calcium Mobilization: NT induces a transient increase in intracellular calcium, a key second messenger in various signaling cascades.[4]
-
Cell Proliferation and Invasion: NT promotes the proliferation and invasive potential of pancreatic cancer cells.[2][6]
Table 1: Quantitative Analysis of this compound Signaling in Pancreatic Cancer Cell Lines
| Parameter | MIA PaCa-2 | PANC-1 | Reference |
| NT EC50 for Calcium Increase | 4.6 nM | 11.4 nM | [4] |
| Peak Intracellular Calcium Increase | 190% of basal | 470% of basal | [4] |
| SR 48692 IC50 for NT (25 nM) Inhibition | 4.9 nM | 4.1 nM | [4] |
Colorectal Cancer
In colorectal cancer (CRC), the NT/NTSR1 axis is frequently upregulated and associated with tumor progression.[7][8][9] The HCT116 and HT29 cell lines are commonly used models to study NT signaling in this context.[7]
Key Signaling Pathways and Cellular Responses:
-
Wnt/β-catenin Pathway: NTSR1 expression is reportedly upregulated by the Wnt/β-catenin signaling pathway, a critical driver of CRC.[9]
-
Src and Raf-dependent Pathways: NT promoter activity is influenced by Src and Raf-dependent pathways.[9]
-
Cell Growth and Migration: Inhibition of NTSR1 signaling has been shown to decrease cell growth and migration in CRC cell lines.[7]
Table 2: this compound Receptor Expression in Colorectal Cancer Cell Lines
| Cell Line | NTS Expression | NTSR1 Expression | NTSR2 Expression | NTSR3 Expression | Reference |
| HCT116 | Present | Present | Not Detectable | Consistently Expressed | [7] |
| HT29 | Present | Present | Not Detectable | Consistently Expressed | [7] |
| Caco2 | Variable | Low/Absent | Low/Absent | Consistently Expressed | [7] |
| DLD1 | Variable | Low/Absent | Low/Absent | Consistently Expressed | [7] |
Note: Expression of NTSR1/2 can be augmented by treatment with a demethylating agent in Caco2 and DLD1 cells, suggesting regulation by DNA methylation.[7]
Breast Cancer
The role of this compound in breast cancer is multifaceted, with evidence pointing to its involvement in tumor progression and metastasis.[10][11] The MDA-MB-231 (triple-negative) and MCF-7 (estrogen-receptor positive) cell lines have been used to study these effects.[10][12]
Key Signaling Pathways and Cellular Responses:
-
MMP-9 Induction: NTSR1 activation in MDA-MB-231 cells leads to the induction of matrix metalloproteinase-9 (MMP-9), facilitating invasion.[10]
-
AMPK Activation: In MCF-7 cells, NT has been shown to induce the activation of AMP-activated protein kinase (AMPK), which is linked to increased proliferation.[12]
-
Cell Migration and Invasion: NT signaling promotes cellular migration and invasion in breast cancer cells.[10]
-
Anti-apoptotic Effects: this compound has been shown to protect breast cancer cells from apoptosis.[1][11]
Lung Cancer
In non-small cell lung cancer (NSCLC), NT and NTSR1 are often overexpressed and contribute to tumor aggressiveness.[13] Cell lines such as NCI-H441, Calu-3, and NCI-H358 are valuable models for investigating NT's role in this malignancy.[14][15]
Key Signaling Pathways and Cellular Responses:
-
HER Family Transactivation: NTSR1 signaling can transactivate members of the human epidermal growth factor receptor (HER) family, including EGFR, HER2, and HER3, leading to increased proliferation.[13][14][15]
-
ERK and AKT Activation: Downstream of HER receptor transactivation, NT stimulates the phosphorylation of ERK and AKT.[14]
-
Colony Formation: NT enhances the colony-forming ability of NSCLC cells.[14]
Visualizing this compound Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by this compound in different cancer contexts.
Caption: this compound signaling cascade in pancreatic cancer cells.
Caption: NT-induced transactivation of HER receptors in lung cancer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experiments used to study this compound signaling.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like ERK, p38, JNK, and AKT.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Panc-1, NCI-H441) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total proteins (e.g., p-ERK, total ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration following this compound stimulation.
-
Cell Preparation: Plate cells (e.g., MIA PaCa-2, PANC-1) on glass-bottom dishes.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Recording: Perfuse the cells with a buffer solution and establish a baseline fluorescence ratio. Stimulate with this compound at various concentrations and record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound and/or inhibitors (e.g., SR48692).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Caption: Workflow for analyzing protein phosphorylation via Western blot.
This guide highlights the critical and diverse roles of this compound signaling in cancer. The differential activation of downstream pathways and the resulting cellular responses underscore the importance of a nuanced, cancer-type-specific approach to developing NT/NTSR1-targeted therapies. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing this promising field of oncology.
References
- 1. This compound and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor 1 signaling promotes pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor-mediated inhibition of pancreatic cancer cell growth by the this compound antagonist SR 48692 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Diverse expression patterns and tumorigenic role of this compound signaling components in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Role of this compound and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of this compound and NT1 receptor in human breast cancer: a potential role in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound (NTS) and its receptor (NTSR1) causes EGFR, HER2 and HER3 over-expression and their autocrine/paracrine activation in lung tumors, confirming responsiveness to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adding of this compound to non-small cell lung cancer cells increases tyrosine phosphorylation of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adding of this compound to non-small cell lung cancer cells increases tyrosine phosphorylation of HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Neurotensin
For researchers, scientists, and drug development professionals, the meticulous management of potent biomolecules like neurotensin (B549771) is fundamental to laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring a safe laboratory environment and the integrity of research. While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given that lyophilized peptides can easily become airborne, handling should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[4][5]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of solutions or contact with powdered this compound.[4][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the peptide. Gloves should be changed immediately if they become contaminated.[4][7] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[4][6][7] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Recommended when handling the solid, powdered form of this compound to prevent inhalation.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must be treated as chemical waste, in adherence with institutional, local, state, and federal regulations.[4] Never dispose of this compound or its solutions in the regular trash or down the drain.[4][6]
1. Waste Segregation: From the outset, all items that have come into contact with this compound must be segregated from general laboratory waste.[5] This includes:
-
Unused or expired this compound (solid or solution).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing this compound.
2. Containerization: Utilize designated, leak-proof, and clearly labeled hazardous waste containers.[5] The type of container should be appropriate for the waste form:
-
Solid Waste: Collect unused solid this compound and contaminated consumables in a durable, sealable container.[6][8]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof liquid chemical waste container.[6][8]
-
Sharps: Any needles, syringes, or other sharps used in the handling of this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
3. Labeling: All waste containers must be clearly and accurately labeled.[4][9] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any associated hazard warnings.
4. Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, ideally with secondary containment to mitigate potential spills.[5]
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][5] One recommended method for the disposal of similar peptide compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, if permitted by your institution. Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent capable of degrading peptides.[5]
Materials:
-
Liquid waste containing this compound
-
10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite)
-
Appropriate PPE (fume hood, gloves, goggles, lab coat)
-
Labeled hazardous waste container
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[5]
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution.[5]
-
Inactivate Peptide Waste: Slowly add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[5]
-
Neutralization (if required): If required by your local wastewater regulations, neutralize the bleach solution.[5]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[5]
Spill Response Protocol
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[6]
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust.[6]
-
Liquid Spill: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[6]
-
-
Clean-Up: While wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled container for chemical waste.[6]
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.[6]
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent material, gloves) should be disposed of as chemical waste.[6]
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps for the safe handling and disposal of this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making workflow for this compound spill response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
